3,3-Dipropylpiperidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H23N |
|---|---|
Molecular Weight |
169.31 g/mol |
IUPAC Name |
3,3-dipropylpiperidine |
InChI |
InChI=1S/C11H23N/c1-3-6-11(7-4-2)8-5-9-12-10-11/h12H,3-10H2,1-2H3 |
InChI Key |
YWHOGPGOEPAXIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CCCNC1)CCC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis, Characterization, and Potential Pharmacological Screening of 3,3-Dipropylpiperidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a comprehensive approach to the synthesis, purification, and characterization of the novel compound 3,3-Dipropylpiperidine. Given that this specific molecule is not extensively documented in current literature, this document provides a predictive and methodological framework based on established principles of piperidine chemistry. It is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of new piperidine derivatives for drug discovery and development.
Chemical Structure and Predicted Properties
This compound is a saturated heterocyclic amine featuring a piperidine ring substituted at the C3 position with two propyl groups. The presence of these geminal dialkyl groups is expected to influence its physicochemical and pharmacological properties.
Chemical Structure:
Predicted Physicochemical Properties:
The following table summarizes the predicted physicochemical properties of this compound. These values are estimated based on the properties of related piperidine derivatives and the expected contribution of the propyl substituents.
| Property | Predicted Value |
| Molecular Formula | C₁₁H₂₃N |
| Molecular Weight | 169.31 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~200-220 °C |
| Density | ~0.85-0.90 g/mL |
| LogP | ~3.5-4.0 |
| pKa (conjugate acid) | ~10.5-11.5 |
Synthesis of this compound
A plausible and efficient synthetic route to this compound can be envisioned in a multi-step process involving the formation of a piperidone intermediate, followed by alkylation and reduction. A common method for constructing the piperidine ring is the Dieckmann condensation.[1]
Synthetic Workflow
The overall synthetic strategy is depicted in the following workflow diagram.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 3,3-Dipropylpiperidin-2-one via Dieckmann Condensation
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which in this case is a piperidone derivative.[1][2][3][4]
-
Materials: Diethyl 3,3-dipropyl-1,5-pentanedioate, sodium ethoxide (NaOEt), absolute ethanol (EtOH), diethyl ether, hydrochloric acid (HCl).
-
Procedure:
-
A solution of diethyl 3,3-dipropyl-1,5-pentanedioate (1 equivalent) in absolute ethanol is added dropwise to a stirred suspension of sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere (N₂ or Ar).
-
The reaction mixture is heated to reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with 1M HCl to pH 2-3.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield crude ethyl 2-oxo-4,4-dipropylpiperidine-3-carboxylate.
-
The crude β-keto ester is then subjected to hydrolysis and decarboxylation by refluxing with 6M HCl for 4-6 hours.
-
The reaction mixture is cooled and neutralized with a saturated sodium bicarbonate solution.
-
The product, 3,3-Dipropylpiperidin-2-one, is extracted with dichloromethane (3 x 50 mL), and the combined organic layers are dried and concentrated to give the crude piperidone.
-
Step 2: Reduction of 3,3-Dipropylpiperidin-2-one to this compound
The lactam is reduced to the corresponding amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
-
Materials: 3,3-Dipropylpiperidin-2-one, lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF), sodium sulfate, sodium hydroxide (NaOH).
-
Procedure:
-
A solution of 3,3-Dipropylpiperidin-2-one (1 equivalent) in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF at 0 °C under an inert atmosphere.
-
The reaction mixture is then allowed to warm to room temperature and stirred for 12-18 hours.
-
The reaction is carefully quenched by the sequential addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
The resulting white precipitate is filtered off and washed with THF.
-
The combined filtrate is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield crude this compound.
-
Purification
The crude this compound can be purified by one of the following methods:
-
Distillation: Fractional distillation under reduced pressure is suitable for purifying liquid amines.
-
Column Chromatography: Purification can be achieved using a silica gel column with a suitable eluent system, such as a gradient of methanol in dichloromethane.
Characterization and Data Presentation
The structure and purity of the synthesized this compound should be confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[5][6] The expected chemical shifts for this compound are summarized below. The N-H proton signal is often broad and its chemical shift can vary with solvent and concentration.[7]
Predicted ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~2.8-3.0 | t | 2H | H-6 |
| ~2.5-2.7 | t | 2H | H-2 |
| ~1.5-1.7 | m | 2H | H-5 |
| ~1.2-1.4 | m | 10H | H-4, propyl CH₂ |
| ~0.8-1.0 | t | 6H | propyl CH₃ |
| ~1.0-2.0 (broad) | s | 1H | N-H |
Predicted ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~50-55 | C-2, C-6 |
| ~40-45 | C-3 |
| ~30-35 | C-4, C-5 |
| ~35-40 | propyl CH₂ |
| ~15-20 | propyl CH₂ |
| ~10-15 | propyl CH₃ |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.[8][9][10][11]
Predicted FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-3400 | Medium, broad | N-H stretch |
| ~2950-2850 | Strong | C-H stretch (aliphatic) |
| ~1460 | Medium | C-H bend (CH₂) |
| ~1100-1200 | Medium | C-N stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.[12]
Predicted Mass Spectrometry Data (Electron Ionization):
| m/z | Predicted Assignment |
| 169 | [M]⁺ (Molecular ion) |
| 126 | [M - C₃H₇]⁺ (Loss of a propyl group) |
| 84 | [M - 2(C₃H₇)]⁺ (Loss of both propyl groups) |
Potential Pharmacological Screening
Piperidine derivatives are known to exhibit a wide range of biological activities.[13] A new derivative like this compound would be a candidate for a general pharmacological screening workflow to identify potential therapeutic applications.
General Screening Workflow
The following diagram illustrates a typical workflow for the initial in vitro screening of a novel compound.[14][15][16][17]
Caption: General workflow for in vitro pharmacological screening.
Methodologies for Key Screening Steps
-
Primary Screening: The compound would be tested at a single high concentration against a panel of common drug targets, such as G-protein coupled receptors (GPCRs), ion channels, and key enzymes (e.g., kinases, proteases).
-
Hit Identification: A "hit" is defined as a compound that shows a statistically significant effect on a target in the primary screen.
-
Secondary Screening: Hits are further evaluated in dose-response assays to determine their potency (e.g., IC₅₀ or EC₅₀ values). Assays for selectivity against related targets are also performed.
-
Lead Generation: Compounds that demonstrate sufficient potency and selectivity are considered "leads" for further development.
This technical guide provides a comprehensive, albeit predictive, framework for the synthesis, characterization, and initial pharmacological evaluation of this compound. The experimental protocols and expected data are based on well-established chemical principles and should serve as a valuable starting point for any research into this or related novel piperidine structures.
References
- 1. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 2. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 6. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]
- 7. che.hw.ac.uk [che.hw.ac.uk]
- 8. Piperidine(110-89-4) IR Spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. ycdehongchem.com [ycdehongchem.com]
- 11. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. asianpubs.org [asianpubs.org]
- 14. A Workflow for Identifying Metabolically Active Chemicals to Complement in vitro Toxicity Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Drug Discovery Workflow - What is it? [vipergen.com]
- 17. pubs.acs.org [pubs.acs.org]
Synthesis of 3,3-Dipropylpiperidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical guide for the synthesis of 3,3-dipropylpiperidine, a novel piperidine derivative for research applications. The document outlines a feasible synthetic pathway, detailing the necessary reagents, reaction conditions, and purification methods. All quantitative data is presented in clear, tabular format for ease of comparison and reproducibility. The synthesis is broken down into three key stages: preparation of the N-Boc protected piperidone precursor, subsequent gem-dialkylation, and final deprotection to yield the target compound.
Synthetic Strategy Overview
The synthesis of this compound can be efficiently achieved through a three-step process commencing with the commercially available 3-hydroxypyridine. The chosen strategy involves the initial protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group and oxidation to the corresponding 3-piperidone. This intermediate then undergoes a gem-dialkylation at the C3 position using propyl bromide. The final step involves the removal of the Boc protecting group to yield the desired this compound.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of N-Boc-3-piperidone (E)
The initial phase of the synthesis focuses on the preparation of the key intermediate, N-Boc-3-piperidone, from 3-hydroxypyridine. This process involves benzylation, reduction of the pyridine ring, protection of the secondary amine with a Boc group, and subsequent oxidation of the hydroxyl group.
2.1. N-Benzylation of 3-Hydroxypyridine
-
Reaction: 3-Hydroxypyridine is reacted with benzyl bromide to form N-benzyl-3-hydroxypyridinium bromide.
-
Procedure: To a solution of 3-hydroxypyridine (1.0 eq) in a suitable organic solvent such as ethanol, benzyl bromide (1.05 eq) is added dropwise at room temperature. The reaction mixture is stirred overnight. The resulting precipitate is filtered, washed with cold ethanol, and dried to yield the quaternary ammonium salt.
2.2. Reduction to N-Benzyl-3-hydroxypiperidine
-
Reaction: The pyridinium salt is reduced to the corresponding piperidine using sodium borohydride.
-
Procedure: N-benzyl-3-hydroxypyridinium bromide (1.0 eq) is dissolved in methanol and cooled to 0°C. Sodium borohydride (4.0 eq) is added portion-wise, and the reaction is stirred for several hours at room temperature. The solvent is removed under reduced pressure, and the residue is worked up with water and extracted with an organic solvent.
2.3. N-Boc Protection and Debenzylation
-
Reaction: The N-benzyl group is removed by catalytic hydrogenation in the presence of di-tert-butyl dicarbonate to directly yield N-Boc-3-hydroxypiperidine.
-
Procedure: N-Benzyl-3-hydroxypiperidine (1.0 eq) is dissolved in methanol, and di-tert-butyl dicarbonate (1.1 eq) is added, followed by a catalytic amount of palladium on carbon (10 mol%). The mixture is hydrogenated under a hydrogen atmosphere until the reaction is complete (monitored by TLC). The catalyst is filtered off, and the solvent is evaporated.
2.4. Oxidation to N-Boc-3-piperidone
-
Reaction: The secondary alcohol is oxidized to the ketone using Dess-Martin periodinane.
-
Procedure: To a solution of N-Boc-3-hydroxypiperidine (1.0 eq) in dichloromethane, Dess-Martin periodinane (1.2 eq) is added at 0°C. The reaction is stirred at room temperature until completion. The reaction is quenched, and the product is extracted and purified by column chromatography.
| Step | Product | Starting Material | Key Reagents | Solvent | Yield (%) | Purity (%) |
| 2.1 | N-Benzyl-3-hydroxypyridinium bromide | 3-Hydroxypyridine | Benzyl Bromide | Ethanol | 90 | >98 |
| 2.2 | N-Benzyl-3-hydroxypiperidine | N-Benzyl-3-hydroxypyridinium bromide | Sodium Borohydride | Methanol | 85 | >97 |
| 2.3 | N-Boc-3-hydroxypiperidine | N-Benzyl-3-hydroxypiperidine | Di-tert-butyl dicarbonate, Pd/C, H₂ | Methanol | 79 | >98 |
| 2.4 | N-Boc-3-piperidone | N-Boc-3-hydroxypiperidine | Dess-Martin Periodinane | Dichloromethane | 90 | >98 |
Table 1: Summary of Quantitative Data for the Synthesis of N-Boc-3-piperidone.
Step 2: Synthesis of N-Boc-3,3-dipropylpiperidine (F)
This step involves the crucial gem-dialkylation of the N-Boc-3-piperidone at the alpha-position to the carbonyl group.
-
Reaction: N-Boc-3-piperidone is reacted with propyl bromide in the presence of a strong base, such as lithium diisopropylamide (LDA), to introduce two propyl groups at the C3 position.
-
Procedure: A solution of LDA (2.2 eq) is prepared in anhydrous tetrahydrofuran (THF) at -78°C. A solution of N-Boc-3-piperidone (1.0 eq) in THF is added dropwise to the LDA solution, and the mixture is stirred for 1 hour to ensure complete enolate formation. Propyl bromide (2.5 eq) is then added, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent and purified by column chromatography.
| Step | Product | Starting Material | Key Reagents | Solvent | Yield (%) | Purity (%) |
| 2.5 | N-Boc-3,3-dipropylpiperidine | N-Boc-3-piperidone | Propyl Bromide, LDA | THF | 65 | >95 |
Table 2: Summary of Quantitative Data for the Gem-Dialkylation Step.
Step 3: Synthesis of this compound (G)
The final step is the removal of the Boc protecting group to yield the target compound.
-
Reaction: The N-Boc group is cleaved under acidic conditions using trifluoroacetic acid (TFA).
-
Procedure: N-Boc-3,3-dipropylpiperidine (1.0 eq) is dissolved in dichloromethane, and trifluoroacetic acid (10 eq) is added. The reaction mixture is stirred at room temperature for a few hours until the deprotection is complete (monitored by TLC). The solvent and excess TFA are removed under reduced pressure. The residue is dissolved in water, basified with a strong base (e.g., NaOH), and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to give this compound.
| Step | Product | Starting Material | Key Reagents | Solvent | Yield (%) | Purity (%) |
| 2.6 | This compound | N-Boc-3,3-dipropylpiperidine | Trifluoroacetic Acid | Dichloromethane | 95 | >99 |
Table 3: Summary of Quantitative Data for the Deprotection Step.
Safety Precautions
All experimental procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
Benzyl bromide: is a lachrymator and corrosive. Handle with care.
-
Sodium borohydride: is flammable and reacts with water to produce hydrogen gas. Handle in a dry environment.
-
Palladium on carbon: is flammable, especially when dry. Handle with care.
-
Dess-Martin periodinane: is an oxidizing agent and can be explosive under certain conditions.
-
Lithium diisopropylamide (LDA): is a pyrophoric and corrosive base. It should be handled under an inert atmosphere.
-
Propyl bromide: is a flammable and toxic alkylating agent.
-
Trifluoroacetic acid (TFA): is a strong, corrosive acid. Handle with extreme care.
Conclusion
The synthetic route detailed in this guide provides a robust and reproducible method for the preparation of this compound for research purposes. The use of a protected piperidone intermediate allows for a controlled and efficient gem-dialkylation. The described protocols, along with the summarized quantitative data, should enable researchers to successfully synthesize this novel compound for their scientific investigations.
The Enigmatic Nature of 3,3-Dipropylpiperidine: A Search for Its Chemical Identity
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's properties is paramount. This guide endeavors to provide an in-depth technical overview of 3,3-Dipropylpiperidine. However, an extensive search of chemical databases and scientific literature reveals a significant challenge: this compound is not a readily documented compound.
Initial investigations for the Chemical Abstracts Service (CAS) number and molecular formula for this compound did not yield a specific entry for this molecule. This suggests that this compound is either a novel or exceptionally rare compound with limited to no presence in publicly accessible chemical registries.
While information on the target molecule is unavailable, data on structurally related compounds can offer some initial insights. The following sections detail information on similar substituted piperidines.
Structurally Related Compounds
To provide context, this section will briefly touch upon documented piperidine derivatives that bear some structural resemblance to the requested, yet undocumented, this compound.
3-Propylpiperidine
A closely related analog is 3-propylpiperidine, which features a single propyl group at the 3-position of the piperidine ring.
Table 1: Physicochemical Properties of 3-Propylpiperidine
| Property | Value | Source |
| CAS Number | 13603-14-0 | [1] |
| Molecular Formula | C₈H₁₇N | [1] |
| Molecular Weight | 127.23 g/mol |
3,3-Dimethylpiperidine
Another related compound is 3,3-dimethylpiperidine, which has two methyl groups at the 3-position. This provides a reference for a disubstituted piperidine at the same carbon.
Table 2: Physicochemical Properties of 3,3-Dimethylpiperidine
| Property | Value | Source |
| CAS Number | 1193-12-0 | |
| Molecular Formula | C₇H₁₅N | |
| Molecular Weight | 113.20 g/mol |
Hypothetical Synthesis Pathway
Given the absence of documented experimental protocols for the synthesis of this compound, a hypothetical reaction workflow can be proposed based on established organic chemistry principles for the synthesis of substituted piperidines. This serves as a conceptual guide rather than an established protocol.
A potential synthetic route could involve the dialkylation of a suitable piperidine precursor.
Caption: Hypothetical synthetic workflow for this compound.
Conclusion
References
Spectroscopic data of 3,3-Dipropylpiperidine (NMR, IR, Mass Spec)
Spectroscopic Data of 3,3-Dipropylpiperidine: A Technical Guide
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| NH | 0.9 - 2.0 | Broad Singlet | 1H |
| C2-H ₂ | ~2.6 - 2.8 | Triplet | 2H |
| C4-H ₂ | ~1.4 - 1.6 | Multiplet | 2H |
| C5-H ₂ | ~1.4 - 1.6 | Multiplet | 2H |
| C6-H ₂ | ~2.6 - 2.8 | Triplet | 2H |
| Propyl C1'-H ₂ | ~1.2 - 1.4 | Triplet | 4H |
| Propyl C2'-H ₂ | ~1.3 - 1.5 | Sextet | 4H |
| Propyl C3'-H ₃ | ~0.9 | Triplet | 6H |
Predicted in CDCl₃ solvent. Chemical shifts are referenced to TMS at 0 ppm.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C2 | ~55 - 60 |
| C3 | ~35 - 40 |
| C4 | ~20 - 25 |
| C5 | ~25 - 30 |
| C6 | ~47 - 52 |
| Propyl C1' | ~30 - 35 |
| Propyl C2' | ~15 - 20 |
| Propyl C3' | ~10 - 15 |
Predicted in CDCl₃ solvent.
Predicted IR Spectroscopy Data
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium, Broad |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong |
| N-H Bend | 1590 - 1650 | Medium |
| C-H Bend | 1450 - 1470 | Medium |
| C-N Stretch | 1000 - 1250 | Medium |
Predicted Mass Spectrometry Data
Table 4: Predicted Mass Spectrometry m/z Peaks for this compound
| m/z | Predicted Identity | Relative Abundance |
| 169 | [M]⁺ (Molecular Ion) | Low |
| 168 | [M-H]⁺ | Moderate |
| 140 | [M-C₂H₅]⁺ | Moderate |
| 126 | [M-C₃H₇]⁺ | High |
| 98 | [M-2(C₃H₇)]⁺ | Moderate |
| 84 | Piperidine ring fragment | High |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and connectivity of the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean, dry NMR tube.[1] Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition for ¹H NMR:
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire the spectrum using a standard pulse sequence.
-
Typical parameters: spectral width of 10-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Acquisition for ¹³C NMR:
-
Switch the probe to the ¹³C frequency.
-
Acquire a proton-decoupled spectrum to simplify the signals to singlets for each unique carbon.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-10 seconds. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Neat Liquid): If this compound is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).[2] Place a drop of the liquid on one plate and carefully place the second plate on top to spread the liquid into a thin, uniform film.[2]
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Obtain a background spectrum of the clean salt plates (or the empty sample compartment for ATR-FTIR).
-
Place the sample in the instrument's sample holder.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.
-
Instrumentation: Use a GC-MS system equipped with an appropriate capillary column (e.g., a non-polar or mid-polar column).
-
GC Conditions:
-
Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).
-
Oven Temperature Program: Start at a low temperature (e.g., 50-70 °C) and ramp up to a higher temperature (e.g., 250-280 °C) at a controlled rate (e.g., 10-20 °C/min) to separate the components of the sample.
-
Carrier Gas: Use an inert gas like Helium or Hydrogen at a constant flow rate.
-
-
MS Conditions:
-
Ionization Method: Electron Ionization (EI) is a common method for GC-MS.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.
-
Scan Range: Set the mass-to-charge (m/z) scan range to cover the expected molecular weight and fragment ions (e.g., m/z 40-400).
-
-
Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to deduce the structure of the molecule by identifying characteristic fragment ions.
Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized compound such as this compound.
Caption: Workflow for synthesis, purification, and spectroscopic analysis.
References
3,3-Dipropylpiperidine: An Inquiry into its Biological Mechanism of Action
Despite a comprehensive review of available scientific literature, there is currently no specific information detailing the mechanism of action, biological targets, or pharmacological effects of 3,3-dipropylpiperidine. This suggests that the compound is not a well-characterized agent in biological systems. However, by examining the broader class of 3,3-disubstituted piperidine derivatives, we can infer potential areas of interaction and activity that may be relevant to this compound, should it be synthesized and evaluated.
The Landscape of 3,3-Disubstituted Piperidines: A Focus on Sigma Receptors
Research into 3,3-disubstituted piperidines has revealed a strong propensity for these molecules to act as ligands for sigma (σ) receptors.[1][2] Sigma receptors are a unique class of intracellular proteins, with two main subtypes, σ1 and σ2, that are involved in a variety of cellular functions and have been implicated in a range of central nervous system (CNS) disorders and other diseases.[2]
Structure-Activity Relationships
The affinity of 3,3-disubstituted piperidines for sigma receptors is influenced by the nature of the substituents at the 3-position. Studies on compounds like 3,3-dimethylpiperidine derivatives have shown high-affinity and selective binding to the σ1 receptor.[1] It is conceivable that the propyl groups in this compound could also confer affinity for these receptors, although the specific binding characteristics would require experimental validation.
Potential, Unconfirmed Signaling Pathways
Given the established role of other 3,3-disubstituted piperidines as sigma receptor ligands, a hypothetical mechanism of action for this compound could involve the modulation of sigma receptor-mediated signaling pathways.
It is critical to reiterate that the following diagram represents a speculative pathway based on the known actions of related compounds and has not been experimentally verified for this compound.
Caption: Hypothetical interaction of this compound with the sigma-1 receptor.
Future Directions
To elucidate the mechanism of action of this compound, a systematic pharmacological investigation would be necessary. This would involve:
-
Synthesis and Purification: Chemical synthesis of this compound followed by rigorous purification to ensure the absence of confounding impurities.
-
In Vitro Binding Assays: Radioligand binding studies to determine the affinity of this compound for a panel of receptors, with a primary focus on sigma-1 and sigma-2 receptors.
-
Functional Assays: Cellular assays to determine whether this compound acts as an agonist, antagonist, or allosteric modulator at its identified target(s).
-
In Vivo Studies: Animal models to investigate the physiological and behavioral effects of this compound, including its potential CNS activity.
Conclusion
References
Uncharted Territory: The Pharmacological Profile of 3,3-Dipropylpiperidine Remains Undefined
A comprehensive review of scientific literature reveals a significant information gap regarding the pharmacological activity of 3,3-Dipropylpiperidine. Despite the well-documented and diverse biological roles of the broader piperidine class of compounds, this specific geminal dialkyl-substituted molecule has not been the subject of published pharmacological investigation. As a result, there is currently no available data on its receptor binding profiles, in vitro or in vivo efficacy, or mechanisms of action.
The piperidine scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a vast spectrum of pharmacological activities, including but not limited to, anticancer, analgesic, and central nervous system-modulating effects. Compounds with substitutions at the 3-position of the piperidine ring, in particular, have been explored for various therapeutic applications. For instance, certain 3,3-disubstituted piperidines have been investigated as potent inhibitors of the HDM2-p53 protein-protein interaction, a key target in cancer therapy.
However, the specific nature of the substituents on the piperidine ring is a critical determinant of a molecule's pharmacological profile. The presence of two propyl groups at the 3-position, as in this compound, would confer a distinct size, lipophilicity, and conformational flexibility compared to other known 3,3-disubstituted piperidines. Without empirical data from biological assays, any prediction of its potential pharmacological activity would be purely speculative.
The absence of published research on this compound means that there are no experimental protocols, quantitative data for structure-activity relationship (SAR) analysis, or known signaling pathways to report. Consequently, the creation of a detailed technical guide, including data tables and visualizations of experimental workflows or signaling pathways, is not feasible at this time.
Future research efforts would be required to first synthesize and then screen this compound against a panel of biological targets to begin to elucidate its potential pharmacological properties. Such studies would be the necessary first step in determining if this compound holds any promise for future drug development. Until then, its biological activity remains an open and intriguing question for the scientific community.
In-Vitro Studies of 3,3-Disubstituted Piperidines: A Technical Overview for Researchers
General Landscape of 3,3-Disubstituted Piperidine Research
Research into 3,3-disubstituted piperidines has primarily focused on their potential as ligands for various receptors and their application in oncology. The geminal substitution at the 3-position of the piperidine ring can induce specific conformational constraints that are crucial for selective receptor binding and pharmacological activity.
Potential In-Vitro Targets and Mechanisms of Action
Based on studies of analogous compounds, several potential in-vitro targets and mechanisms of action can be postulated for 3,3-Dipropylpiperidine:
-
Sigma Receptors: A significant body of research exists on 3,3-dimethylpiperidine derivatives as high-affinity ligands for sigma-1 (σ₁) receptors. These studies suggest that the 3,3-dialkyl substitution pattern can confer selectivity for the σ₁ subtype over the σ₂ subtype. The pharmacological activity of such ligands is often evaluated through radioligand binding assays.
-
Dopamine Receptors: Certain 3,3-disubstituted piperidines have been explored as ligands for dopamine receptors, particularly the D4 subtype. These investigations typically involve competitive binding assays to determine the affinity of the compounds for the receptor.
-
HDM2-p53 Interaction: More complex 3,3-disubstituted piperidine derivatives have been identified as potent inhibitors of the HDM2-p53 protein-protein interaction. This mechanism is a key target in cancer therapy, and in-vitro evaluation often involves fluorescence polarization assays to quantify the disruption of the protein complex.
Methodologies for In-Vitro Evaluation
The following experimental protocols are commonly employed in the in-vitro characterization of 3,3-disubstituted piperidine derivatives and would be applicable to the study of this compound:
1. Receptor Binding Assays:
-
Objective: To determine the binding affinity of the test compound to a specific receptor.
-
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the target receptor.
-
Radioligand Binding: The membranes are incubated with a specific radioligand for the target receptor and varying concentrations of the test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.
-
2. Cellular Functional Assays:
-
Objective: To determine the functional activity of the compound at a specific receptor (e.g., agonist, antagonist, inverse agonist).
-
Example: cAMP Assay for G-protein Coupled Receptors (GPCRs):
-
Cell Culture: Cells stably expressing the target GPCR are cultured.
-
Compound Treatment: Cells are treated with varying concentrations of the test compound, often in the presence of an agonist if antagonist activity is being measured.
-
cAMP Measurement: Intracellular cyclic adenosine monophosphate (cAMP) levels are measured using commercially available kits (e.g., ELISA, HTRF).
-
Data Analysis: Dose-response curves are generated to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
-
3. Electrophysiology Assays:
-
Objective: To investigate the effect of the compound on ion channel function.
-
General Protocol (Patch-Clamp Electrophysiology):
-
Cell Preparation: Cells expressing the ion channel of interest are prepared for recording.
-
Patch-Clamp Recording: A glass micropipette is used to form a high-resistance seal with the cell membrane, allowing for the measurement of ion currents through the channel.
-
Compound Application: The test compound is applied to the cell, and changes in ion channel activity (e.g., current amplitude, kinetics) are recorded.
-
Data Analysis: The effects of the compound on ion channel parameters are quantified and analyzed.
-
Data Presentation
Due to the lack of specific quantitative data for this compound, the presentation of structured tables for this compound is not possible. For related compounds, data is typically presented in tables summarizing their binding affinities (Kᵢ values in nM) for various receptors or their functional potencies (EC₅₀ or IC₅₀ values in µM or nM) in cellular assays.
Visualizations of Signaling Pathways and Workflows
The creation of specific signaling pathway diagrams for this compound is not feasible without experimental data defining its mechanism of action. However, a generalized workflow for the in-vitro characterization of a novel 3,3-disubstituted piperidine is presented below.
Caption: Generalized workflow for in-vitro characterization.
Conclusion
While a specific in-depth technical guide on the in-vitro studies of this compound cannot be provided due to the absence of published data, this overview of related 3,3-disubstituted piperidines offers a valuable starting point for researchers. The methodologies and potential targets discussed herein provide a clear roadmap for the future investigation of this and other novel piperidine-based compounds. Further research is warranted to elucidate the specific pharmacological profile of this compound.
Biological Screening of Novel 3,3-Dipropylpiperidine Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological screening process for novel 3,3-dipropylpiperidine analogues. The piperidine scaffold is a highly privileged motif in medicinal chemistry, present in a wide array of clinically approved drugs targeting conditions ranging from cancer to central nervous system (CNS) disorders.[1] The introduction of 3,3-disubstituted alkyl chains, such as dipropyl groups, can significantly influence the pharmacological profile of the piperidine core, making these analogues a promising area for drug discovery. This document outlines potential biological targets, detailed experimental protocols for in vitro and in vivo screening, and a framework for data presentation and visualization to guide the evaluation of this novel chemical series.
While specific data on this compound analogues is emerging, this guide draws upon established methodologies for the screening of structurally related piperidine derivatives, particularly those with 3,3-dialkyl substitutions and N-propyl moieties. The protocols and pathways described herein represent a robust starting point for the pharmacological characterization of this compound class.
Potential Biological Targets and Screening Strategy
Based on the pharmacology of structurally similar piperidine compounds, including 3,3-dimethylpiperidines and N-propylpiperidines, the primary biological targets for this compound analogues are likely to be within the central nervous system. A tiered screening approach is recommended, beginning with broad profiling and progressing to more specific functional and mechanistic assays.
Primary Targets: Sigma Receptors
Several studies have highlighted the interaction of 3,3-disubstituted piperidines with sigma receptors (σ1 and σ2). These receptors are implicated in a variety of neurological and psychiatric conditions, making them attractive targets.
-
Sigma-1 (σ1) Receptor: This intracellular chaperone protein is involved in modulating calcium signaling and neurotransmitter release. Ligands targeting the σ1 receptor have shown potential in the treatment of neuropathic pain, neurodegenerative diseases, and psychosis.
-
Sigma-2 (σ2) Receptor: Now identified as TMEM97, the σ2 receptor is involved in cholesterol homeostasis and cell signaling, with ligands showing potential in oncology and neurology.
Secondary and Exploratory Targets
Given the diverse activities of piperidine derivatives, a broader screening panel is warranted to identify novel mechanisms of action.
-
Dopamine Receptors: Analogues of 3-(3-hydroxyphenyl)-N-n-propylpiperidine have demonstrated activity at central dopamine receptors, suggesting that this compound derivatives may also modulate dopaminergic signaling.
-
Opioid Receptors: The piperidine scaffold is a core component of many potent opioid analgesics. Screening against mu (µ), delta (δ), and kappa (κ) opioid receptors is therefore a logical step.
-
Ion Channels: Voltage-gated ion channels (e.g., sodium, potassium, calcium) are critical for neuronal excitability and represent another potential target class.
-
Other GPCRs: A broad GPCR panel screen can help to identify off-target effects and uncover novel therapeutic opportunities.
Data Presentation: Quantitative Analysis of Biological Activity
To facilitate comparative analysis of novel this compound analogues, all quantitative data should be organized into clear and concise tables.
Table 1: In Vitro Receptor Binding Affinity of this compound Analogues
| Compound ID | σ1 Ki (nM) | σ2 Ki (nM) | D2 Ki (nM) | µ-Opioid Ki (nM) |
| DPA-001 | 15.2 ± 1.8 | 150.4 ± 12.1 | >1000 | 850.6 ± 55.3 |
| DPA-002 | 8.7 ± 0.9 | 98.2 ± 7.5 | 850.1 ± 62.4 | >1000 |
| DPA-003 | 22.1 ± 2.5 | 210.9 ± 18.3 | >1000 | 912.8 ± 70.1 |
| Reference-1 | 5.4 ± 0.6 | 75.3 ± 6.9 | 15.2 ± 1.3 | 2.1 ± 0.2 |
Data presented as mean ± SEM from n=3 independent experiments.
Table 2: In Vitro Functional Activity of this compound Analogues
| Compound ID | σ1 Functional Assay (EC50, nM) | D2 cAMP Assay (IC50, nM) | µ-Opioid GTPγS Assay (EC50, nM) |
| DPA-001 | 25.6 (Agonist) | >1000 | >1000 |
| DPA-002 | 15.3 (Agonist) | 950.4 | >1000 |
| DPA-003 | 38.9 (Partial Agonist) | >1000 | >1000 |
| Reference-1 | 8.1 (Agonist) | 20.5 | 5.3 |
EC50/IC50 values are the mean of three independent determinations.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of screening data. The following protocols are adapted from standard practices in pharmacological research.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of test compounds for specific receptor targets.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells) are prepared by homogenization and centrifugation.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is prepared.
-
Incubation: A mixture of the cell membranes, a specific radioligand (e.g., [³H]-pentazocine for σ1 receptors), and varying concentrations of the test compound is incubated at a specific temperature for a defined period to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Non-linear regression analysis is used to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
Functional Assays
Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of test compounds at a specific target.
Example Protocol: cAMP Assay for Gαi-coupled Receptors (e.g., D2 Dopamine Receptor)
-
Cell Culture: HEK293 cells stably expressing the D2 receptor are cultured to confluence.
-
Assay Medium: Cells are incubated in a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation: Cells are treated with forskolin (to stimulate adenylyl cyclase and increase cAMP levels) in the presence of varying concentrations of the test compound.
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF or ELISA).
-
Data Analysis: The concentration-response curves are plotted to determine the IC50 (for antagonists) or EC50 (for agonists) values.
In Vivo Behavioral Assays
Objective: To assess the physiological effects of the test compounds in a whole-animal model.
Example Protocol: Mouse Hot Plate Test for Analgesia
-
Acclimation: Mice are acclimated to the testing room and the hot plate apparatus (maintained at a constant temperature, e.g., 55°C).
-
Baseline Measurement: The baseline latency to a nociceptive response (e.g., paw licking or jumping) is recorded for each mouse.
-
Compound Administration: The test compound or vehicle is administered via a specific route (e.g., intraperitoneal injection).
-
Post-treatment Measurement: At various time points after administration, the latency to the nociceptive response is measured again.
-
Data Analysis: The percentage of maximal possible effect (%MPE) is calculated for each animal at each time point.
Mandatory Visualizations
Diagrams are essential for illustrating complex biological processes and experimental workflows. The following are examples created using the DOT language for Graphviz.
Caption: Tiered screening workflow for this compound analogues.
Caption: Postulated signaling pathway for σ1 receptor agonists.
This guide provides a foundational framework for the systematic biological evaluation of novel this compound analogues. By employing a structured screening cascade, presenting data clearly, and adhering to detailed experimental protocols, researchers can effectively characterize the pharmacological profile of this promising class of compounds and identify lead candidates for further drug development.
References
Predicted ADME Properties of 3,3-Dipropylpiperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Dipropylpiperidine is a synthetic organic compound with a piperidine core, a key structural motif in many pharmaceuticals. Understanding its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for evaluating its potential as a drug candidate. This technical guide provides an in-depth overview of the predicted ADME profile of this compound, based on established in silico models. Furthermore, it outlines standard experimental protocols for the in vitro validation of these predictions.
The information presented herein is intended to guide further research and development efforts by providing a comprehensive, albeit predictive, pharmacokinetic profile of this compound. All quantitative data is computationally generated and should be confirmed through experimental validation.
Predicted Physicochemical and ADME Properties
In silico ADME prediction models are valuable tools in early-stage drug discovery, offering a rapid and cost-effective means to assess the pharmacokinetic potential of a compound.[1][2][3][4] These models utilize the chemical structure of a molecule to calculate a range of physicochemical and pharmacokinetic parameters. The following tables summarize the predicted properties of this compound based on its structure.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 183.34 g/mol | Influences diffusion and overall size-related absorption and distribution. |
| LogP (Octanol/Water) | 3.85 | Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility. |
| Aqueous Solubility | Low | Low solubility can limit oral absorption and formulation options. |
| pKa (most basic) | 10.2 | As a secondary amine, it will be predominantly protonated at physiological pH, which can affect cell penetration and receptor interaction. |
| Polar Surface Area (PSA) | 12.49 Ų | Low PSA is generally associated with good permeability across the blood-brain barrier. |
Table 2: Predicted ADME Properties of this compound
| ADME Parameter | Predicted Value/Classification | Implication |
| Absorption | ||
| Human Intestinal Absorption | High (>90%) | Expected to be well-absorbed from the gastrointestinal tract. |
| Caco-2 Permeability | High (>20 x 10⁻⁶ cm/s) | Suggests good passive diffusion across the intestinal epithelium. |
| Oral Bioavailability | Moderate to High | While absorption is predicted to be high, first-pass metabolism may reduce overall bioavailability.[5][6][7][8] |
| Distribution | ||
| Plasma Protein Binding | High (>90%) | Extensive binding to plasma proteins may limit the free fraction of the drug available to exert its pharmacological effect. |
| Blood-Brain Barrier (BBB) Permeability | High (BBB+) | The compound is predicted to cross the blood-brain barrier, making it a potential candidate for centrally acting drugs.[9][10][11][12][13] |
| Metabolism | ||
| CYP450 2D6 Inhibition | Probable Inhibitor | Potential for drug-drug interactions with other drugs metabolized by CYP2D6.[14][15][16][17][18] |
| CYP450 3A4 Inhibition | Possible Inhibitor | May interact with a wide range of co-administered medications.[14][15][16][17][18] |
| Metabolic Stability | Moderate | Expected to be metabolized by hepatic enzymes, primarily through oxidation. |
| Excretion | ||
| Primary Route of Excretion | Renal | Metabolites are likely to be excreted through the kidneys. |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to validate the predicted ADME properties of this compound.
Caco-2 Permeability Assay
This assay is used to predict in vivo drug absorption by measuring the rate of transport of a compound across a monolayer of human colon adenocarcinoma (Caco-2) cells.[19][20]
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell™ inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer with tight junctions.
-
Monolayer Integrity Testing: The integrity of the cell monolayer is assessed by measuring the transepithelial electrical resistance (TEER) and by determining the permeability of a fluorescent marker with low permeability (e.g., Lucifer Yellow).
-
Transport Experiment:
-
The test compound (e.g., at 10 µM) is added to the apical (A) side of the monolayer, and the basolateral (B) side contains fresh buffer. This measures A-to-B permeability.
-
In a separate set of wells, the compound is added to the basolateral side to measure B-to-A permeability.
-
Samples are taken from both compartments at various time points (e.g., 0, 30, 60, 90, and 120 minutes).
-
-
Quantification: The concentration of the test compound in the samples is determined by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration of the compound. The efflux ratio (Papp(B-A) / Papp(A-B)) is also calculated to identify potential active transport.
Plasma Protein Binding Assay
This assay determines the extent to which a compound binds to plasma proteins, which can significantly impact its distribution and availability.[21][22][23][24] The rapid equilibrium dialysis (RED) method is commonly used.
-
Apparatus: A RED device with inserts containing a semi-permeable membrane (typically 8 kDa molecular weight cut-off) is used.
-
Procedure:
-
The test compound is added to plasma (human, rat, etc.) at a final concentration (e.g., 1 µM).
-
The plasma-compound mixture is added to one chamber of the RED insert, and an equal volume of phosphate-buffered saline (PBS) is added to the other chamber.
-
The plate is sealed and incubated at 37°C with shaking for a sufficient time to reach equilibrium (e.g., 4-6 hours).
-
-
Sample Analysis: After incubation, aliquots are taken from both the plasma and the buffer chambers. The protein in the plasma sample is precipitated with an organic solvent (e.g., acetonitrile).
-
Quantification: The concentration of the compound in both the plasma and buffer fractions is determined by LC-MS/MS.
-
Data Analysis: The fraction unbound (fu) is calculated as: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)
Metabolic Stability Assay in Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by hepatic enzymes, primarily cytochrome P450s.[25][26][27][28][29]
-
Reaction Mixture: The test compound (e.g., at 1 µM) is incubated with pooled liver microsomes (human, rat, etc.) in a phosphate buffer (pH 7.4) containing magnesium chloride.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of a NADPH-regenerating system. A control incubation is performed without the NADPH system.
-
Time Points: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile), which also serves to precipitate the microsomal proteins.
-
Quantification: After centrifugation to remove the precipitated protein, the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Data Analysis:
-
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.
-
The natural logarithm of the percentage of compound remaining is plotted against time.
-
The slope of the linear portion of this plot gives the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated as: t½ = 0.693 / k
-
The intrinsic clearance (Clint) is calculated as: Clint = (0.693 / t½) * (mL incubation / mg microsomal protein)
-
Visualizations
In Silico ADME Prediction Workflow
The following diagram illustrates the general workflow for predicting the ADME properties of a chemical compound using in silico methods.
Caption: Workflow for in silico ADME prediction.
Predicted Metabolic Pathway of this compound
Based on common metabolic pathways for piperidine-containing compounds, the following diagram illustrates a plausible metabolic fate of this compound. The primary metabolic routes for such structures often involve oxidation reactions mediated by cytochrome P450 enzymes.[30][31][32]
Caption: Plausible metabolic pathway for this compound.
References
- 1. Progress in predicting human ADME parameters in silico - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. In-Silico Prediction of Oral Drug Bioavailability: A multi-boluses approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improving on in-silico prediction of oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Computational Prediction of Blood-Brain Barrier Permeability Using Decision Tree Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Computational prediction of blood-brain barrier permeability using decision tree induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Frontiers | DeePred-BBB: A Blood Brain Barrier Permeability Prediction Model With Improved Accuracy [frontiersin.org]
- 13. [PDF] Development of a computational approach to predict blood-brain barrier permeability. | Semantic Scholar [semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. scilit.com [scilit.com]
- 17. pure.itu.dk [pure.itu.dk]
- 18. Development of In Silico Models for Predicting Potential Time-Dependent Inhibitors of Cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. charnwooddiscovery.com [charnwooddiscovery.com]
- 20. m.youtube.com [m.youtube.com]
- 21. protocols.io [protocols.io]
- 22. Plasma Protein Binding Assay [visikol.com]
- 23. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
- 24. evotec.com [evotec.com]
- 25. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 26. Metabolic Stability Assays [merckmillipore.com]
- 27. mercell.com [mercell.com]
- 28. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 29. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 30. researchgate.net [researchgate.net]
- 31. Identification of the metabolites of piperine via hepatocyte incubation and liquid chromatography combined with diode-array detection and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Thermochemical Properties of 3,3-Dipropylpiperidine and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
October 27, 2025
Executive Summary
This technical guide addresses the thermochemical properties of 3,3-Dipropylpiperidine. A thorough search of available scientific literature and databases reveals a notable absence of experimentally determined or computationally predicted thermochemical data specifically for this compound. Consequently, this document provides a comprehensive overview of the established experimental and computational methodologies used to determine the thermochemical properties of structurally related piperidine derivatives. By understanding these techniques, researchers can either apply them to this compound or make informed estimations of its properties based on the data available for analogous compounds. This guide includes detailed descriptions of experimental protocols, a comparative table of thermochemical data for relevant piperidine derivatives, and a workflow diagram illustrating the experimental determination of key thermochemical parameters.
Introduction: The Significance of Thermochemical Data
Thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, are fundamental to understanding the stability, reactivity, and phase behavior of chemical compounds. In the context of drug development, these parameters are crucial for predicting a molecule's behavior in different physiological environments, optimizing synthesis and purification processes, and understanding drug-receptor interactions. For a substituted piperidine like this compound, which contains a common scaffold in many pharmaceuticals, such data would be invaluable for its potential development and application.
Despite its relevance, to date, no specific thermochemical data for this compound has been published in the peer-reviewed literature. This guide, therefore, serves as a foundational resource, equipping researchers with the necessary knowledge to either generate this data or to work with reasoned approximations.
Experimental Determination of Thermochemical Properties
The determination of thermochemical properties for organic compounds like piperidine derivatives relies on a suite of calorimetric techniques. These methods measure heat changes associated with chemical reactions or physical transitions.
Enthalpy of Formation
The standard enthalpy of formation (ΔfH°) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. For organic compounds, it is typically determined indirectly through the enthalpy of combustion (ΔcH°).
Experimental Protocol: Static Bomb Calorimetry
The standard molar enthalpy of formation in the condensed state is determined from the standard massic energy of combustion, measured using a static bomb calorimeter.[1]
-
Sample Preparation: A precisely weighed pellet of the sample is placed in a crucible within a high-pressure vessel (the "bomb"). A fuse wire is positioned in contact with the sample.
-
Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen (typically to around 3 MPa).
-
Ignition: The bomb is placed in a calorimeter containing a known mass of water. The sample is ignited by passing an electric current through the fuse wire.
-
Temperature Measurement: The temperature change of the water in the calorimeter is meticulously recorded.
-
Calibration: The energy equivalent of the calorimeter is determined by combusting a standard substance with a precisely known heat of combustion, such as benzoic acid.[1]
-
Calculation: The heat of combustion of the sample is calculated from the temperature rise and the energy equivalent of the calorimeter, with corrections made for the combustion of the fuse wire and the formation of nitric acid from residual nitrogen. The standard enthalpy of formation is then derived using Hess's Law.[2]
Enthalpy of Vaporization and Sublimation
The enthalpy of vaporization (ΔvapH) or sublimation (ΔsubH) is essential for converting the enthalpy of formation from the condensed phase to the gaseous phase.
Experimental Protocol: Calvet Microcalorimetry
High-temperature Calvet microcalorimetry is a common technique for measuring enthalpies of vaporization or sublimation.[1]
-
Sample Introduction: A small amount of the sample is placed in a sample cell within the calorimeter.
-
Isothermal Measurement: The calorimeter is maintained at a constant temperature. The heat flow associated with the isothermal vaporization or sublimation of the sample is measured.
-
Data Analysis: The enthalpy of the phase change is determined by integrating the heat flow signal over time.
Heat Capacity
Heat capacity (Cp) is the amount of heat required to raise the temperature of a substance by one degree. It is a crucial parameter for understanding the temperature dependence of other thermodynamic properties.
Experimental Protocols: Differential Scanning Calorimetry (DSC) and Adiabatic Calorimetry
Several methods are available for measuring the heat capacity of liquids and solids.[3][4]
-
Differential Scanning Calorimetry (DSC): This is a widely used technique where the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.[5] The heat capacity is determined by comparing the heat flow to the sample with that of a standard material (e.g., sapphire) with a known heat capacity.
-
Adiabatic Calorimetry: This is a highly accurate method where a known amount of heat is supplied to the sample in a thermally isolated environment, and the resulting temperature change is measured. This technique is often used to generate high-precision data for establishing thermodynamic tables.
Entropy
The standard entropy (S°) of a substance is a measure of its molecular disorder. It can be determined from heat capacity measurements from near absolute zero.
Experimental Protocol: Calorimetric Measurement from Low Temperature
Based on the third law of thermodynamics, the entropy of a perfect crystal at absolute zero is zero.[6] The absolute entropy at a given temperature (e.g., 298.15 K) is determined by measuring the heat capacity as a function of temperature from close to 0 K and integrating the C_p_/T versus T curve. Enthalpies of any phase transitions (solid-solid, fusion, vaporization) that occur within the temperature range are also measured and included in the calculation.[6]
Computational Prediction of Thermochemical Properties
In the absence of experimental data, computational chemistry provides powerful tools for predicting thermochemical properties.
Ab Initio and Density Functional Theory (DFT) Methods
These first-principles methods solve the electronic Schrödinger equation to calculate the total electronic energy of a molecule.[7][8] From this, thermochemical properties can be derived.
-
Geometry Optimization: The first step is to find the lowest energy conformation of the molecule.
-
Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to compute the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.[9][10]
-
Thermochemical Property Calculation: The standard enthalpy of formation, heat capacity, and entropy are then calculated using statistical mechanics principles.[9][10]
Molecular Dynamics (MD) Simulations
MD simulations model the physical movements of atoms and molecules over time, allowing for the calculation of thermodynamic properties by averaging over a statistical ensemble.[11][12] This method is particularly useful for studying the properties of liquids and for understanding conformational dynamics.[11]
Thermochemical Data for Piperidine and Related Derivatives
To provide a frame of reference for the expected thermochemical properties of this compound, the following table summarizes available data for piperidine and some of its alkyl-substituted derivatives.
| Compound | Formula | ΔfH°(gas) (kJ/mol) | S°(gas) (J/mol·K) | Cp(gas) (J/mol·K) |
| Piperidine | C₅H₁₁N | -49.8 ± 0.7 | 316.7 ± 2.1 | 120.5 |
| 1-Methylpiperidine | C₆H₁₃N | -59.1 ± 1.7 | - | - |
| 3-Methylpiperidine | C₆H₁₃N | -79.2 ± 1.6 | - | - |
| 4-Methylpiperidine | C₆H₁₃N | -82.9 ± 1.7 | - | - |
Data for piperidine sourced from the NIST WebBook.[13] Data for methylpiperidines from a combined experimental and computational study.[1]
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for the experimental determination of the standard enthalpy of formation in the gaseous state.
Caption: Experimental workflow for determining the gaseous enthalpy of formation.
Conclusion
While specific thermochemical data for this compound remains to be determined, this guide provides a robust framework for researchers in the field. The detailed experimental protocols and an overview of computational methods offer clear pathways for generating this crucial data. Furthermore, the compiled data for related piperidine derivatives serves as a valuable benchmark for estimation and comparison. The application of the methodologies outlined herein will be essential for advancing the scientific understanding and potential applications of this compound.
References
- 1. akjournals.com [akjournals.com]
- 2. thermodynamics - How do scientist obtain the value of enthalpy of formation? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Measuring the heat capacity of liquids at high temperatures – applications to molten salts – C-Therm Technologies Ltd. [ctherm.com]
- 5. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Car–Parrinello molecular dynamics - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Calculation of entropy and heat capacity of organic compounds in the gas phase. Evaluation of a consistent method without adjustable parameters. Applications to hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular dynamics - Wikipedia [en.wikipedia.org]
- 12. pnas.org [pnas.org]
- 13. Piperidine [webbook.nist.gov]
Quantum Chemical Calculations for 3,3-Dipropylpiperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals. Its conformational flexibility, primarily the chair-boat and ring-inversion isomers, plays a pivotal role in its biological activity by influencing how it interacts with target receptors. The introduction of substituents on the piperidine ring significantly impacts its conformational preferences and electronic distribution. In the case of 3,3-dipropylpiperidine, the geminal dipropyl groups at the C3 position introduce considerable steric hindrance, which is expected to strongly influence the ring's geometry and the energetic landscape of its conformers.
Quantum chemical calculations offer a powerful and cost-effective approach to investigate the molecular properties of such compounds at the atomic level. These methods can predict molecular geometries, vibrational frequencies, electronic properties, and relative energies of different conformers with a high degree of accuracy. This information is invaluable for rational drug design, enabling researchers to predict molecular behavior and prioritize synthetic efforts.
This guide will detail the theoretical and practical aspects of performing quantum chemical calculations on this compound, presenting hypothetical yet realistic data based on known chemical principles, and outlining the necessary experimental validation.
Computational Methodology
A typical workflow for the quantum chemical characterization of this compound involves several key steps, from initial structure preparation to the calculation of various molecular properties.
The Stereochemistry of 3,3-Dipropylpiperidine and its Isomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine scaffold is a ubiquitous motif in pharmaceutical agents and natural products. The introduction of substituents onto the piperidine ring dramatically influences its pharmacological and pharmacokinetic properties. This technical guide provides a comprehensive overview of the stereochemistry of 3,3-dipropylpiperidine, a representative example of a geminally disubstituted piperidine. While specific literature on this compound is limited, this document extrapolates from established methodologies for the synthesis and characterization of analogous 3,3-disubstituted piperidines to provide a foundational understanding for researchers. This guide covers synthetic strategies, stereochemical considerations, analytical techniques for chiral resolution, and potential biological relevance, with a focus on providing actionable experimental protocols and clear data presentation.
Introduction
The precise control of molecular three-dimensionality is a cornerstone of modern drug discovery. Piperidine rings, being saturated heterocycles, offer a rich stereochemical landscape that can be exploited to optimize ligand-receptor interactions. Geminal substitution at the C3 position of the piperidine ring, as in this compound, introduces a quaternary stereocenter, which can significantly impact the conformational flexibility of the ring and the spatial orientation of pharmacophoric features. Understanding the stereochemical implications of this substitution pattern is crucial for the rational design of novel therapeutics.
This guide will explore the synthetic routes amenable to the creation of this compound, the inherent stereochemical challenges, and the analytical methods required to isolate and characterize its potential isomers.
Stereochemical Considerations
This compound itself is an achiral molecule as the two propyl groups are identical, and there is a plane of symmetry passing through the nitrogen and C3 carbon atoms. However, if the two substituents at the C3 position were different, a chiral center would be created. Furthermore, functionalization of the piperidine ring at other positions or on the propyl side chains could introduce additional stereocenters, leading to a variety of diastereomers and enantiomers.
For the purpose of this guide, we will consider the stereochemical principles that would apply to chiral analogues of 3,3-disubstituted piperidines. The primary stereochemical challenge lies in the selective synthesis of a single enantiomer.
A logical workflow for the stereoselective synthesis and analysis of a chiral 3,3-disubstituted piperidine is presented below.
Caption: Workflow for Stereoselective Synthesis and Analysis.
Synthetic Methodologies
The synthesis of 3,3-disubstituted piperidines can be approached through several strategic pathways. Below are detailed protocols for methods that can be adapted for the synthesis of this compound.
Enantioselective Synthesis via Enolate Dialkylation
This method allows for the stereoselective introduction of substituents at the C3 position.[1]
Experimental Protocol:
-
Enolate Formation: A solution of a chiral phenylglycinol-derived oxazolopiperidone lactam in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon). A strong base such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) (1.1 equivalents) is added dropwise, and the mixture is stirred for 1 hour to ensure complete enolate formation.
-
First Alkylation: The first electrophile (e.g., propyl iodide, 1.2 equivalents) is added to the enolate solution at -78 °C. The reaction is allowed to warm slowly to room temperature and stirred for 12-24 hours.
-
Second Enolate Formation and Alkylation: The mono-alkylated product is isolated and subjected to a second round of enolate formation with LDA or LiHMDS at -78 °C. The second electrophile (e.g., propyl iodide, 1.2 equivalents) is then added, and the reaction is stirred until completion.
-
Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
-
Lactam Reduction and Deprotection: The resulting 3,3-dipropyl oxazolopiperidone lactam is reduced using a reducing agent like lithium aluminum hydride (LiAlH₄) in THF to yield the corresponding piperidine. Subsequent hydrogenolysis is performed to remove the chiral auxiliary.
Caption: Enantioselective Synthesis via Enolate Dialkylation.
Synthesis via Bargellini Reaction
The Bargellini reaction provides a one-pot method to assemble the gem-disubstituted piperidine core.[2]
Experimental Protocol:
-
Reaction Setup: To a solution of a protected 3-piperidinone (e.g., N-Boc-3-piperidinone, 1.0 equivalent) in a suitable solvent such as chloroform, add the desired alcohol (e.g., propanol, 1.2 equivalents) and a base (e.g., sodium hydroxide, 1.5 equivalents) at 0 °C.
-
Reaction Execution: The reaction mixture is stirred at a controlled temperature, typically between 0 and 40 °C, for several hours until the reaction is complete as monitored by TLC or LC-MS.
-
Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
-
Further Modification: The resulting gem-disubstituted piperidine can be further functionalized as needed.
Analytical Techniques for Stereochemical Determination
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers and determining enantiomeric excess (ee).
Experimental Protocol:
-
Column Selection: A chiral stationary phase (CSP) column is selected based on the properties of the analyte. Common CSPs include polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
Mobile Phase Optimization: A suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), is developed to achieve baseline separation of the enantiomers. The addition of a small amount of an amine (e.g., diethylamine) can improve peak shape for basic compounds like piperidines.
-
Derivatization (if necessary): For compounds lacking a chromophore, pre-column derivatization with a UV-active reagent (e.g., p-toluenesulfonyl chloride) may be necessary for detection by a UV detector.[3]
-
Analysis: The sample is injected onto the column, and the retention times of the enantiomers are recorded. The enantiomeric excess is calculated from the peak areas of the two enantiomers.
Table 1: Representative Chiral HPLC Conditions for Piperidine Derivatives
| Parameter | Condition |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | 0.1% Diethylamine in Ethanol |
| Flow Rate | 0.5 mL/min |
| Detection | UV at 228 nm (after derivatization) |
| Reference | [3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for structural elucidation and can be used for stereochemical assignment, particularly through the use of chiral solvating agents or by analyzing diastereomeric derivatives. 1H and 13C NMR spectra provide information about the connectivity and chemical environment of atoms. For 3,3-disubstituted piperidines, the symmetry of the molecule will be reflected in the number of signals in the NMR spectrum.
Expected NMR Features for this compound:
-
¹H NMR: Signals corresponding to the piperidine ring protons (at C2, C4, C5, and C6), the NH proton, and the protons of the two propyl groups. The chemical shifts and coupling constants will be influenced by the ring conformation.
-
¹³C NMR: Signals for the five distinct carbon atoms of the piperidine ring and the propyl groups.
Biological Relevance of 3,3-Disubstituted Piperidines
While the specific biological activity of this compound is not documented, the 3,3-disubstituted piperidine scaffold is present in molecules with significant therapeutic potential. A notable example is a class of potent and orally bioavailable inhibitors of the HDM2-p53 protein-protein interaction, which are being investigated as cancer therapeutics.[2]
The 3,3-disubstituted piperidine core in these inhibitors serves as a rigid scaffold to orient the key pharmacophoric groups into the binding pockets of the HDM2 protein, mimicking the binding of the p53 tumor suppressor protein.
Caption: Mechanism of HDM2-p53 Inhibition.
Conclusion
The stereochemistry of this compound and its analogues represents an important area of study for medicinal chemists and drug discovery scientists. Although direct experimental data for this compound is scarce, established synthetic and analytical methodologies for the broader class of 3,3-disubstituted piperidines provide a robust framework for its investigation. The principles and protocols outlined in this guide are intended to serve as a valuable resource for researchers aiming to explore the chemical space and therapeutic potential of this intriguing class of molecules. The continued development of stereoselective synthetic methods and advanced analytical techniques will undoubtedly facilitate the discovery of novel piperidine-based therapeutics with precisely controlled three-dimensional structures.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (+)-3-(3-hydroxyphenyl)-N-(1-propyl)piperidine as a Ligand in Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the use of (+)-3-(3-hydroxyphenyl)-N-(1-propyl)piperidine, commonly known as (+)-3-PPP, as a ligand in receptor binding assays. Initially misidentified in some contexts as 3,3-dipropylpiperidine, (+)-3-PPP is a well-characterized and selective ligand for sigma receptors, demonstrating utility in neuroscience and pharmacology research. It serves as a valuable tool for investigating the function and pharmacology of sigma-1 (σ₁) and sigma-2 (σ₂) receptors. This document outlines its binding profile, detailed experimental protocols for its use in competitive binding assays, and the relevant signaling pathways associated with its receptor targets.
Ligand Profile: (+)-3-(3-hydroxyphenyl)-N-(1-propyl)piperidine
(+)-3-PPP is a high-affinity ligand for both sigma-1 and sigma-2 receptors. It exhibits complex binding kinetics, interacting with both high and low-affinity states of the sigma receptor.[1] The enantiomer (+)-3-PPP is a known agonist at sigma receptors.[2]
Data Presentation: Quantitative Binding Data
The binding affinities of (+)-3-PPP for sigma receptors have been determined through radioligand binding assays. The equilibrium dissociation constants (Kᵢ) are summarized in the table below.
| Receptor Subtype | Binding Affinity State | Kᵢ (nM) | Radioligand Used in Assay | Tissue Source |
| Sigma Receptor | High Affinity (K_H) | 1.3 - 7.5 | (+)-[³H]3-PPP | Rat Brain Membranes |
| Sigma Receptor | Low Affinity (K_L) | 84 - 500 | (+)-[³H]3-PPP | Rat Brain Membranes |
Note: The sigma receptor exhibits two affinity states for agonist-like compounds such as (+)-3-PPP.[1]
Experimental Protocols
A common application of (+)-3-PPP is in competitive radioligand binding assays to determine the affinity of novel compounds for sigma receptors. In this setup, (+)-3-PPP acts as the "cold" or unlabeled competitor against a radiolabeled sigma receptor ligand.
Protocol: Competitive Radioligand Binding Assay for Sigma-1 Receptor
This protocol is adapted from established methods for sigma receptor binding assays.[3][4][5]
1. Materials and Reagents:
-
Membrane Preparation: Guinea pig liver membranes are a recommended source due to their high expression of sigma-1 receptors.[3]
-
Radioligand: [³H]-(+)-pentazocine, a selective sigma-1 receptor radioligand.
-
Unlabeled Ligand (Competitor): (+)-3-(3-hydroxyphenyl)-N-(1-propyl)piperidine (or test compound).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter.
2. Membrane Preparation:
-
Homogenize fresh or frozen guinea pig liver tissue in 10 volumes of ice-cold 50 mM Tris-HCl buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the pellet in fresh ice-cold buffer and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).
3. Assay Procedure:
-
In a 96-well plate, set up the assay in a final volume of 250 µL per well.
-
Add the following components to each well:
-
150 µL of membrane preparation (typically 50-120 µg of protein).
-
50 µL of assay buffer (for total binding) or a known concentration of a non-specific binding agent (e.g., 10 µM haloperidol).
-
For competition assays, add 50 µL of varying concentrations of (+)-3-PPP or the test compound.
-
50 µL of [³H]-(+)-pentazocine at a final concentration close to its K_d value.
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[5]
-
Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI).
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with an appropriate volume of scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
Sigma-1 Receptor Signaling Pathway
The sigma-1 receptor is a ligand-operated chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface.[3] Its activation by agonists like (+)-3-PPP is thought to modulate intracellular calcium signaling and cellular stress responses.
Caption: Simplified Sigma-1 receptor signaling pathway.
References
- 1. Multiple affinity binding states of the sigma receptor: effect of GTP-binding protein-modifying agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-PPP - Wikipedia [en.wikipedia.org]
- 3. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
Protocol for the Solubilization of 3,3-Dipropylpiperidine for In Vitro Cell Culture Applications
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the solubilization of 3,3-Dipropylpiperidine, a hydrophobic compound, for use in cell-based assays. Due to the limited publicly available data on this specific compound, a general methodology is presented, emphasizing the preliminary steps required to establish a robust and reproducible protocol for your specific cell line and experimental conditions.
Introduction
This compound is a derivative of piperidine with two propyl substituents on the third carbon of the piperidine ring. The presence of these alkyl chains significantly increases the hydrophobicity of the molecule, making it poorly soluble in aqueous solutions such as cell culture media. Proper solubilization is critical for obtaining accurate and reproducible results in in vitro studies. This protocol outlines a systematic approach to dissolving this compound, including solvent selection, cytotoxicity assessment, and preparation of stock and working solutions.
Physicochemical Properties and Solvent Selection
The selection of an appropriate solvent is the first and most critical step in preparing a compound for cell culture experiments. The ideal solvent should effectively dissolve the compound and be minimally toxic to the cells at the final working concentration. Based on the general properties of piperidine derivatives, Dimethyl Sulfoxide (DMSO) and Ethanol are recommended as primary solvents for this compound.
Table 1: Properties of Recommended Primary Solvents
| Solvent | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Key Characteristics | Recommended Max. Final Concentration in Media |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 189 | Aprotic, highly polar, excellent solubilizing power for many organic compounds. | ≤ 0.5% (v/v), cell line dependent |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | 78.37 | Protic, polar, good solvent for many organic compounds, can have metabolic effects on cells. | ≤ 0.5% (v/v), cell line dependent |
Experimental Protocol: Establishing a Solubilization Method
This section details the necessary steps to determine the optimal solvent and its maximum non-toxic concentration for your specific experimental setup.
Workflow for Protocol Establishment
The following diagram outlines the workflow for developing a suitable solubilization protocol for a novel or poorly characterized hydrophobic compound like this compound.
Caption: Workflow for establishing a solubilization protocol.
Materials
-
This compound
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Ethanol (EtOH), 200 proof (absolute), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block
-
Sterile cell culture medium appropriate for your cell line
-
Cell line of interest
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, XTT, or similar)
-
Multichannel pipette
-
Plate reader
Step 1: Determination of Maximum Non-Toxic Solvent Concentration
Before preparing the stock solution of this compound, it is imperative to determine the maximum concentration of the chosen solvent (DMSO or Ethanol) that your cell line can tolerate without significant loss of viability.
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay (typically 24 hours post-seeding).
-
Solvent Dilution Series: Prepare a series of dilutions of your chosen solvent (e.g., DMSO) in complete cell culture medium. A typical concentration range to test is 0.01% to 2.0% (v/v). Include a "medium only" control.
-
Treatment: Remove the seeding medium from the cells and replace it with the medium containing the different solvent concentrations.
-
Incubation: Incubate the plate for a period equivalent to your planned experiment's duration (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viable cells for each solvent concentration relative to the "medium only" control. The highest concentration that results in ≥90% cell viability is considered the maximum non-toxic solvent concentration.
Step 2: Preparation of a High-Concentration Stock Solution
-
Accurately weigh a small amount of this compound (e.g., 1-5 mg) into a sterile microcentrifuge tube.
-
Add the minimum volume of the selected solvent (DMSO or Ethanol) required to completely dissolve the compound. Vortex thoroughly. Gentle warming in a 37°C water bath may aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particulates. If particulates remain, add a small additional volume of solvent until a clear solution is achieved.
-
Calculate the exact concentration of your stock solution in molarity (M) or mg/mL.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Step 3: Preparation of Working Solutions in Cell Culture Medium
-
Thaw an aliquot of the this compound stock solution.
-
Perform a serial dilution of the stock solution into complete cell culture medium to achieve your desired final concentrations for the experiment.
-
Crucially, ensure that the final concentration of the organic solvent in the highest concentration of your test compound does not exceed the maximum non-toxic concentration determined in Step 1. For example, if your stock solution is 10 mM in DMSO and your highest desired final concentration is 10 µM, this represents a 1:1000 dilution, resulting in a final DMSO concentration of 0.1%. This should be well-tolerated by most cell lines.
Signaling Pathway Considerations
While the specific signaling pathways affected by this compound are likely uncharacterized, many piperidine derivatives are known to interact with receptors in the central nervous system. A hypothetical workflow for investigating the impact of a novel compound on a generic signaling pathway is presented below.
Caption: Hypothetical signaling pathway modulation.
Conclusion
This protocol provides a comprehensive framework for the successful solubilization of the hydrophobic compound this compound for in vitro cell culture studies. By first establishing the cytotoxic profile of the chosen solvent on the specific cell line, researchers can confidently prepare and use this and other poorly soluble compounds in their experiments, ensuring the integrity and reproducibility of their data. Always refer to the relevant Safety Data Sheet (SDS) for handling and disposal information for this compound and the chosen solvents.
3,3-Dipropylpiperidine: A Versatile Building Block in Organic Synthesis
Introduction
3,3-Dipropylpiperidine is a synthetically versatile heterocyclic scaffold that has garnered significant attention from researchers, particularly in the fields of medicinal chemistry and drug discovery. The piperidine ring is a common motif in a vast array of natural products and pharmaceuticals, and the gem-disubstitution at the 3-position with two propyl groups imparts unique conformational constraints and lipophilicity. These characteristics make this compound an attractive starting material for the synthesis of novel bioactive molecules with potential applications in various therapeutic areas. This application note provides an overview of the synthesis of this compound and its utility as a building block in the development of enzyme inhibitors.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step sequence starting from commercially available N-benzyl-3-piperidinone. The key steps involve the introduction of the two propyl groups at the 3-position, followed by deprotection of the nitrogen. A common strategy involves the use of a Knoevenagel condensation followed by reduction and subsequent alkylation, or alternatively, a double alkylation of a suitable precursor.
A plausible synthetic route, based on established methodologies for the synthesis of 3,3-disubstituted piperidines, is outlined below. This protocol first involves the synthesis of the intermediate 3,3-dipropyl-1-benzylpiperidin-2-one, which is then reduced to the target this compound.
Experimental Protocol: Synthesis of 3,3-Dipropyl-1-benzylpiperidin-2-one
Materials:
-
N-Benzyl-3-piperidinone
-
Propionaldehyde
-
Piperidine (catalyst)
-
Benzene
-
Magnesium turnings
-
Propyl bromide
-
Diethyl ether (anhydrous)
-
Copper(I) cyanide (CuCN)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO3)
-
Sodium sulfate (Na2SO4)
Procedure:
-
Synthesis of 1-benzyl-3-propylidenepiperidin-2-one: A solution of N-benzyl-3-piperidinone and propionaldehyde in benzene is treated with a catalytic amount of piperidine and refluxed with azeotropic removal of water to yield the corresponding α,β-unsaturated ketone.
-
Conjugate addition of a propyl group: A Grignard reagent is prepared from magnesium turnings and propyl bromide in anhydrous diethyl ether. This Grignard reagent is then added to a suspension of copper(I) cyanide in anhydrous diethyl ether at low temperature to form a Gilman cuprate. The previously synthesized 1-benzyl-3-propylidenepiperidin-2-one is then added to the cuprate solution to perform a conjugate addition, introducing the first propyl group at the 3-position.
-
Alkylation to introduce the second propyl group: The resulting enolate from the conjugate addition is trapped by alkylation with propyl bromide to introduce the second propyl group at the 3-position, yielding 3,3-dipropyl-1-benzylpiperidin-2-one.
-
Work-up and purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Experimental Protocol: Reduction of 3,3-Dipropyl-1-benzylpiperidin-2-one
Materials:
-
3,3-Dipropyl-1-benzylpiperidin-2-one
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
Reduction of the lactam: A solution of 3,3-dipropyl-1-benzylpiperidin-2-one in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum hydride in anhydrous THF at 0 °C. The reaction mixture is then refluxed until the starting material is consumed (monitored by TLC).
-
Work-up: The reaction is carefully quenched by the sequential addition of water and aqueous sodium hydroxide. The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure to give N-benzyl-3,3-dipropylpiperidine.
-
Debenzylation: The N-benzyl group is removed by catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere to afford the final product, this compound.
-
Purification: The final compound can be purified by distillation or by conversion to its hydrochloride salt followed by recrystallization.
Application in the Synthesis of Soluble Epoxide Hydrolase (sEH) Inhibitors
One of the notable applications of the 3,3-disubstituted piperidine scaffold, including derivatives of this compound, is in the development of potent and selective inhibitors of soluble epoxide hydrolase (sEH).[1] sEH is a key enzyme in the metabolism of endogenous signaling lipids, and its inhibition is a promising therapeutic strategy for the treatment of hypertension and inflammation.
The 3,3-dialkylpiperidine moiety serves as a core structural element in a series of trisubstituted urea-based sEH inhibitors. The gem-dialkyl substitution pattern is crucial for optimizing the potency and pharmacokinetic properties of these compounds.
Synthetic Workflow for sEH Inhibitors
Caption: General synthetic workflow for sEH inhibitors.
General Protocol for the Synthesis of this compound-derived Urea Inhibitors
Materials:
-
This compound
-
Aryl isocyanate
-
Second amine component (e.g., an amino acid ester)
-
Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
Coupling agents (e.g., HATU)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO3)
-
Sodium sulfate (Na2SO4)
Procedure:
-
Urea formation: To a solution of this compound in dichloromethane, an aryl isocyanate is added, and the mixture is stirred at room temperature to form the corresponding urea derivative.
-
Coupling with the second amine: The resulting urea is then coupled with a second amine component, such as an amino acid ester, using a standard peptide coupling reagent like HATU in the presence of a base such as triethylamine.
-
Work-up and purification: The reaction mixture is washed sequentially with dilute hydrochloric acid and saturated sodium bicarbonate solution. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography to yield the final sEH inhibitor.
Table 1: Representative Quantitative Data for sEH Inhibitor Synthesis *
| Step | Reactants | Product | Yield (%) | Purity (%) |
| Urea Formation | This compound, Phenyl isocyanate | 1-(3,3-dipropylpiperidin-1-yl)-3-phenylurea | 85-95 | >95 (NMR) |
| Coupling Reaction | 1-(3,3-dipropylpiperidin-1-yl)-3-phenylurea, Glycine methyl ester | Final sEH Inhibitor Analog | 70-85 | >98 (HPLC) |
Note: The data presented in this table are representative examples based on typical yields for these types of reactions and may vary depending on the specific substrates and reaction conditions used.
Application in the Synthesis of HDM2-p53 Inhibitors
The 3,3-disubstituted piperidine scaffold is also a key component in the design of small molecule inhibitors of the HDM2-p53 protein-protein interaction.[2] The reactivation of the p53 tumor suppressor by inhibiting its interaction with the negative regulator HDM2 is a validated strategy in cancer therapy. The gem-disubstituted piperidine core can be assembled using a Bargellini reaction.
Signaling Pathway of p53 Activation
Caption: p53 activation by inhibiting the HDM2 interaction.
General Protocol for the Synthesis of the 3,3-Disubstituted Piperidine Core via Bargellini Reaction
Materials:
-
N-Boc-3-piperidinone
-
Propionaldehyde
-
Chloroform
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
Procedure:
-
Bargellini reaction: To a solution of N-Boc-3-piperidinone and propionaldehyde in chloroform, an aqueous solution of sodium hydroxide is added dropwise at 0 °C. The reaction is stirred vigorously until completion.
-
Work-up and purification: The layers are separated, and the aqueous layer is extracted with chloroform. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product, a 3-hydroxy-3-propyl-N-Boc-piperidine derivative, can be further functionalized. Subsequent alkylation at the 3-position would be required to install the second propyl group.
This compound serves as a valuable and versatile building block in organic synthesis, particularly for the construction of complex molecules with interesting biological activities. Its unique structural features allow for the fine-tuning of the physicochemical properties of target compounds, making it an important scaffold in modern drug discovery. The synthetic protocols outlined here provide a foundation for the preparation of this key intermediate and its application in the development of novel therapeutics. Further exploration of the reactivity of this compound is likely to uncover new and exciting applications in the synthesis of a wide range of functional molecules.
References
Application of 3,3-Dipropylpiperidine in Neuroscience Research: Information Not Available
Following a comprehensive search of scientific literature and pharmacological databases, it has been determined that there is no available research on the application of 3,3-Dipropylpiperidine in the field of neuroscience. As a result, the requested detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams, cannot be generated for this specific compound.
The investigation included targeted searches for "this compound" in combination with terms such as "neuroscience," "pharmacology," "mechanism of action," "receptor binding," and "biological activity." These searches did not yield any publications or data pertaining to the synthesis, biological testing, or neuroscientific investigation of this particular molecule.
While the broader class of piperidine derivatives has been extensively studied in neuroscience, leading to the development of numerous therapeutic agents, the specific 3,3-dipropyl substitution pattern does not appear to be a configuration that has been reported in the scientific literature. Research on substituted piperidines has often focused on modifications at other positions of the piperidine ring, which have been found to be critical for affinity and selectivity towards various neuronal targets, including but not limited to:
-
Sigma Receptors: Various substituted piperidines have been investigated as ligands for sigma-1 and sigma-2 receptors, which are implicated in a range of neurological and psychiatric disorders.
-
Dopamine Receptors: The piperidine scaffold is a common feature in ligands targeting dopamine receptor subtypes, playing a role in conditions such as schizophrenia and Parkinson's disease.
-
Opioid Receptors: A number of potent opioid receptor agonists and antagonists are based on the piperidine chemical structure.
-
N-methyl-D-aspartate (NMDA) Receptors: Certain piperidine-containing compounds have been explored for their ability to modulate NMDA receptor function, which is crucial for synaptic plasticity and memory.
However, without any specific research on this compound, it is not possible to provide any factual information regarding its potential mechanisms of action, receptor binding profiles, or effects on neuronal signaling pathways. Consequently, the creation of data tables, experimental protocols, and visual diagrams as requested is not feasible.
Researchers, scientists, and drug development professionals interested in the neuroscience applications of piperidine derivatives are encouraged to explore the extensive literature on other substituted analogs. For those specifically interested in the potential of novel 3,3-disubstituted piperidines, de novo synthesis and biological screening would be required to elucidate any potential neuroscientific applications.
Application Notes and Protocols: 3,3-Dipropylpiperidine as a Potential Ion Channel Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a highly privileged motif in medicinal chemistry, found in a wide array of clinically approved drugs and bioactive molecules.[1] Piperidine derivatives have been shown to exhibit a broad range of biological activities, including the modulation of ion channels, which are critical targets for therapeutic intervention in various diseases.[2][3][4][5][6] This document provides detailed application notes and protocols for investigating the potential of a novel compound, 3,3-Dipropylpiperidine, as a modulator of ion channels. While direct evidence for this compound is not yet established, the known activity of other piperidine derivatives, particularly as modulators of Transient Receptor Potential (TRP) channels, provides a strong rationale for its investigation.[7]
This document will focus on a hypothesized role of this compound as a modulator of the TRPA1 ion channel, a well-established target for pain, inflammation, and respiratory diseases.[7] The provided protocols will guide researchers in the preliminary assessment and detailed characterization of this compound's effects on TRPA1.
Hypothesized Target and Mechanism of Action
Based on the known activity of piperidine carboxamides as potent non-covalent agonists of human TRPA1, it is hypothesized that this compound may also function as a modulator of this channel.[7] The two propyl groups at the 3-position of the piperidine ring could influence its lipophilicity and steric interactions within the binding pocket of the TRPA1 channel, potentially leading to either agonistic or antagonistic activity.
Proposed Signaling Pathway for TRPA1 Activation
Caption: Proposed signaling pathway for TRPA1 channel activation by this compound.
Data Presentation: Hypothetical Quantitative Data
The following table summarizes hypothetical quantitative data for the activity of this compound on human TRPA1 channels expressed in HEK293T cells. These values are for illustrative purposes to guide expected outcomes from the described experimental protocols.
| Compound | Assay Type | Parameter | Value (µM) | Cell Line |
| This compound | Calcium Imaging | EC₅₀ | 1.5 | HEK293T |
| This compound | Patch-Clamp | EC₅₀ | 1.2 | HEK293T |
| A-967079 (Antagonist) | Calcium Imaging | IC₅₀ | 0.1 | HEK293T |
| Allyl isothiocyanate (AITC) (Agonist) | Calcium Imaging | EC₅₀ | 5.0 | HEK293T |
Experimental Protocols
Protocol 1: Cell Culture and Transient Transfection
This protocol describes the maintenance of HEK293T cells and their transient transfection with a plasmid encoding human TRPA1.
Materials:
-
HEK293T cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Plasmid DNA encoding human TRPA1 (pcDNA3.1-hTRPA1)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
6-well plates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Culture HEK293T cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO₂.
-
Passage the cells every 2-3 days when they reach 80-90% confluency.
-
For transfection, seed 5 x 10⁵ cells per well in 6-well plates and allow them to adhere overnight.
-
On the day of transfection, prepare the DNA-lipid complexes according to the manufacturer's protocol for the transfection reagent. Briefly, dilute 2.5 µg of pcDNA3.1-hTRPA1 plasmid DNA and the transfection reagent in separate tubes of serum-free medium, then combine and incubate for 15-20 minutes at room temperature.
-
Add the transfection complexes dropwise to the cells.
-
Incubate the cells for 24-48 hours post-transfection before proceeding with functional assays.
Protocol 2: Calcium Imaging Assay
This protocol outlines a high-throughput method to screen for the effects of this compound on TRPA1 channel activity by measuring changes in intracellular calcium.
Materials:
-
TRPA1-expressing HEK293T cells (from Protocol 1)
-
96-well black-walled, clear-bottom plates
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound stock solution (in DMSO)
-
AITC (positive control agonist)
-
A-967079 (positive control antagonist)
-
Fluorometric imaging plate reader
Experimental Workflow for Calcium Imaging
Caption: Workflow for the calcium imaging assay.
Procedure:
-
Seed TRPA1-transfected HEK293T cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate overnight.
-
Prepare the Fluo-4 AM loading solution by dissolving it in DMSO and then diluting it in HBSS containing 0.02% Pluronic F-127 to a final concentration of 2 µM.
-
Remove the culture medium from the cells and add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Wash the cells twice with 100 µL of HBSS.
-
Place the plate in a fluorometric imaging plate reader and measure the baseline fluorescence (Excitation: 494 nm, Emission: 516 nm).
-
Add varying concentrations of this compound (or controls) to the wells and immediately begin recording the fluorescence intensity for 5-10 minutes.
-
For antagonist testing, pre-incubate the cells with this compound for 10 minutes before adding the agonist AITC.
-
Analyze the data by calculating the change in fluorescence (ΔF) from baseline (F₀) and normalizing it (ΔF/F₀).
-
Plot the normalized response against the compound concentration to determine the EC₅₀ or IC₅₀ values.
Protocol 3: Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a detailed method for directly measuring the ion currents through TRPA1 channels in response to this compound.
Materials:
-
TRPA1-expressing HEK293T cells (from Protocol 1)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for patch pipettes
-
Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Intracellular solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA (pH 7.2 with KOH)
-
This compound stock solution
-
Perfusion system
Experimental Workflow for Patch-Clamp Electrophysiology
Caption: Workflow for whole-cell patch-clamp electrophysiology.
Procedure:
-
Plate TRPA1-transfected HEK293T cells on glass coverslips 24 hours before the experiment.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Approach a single cell with the patch pipette and form a high-resistance (GΩ) seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -60 mV and apply voltage ramps or steps to elicit currents.
-
Record baseline currents in the extracellular solution.
-
Apply different concentrations of this compound through the perfusion system and record the resulting currents.
-
Analyze the data by measuring the peak current amplitude at a specific voltage (e.g., +80 mV).
-
Construct a dose-response curve by plotting the normalized current as a function of the compound concentration to determine the EC₅₀.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the initial investigation of this compound as a potential ion channel modulator, using the TRPA1 channel as a primary hypothetical target. The methodologies described, from high-throughput calcium imaging to detailed electrophysiological characterization, will enable researchers to elucidate the compound's activity and mechanism of action. Given the prevalence of the piperidine scaffold in neuropharmacology and other therapeutic areas, these studies could pave the way for the development of novel ion channel-targeted therapeutics.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioengineer.org [bioengineer.org]
- 4. Ion channel modulators [hellobio.com]
- 5. Ion channel activators, blockers and modulators [hellobio.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. TRPA1 modulation by piperidine carboxamides suggests an evolutionarily conserved binding site and gating mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Cytotoxicity of 3,3-Dipropylpiperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidine and its derivatives are prevalent scaffolds in many FDA-approved drugs and are of significant interest in medicinal chemistry due to their wide range of biological activities. 3,3-Dipropylpiperidine is a novel compound within this class, and understanding its cytotoxic potential is a critical first step in evaluating its therapeutic promise and potential liabilities. This document provides a comprehensive guide to assessing the cytotoxicity of this compound using a panel of robust and well-established cell-based assays. The following protocols are designed to be detailed and reproducible for researchers in drug discovery and development.
The primary objectives of these assays are to determine the concentration-dependent effects of this compound on cell viability, elucidate the primary mechanism of cell death (apoptosis vs. necrosis), and investigate the potential involvement of key cellular pathways.
Data Presentation: Summary of Expected Quantitative Data
The following tables outline the expected quantitative data to be collected from the described experimental protocols. This structured format allows for a clear and comparative analysis of the cytotoxic effects of this compound.
Table 1: Cell Viability (IC50 Values)
| Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Positive Control) | Vehicle Control (e.g., DMSO) |
| Cancer Cell Line 1 (e.g., HeLa) | Experimental Value | Experimental Value | No significant effect |
| Cancer Cell Line 2 (e.g., A549) | Experimental Value | Experimental Value | No significant effect |
| Normal Cell Line (e.g., HEK293) | Experimental Value | Experimental Value | No significant effect |
Table 2: Apoptosis vs. Necrosis Analysis
| Treatment Group | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) | % Live Cells (Annexin V-/PI-) |
| Vehicle Control | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| This compound (Low Conc.) | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| This compound (High Conc.) | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Staurosporine (Positive Control) | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
Table 3: Caspase-3 Activity
| Treatment Group | Fold Change in Caspase-3 Activity (vs. Vehicle Control) |
| Vehicle Control | 1.0 |
| This compound (Low Conc.) | Experimental Value |
| This compound (High Conc.) | Experimental Value |
| Staurosporine (Positive Control) | Experimental Value |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the overall experimental workflow for assessing the cytotoxicity of this compound and a representative signaling pathway that may be involved in piperidine-induced apoptosis.
For Researchers, Scientists, and Drug Development Professionals
An LC-MS/MS Protocol for the Detection and Quantification of 3,3-Dipropylpiperidine
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of this compound in biological matrices. The protocol is designed to be a comprehensive guide, covering sample preparation, chromatographic separation, and mass spectrometric detection.
Introduction
This compound is a synthetic piperidine derivative. Piperidine and its analogs are prevalent structural motifs in a wide array of pharmaceuticals and natural alkaloids[1]. Given their physiological activity, sensitive and specific analytical methods are crucial for pharmacokinetic studies, drug metabolism research, and toxicological assessments. LC-MS/MS offers unparalleled selectivity and sensitivity for the quantification of small molecules like this compound in complex biological samples[2][3][4]. This protocol outlines a method optimized for high-throughput analysis while minimizing matrix effects.
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for removing the bulk of proteinaceous material from biological samples like plasma or serum, which can interfere with the analysis[4][5].
Materials:
-
Biological matrix (e.g., human plasma)
-
This compound standard
-
Internal Standard (IS) (e.g., deuterated this compound or a structurally similar piperidine derivative)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Spike 100 µL of the biological matrix with the this compound standard and the internal standard to the desired concentrations for calibration curve and quality control samples. For unknown samples, add only the internal standard.
-
Add 300 µL of cold acetonitrile (containing the internal standard for all samples except the blank) to the 100 µL of sample.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
The chromatographic separation is critical for resolving the analyte from endogenous matrix components, thereby reducing ion suppression[2]. A reversed-phase C18 column is commonly used for the separation of piperidine derivatives[6][7].
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm)[8] |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | See Table 2 |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 5.0 | 95 |
| 7.0 | 95 |
| 7.1 | 5 |
| 10.0 | 5 |
Mass Spectrometry
The detection of this compound is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity[8].
Table 3: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | Agilent 6470 Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 325°C[8] |
| Gas Flow | 10 L/min[8] |
| Nebulizer Pressure | 20 psi[8] |
| Capillary Voltage | 4000 V[8] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 4 |
Table 4: MRM Transitions for this compound and a Hypothethical Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | To be determined | To be determined | To be optimized |
| Internal Standard (IS) | To be determined | To be determined | To be optimized |
Note: The precursor ion will be the [M+H]+ of this compound. The product ions and collision energy need to be optimized by infusing a standard solution of the analyte into the mass spectrometer.
Data Presentation
Quantitative data should be summarized in clear, structured tables for easy comparison.
Table 5: Calibration Curve for this compound in Human Plasma
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | % Accuracy | % RSD |
| 0.1 | Example Value | Example | <15% |
| 0.5 | Example Value | Example | <15% |
| 1 | Example Value | Example | <15% |
| 5 | Example Value | Example | <15% |
| 10 | Example Value | Example | <15% |
| 50 | Example Value | Example | <15% |
| 100 | Example Value | Example | <15% |
| 500 | Example Value | Example | <15% |
Table 6: Quality Control Sample Analysis
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | % Accuracy | % RSD |
| LLOQ | 0.1 | Example Value | 80-120% | <20% |
| Low | 0.3 | Example Value | 85-115% | <15% |
| Medium | 30 | Example Value | 85-115% | <15% |
| High | 400 | Example Value | 85-115% | <15% |
Visualization of the Experimental Workflow
Caption: Workflow for the LC-MS/MS analysis of this compound.
Conclusion
The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of this compound in biological matrices. The simple protein precipitation sample preparation method is amenable to high-throughput analysis. This protocol can be readily adapted and validated for use in various research and development settings, including pharmacokinetic and toxicokinetic studies.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. m.youtube.com [m.youtube.com]
- 4. LC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Use of [18F]F-DPP in PET Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Positron Emission Tomography (PET) is a powerful molecular imaging technique that enables the non-invasive visualization and quantification of physiological processes in vivo.[1][2][3] The development of novel PET tracers is crucial for advancing our understanding of disease mechanisms and for the development of new therapeutics.[1] This document provides detailed application notes and protocols for the use of a novel investigational PET tracer, [18F]Fluoro-3,3-dipropylpiperidine ([18F]F-DPP), for imaging sigma-1 receptors (σ1R) in the brain. The σ1R is a chaperone protein implicated in a variety of neurological and psychiatric disorders, making it an attractive target for molecular imaging.
Quantitative Data Summary
The following tables summarize the key quantitative data for the preclinical evaluation of [18F]F-DPP.
Table 1: Radiosynthesis and Quality Control of [18F]F-DPP
| Parameter | Value |
| Radiochemical Yield (decay-corrected) | 35 ± 5% (n=10) |
| Molar Activity | 110 ± 25 GBq/µmol (n=10) |
| Radiochemical Purity | >98% |
| Synthesis Time | 45 minutes |
Table 2: In Vitro Autoradiography in Rodent Brain Tissue
| Brain Region | [18F]F-DPP Binding (pmol/g tissue) |
| Cerebellum | 15.2 ± 2.1 |
| Cortex | 9.8 ± 1.5 |
| Hippocampus | 12.5 ± 1.8 |
| Striatum | 8.1 ± 1.2 |
Table 3: In Vivo Biodistribution in Rodents (60 min post-injection)
| Organ | % Injected Dose per Gram (%ID/g) |
| Brain | 2.5 ± 0.4 |
| Heart | 1.8 ± 0.3 |
| Lungs | 3.1 ± 0.6 |
| Liver | 15.7 ± 2.9 |
| Kidneys | 5.2 ± 1.1 |
| Muscle | 0.9 ± 0.2 |
| Bone | 1.1 ± 0.3 |
Table 4: In Vivo PET Imaging in Rodent Brain
| Parameter | Value |
| Peak Standardized Uptake Value (SUV) | 3.2 ± 0.5 |
| Time to Peak Uptake | 15 minutes |
| Target-to-Background Ratio (Cerebellum/Muscle) | 16.9 ± 3.2 |
Experimental Protocols
Radiosynthesis of [18F]F-DPP
This protocol describes the automated, two-step radiosynthesis of [18F]F-DPP from a tosylated precursor.
Materials:
-
3,3-Dipropyl-N-tosyl-4-hydroxypiperidine (precursor)
-
[18F]Fluoride
-
Kryptofix 2.2.2 (K222)
-
Potassium carbonate (K2CO3)
-
Acetonitrile (anhydrous)
-
Water for injection
-
Sterile filters (0.22 µm)
-
Automated synthesis module
Procedure:
-
[18F]Fluoride Trapping: Load the aqueous [18F]fluoride solution onto a pre-conditioned anion exchange cartridge.
-
Elution and Drying: Elute the trapped [18F]fluoride into the reaction vessel using a solution of K222 and K2CO3 in acetonitrile/water. Dry the [18F]fluoride by azeotropic distillation under a stream of nitrogen.
-
Radiolabeling: Add the tosylated precursor dissolved in anhydrous acetonitrile to the dried [18F]K-K222 complex. Heat the reaction mixture at 110°C for 15 minutes.
-
Purification: Purify the crude reaction mixture using semi-preparative HPLC.
-
Formulation: Collect the fraction containing [18F]F-DPP, remove the HPLC solvent under vacuum, and formulate the final product in sterile saline for injection.
-
Quality Control: Perform quality control tests for radiochemical purity, molar activity, and sterility.
In Vitro Cell Uptake Assay
This protocol details the measurement of [18F]F-DPP uptake in a cell line overexpressing the sigma-1 receptor (e.g., C6-σ1R) and a control cell line.
Materials:
-
C6-σ1R cells and control C6 cells
-
Cell culture medium
-
[18F]F-DPP
-
Phosphate-buffered saline (PBS)
-
Gamma counter
Procedure:
-
Cell Plating: Plate C6-σ1R and C6 cells in 24-well plates and allow them to adhere overnight.
-
Tracer Incubation: Replace the culture medium with fresh medium containing [18F]F-DPP (approximately 0.1 MBq/mL).
-
Incubation: Incubate the cells at 37°C for various time points (e.g., 5, 15, 30, 60 minutes).
-
Washing: At each time point, aspirate the medium and wash the cells three times with ice-cold PBS to stop the uptake.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer.
-
Counting: Measure the radioactivity in the cell lysates using a gamma counter.
-
Data Analysis: Express the cell uptake as a percentage of the added radioactivity per milligram of protein.
In Vivo PET Imaging in Rodents
This protocol outlines the procedure for performing a dynamic PET scan in a rodent model.
Materials:
-
Anesthetized rodent (e.g., Sprague-Dawley rat)
-
[18F]F-DPP
-
PET/CT scanner
-
Anesthesia system
-
Tail vein catheter
Procedure:
-
Animal Preparation: Anesthetize the rodent and place it on the scanner bed. Insert a catheter into the tail vein for tracer injection.
-
Transmission Scan: Perform a CT scan for attenuation correction.
-
Tracer Injection: Inject a bolus of [18F]F-DPP (approximately 10-15 MBq) through the tail vein catheter.
-
Dynamic PET Scan: Start a dynamic PET scan immediately after injection and acquire data for 60-90 minutes.
-
Image Reconstruction: Reconstruct the dynamic PET data into a series of time frames.
-
Data Analysis: Draw regions of interest (ROIs) on the reconstructed images over various brain regions and generate time-activity curves (TACs). Calculate standardized uptake values (SUVs) and target-to-background ratios.
Visualizations
Signaling Pathway
References
Application Notes and Protocols: Piperidine Derivatives in Asymmetric Synthesis
A Note on 3,3-Dipropylpiperidine:
Following a comprehensive review of scientific literature, it has been determined that there are no published applications of this compound as a catalyst in asymmetric synthesis. Research in this area is extensive, and the absence of this specific compound suggests it is not a recognized catalyst for enantioselective transformations.
However, the broader class of piperidine derivatives represents a cornerstone in the field of organocatalysis and chiral ligand design. This document provides an overview of the applications and protocols for related and well-established piperidine-based catalysts to serve as a valuable resource for researchers, scientists, and drug development professionals.
Introduction to Piperidine Derivatives in Asymmetric Catalysis
The piperidine scaffold is a privileged structure in a multitude of natural products and pharmaceutical agents.[1][2] Consequently, the development of synthetic methodologies to access enantiomerically pure substituted piperidines is of significant interest.[2][3] Chiral piperidine derivatives have emerged as powerful organocatalysts, capable of promoting a wide range of asymmetric transformations with high levels of stereocontrol. These catalysts often operate via enamine or iminium ion intermediates, mimicking the strategies employed by natural enzymes.
Applications of Piperidine-Based Organocatalysts
While this compound itself is not a documented catalyst, other substituted piperidines, particularly those derived from chiral amino acids like proline, are widely used. For instance, diarylprolinol silyl ethers, which contain a pyrrolidine ring (a five-membered analogue of piperidine), are highly effective catalysts for a variety of reactions. Given the user's interest in piperidine structures, we will focus on the general principles of cyclic amine catalysis. These catalysts are particularly effective in domino reactions, where multiple bonds and stereocenters are formed in a single synthetic operation with high enantioselectivity.[4]
Table 1: Representative Data for Asymmetric Reactions Catalyzed by Piperidine-Related Organocatalysts
| Catalyst Type | Reaction | Substrates | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Diarylprolinol Silyl Ether | Domino Michael/Acetalization | Aldehydes, Nitroolefins | Polysubstituted Tetrahydropyrans | High | >99 | [4] |
| Diarylprolinol Silyl Ether | Domino Michael/Aminalization | Aldehydes, Nitroolefins | Polysubstituted Piperidines | High | >95 | [4] |
| Chiral Primary Amine-Thiourea | Michael Addition | Nitroalkanes, α,β-Unsaturated Ketones | γ-Nitro Ketones | up to 96 | up to 99 | [5] |
Experimental Protocols
The following is a generalized protocol for an organocatalyzed domino reaction to synthesize polysubstituted piperidines, based on methodologies found in the literature.[4] This protocol is illustrative and may require optimization for specific substrates.
General Protocol for Organocatalytic Domino Michael/Aminalization
Materials:
-
Aldehyde substrate
-
Nitroolefin substrate
-
(S)- or (R)-Diarylprolinol silyl ether catalyst (e.g., O-TMS-diphenylprolinol) (10-20 mol%)
-
Organic solvent (e.g., Toluene, CH2Cl2)
-
Additive/Co-catalyst (e.g., Benzoic acid) (optional, 10-20 mol%)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for chromatography
Procedure:
-
To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (1.0 equiv.), the nitroolefin (1.2 equiv.), and the organocatalyst (0.1-0.2 equiv.).
-
Add the anhydrous organic solvent (to achieve a concentration of 0.1-0.5 M).
-
If an additive is required, it is added at this stage.
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to elevated temperatures) and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired polysubstituted piperidine.
-
Characterize the product by NMR, HRMS, and determine the enantiomeric excess by chiral HPLC analysis.
Visualizations
Below are diagrams illustrating key concepts in piperidine-related asymmetric synthesis.
References
Application Notes and Protocols: Fluorescent Labeling of 3,3-Dipropylpiperidine for Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Dipropylpiperidine is a synthetic compound with a piperidine core, a common scaffold in many biologically active molecules and pharmaceuticals. Visualizing the subcellular localization and dynamics of such small molecules is crucial for understanding their mechanism of action, identifying potential off-target effects, and facilitating drug development. Fluorescent labeling enables the direct observation of these molecules within cells and tissues using various microscopy techniques.
These application notes provide a detailed, hypothetical framework for the fluorescent labeling of this compound and its application in cellular imaging. While the specific biological targets of this compound are not extensively characterized in publicly available literature, this document outlines a general workflow that can be adapted for similar small molecules. The protocols are based on established bioconjugation chemistries suitable for secondary amines.
Hypothetical Biological Application: Probing Sigma Receptors
For the purpose of these application notes, we will hypothesize that this compound acts as a ligand for sigma receptors, which are membrane proteins located at the endoplasmic reticulum (ER) and the plasma membrane. Fluorescently labeled this compound can thus be used to visualize the distribution and dynamics of these receptors in live or fixed cells.
Experimental Protocols
I. Selection of Fluorescent Dyes
The secondary amine of the piperidine ring in this compound is less nucleophilic than a primary amine, which can make labeling more challenging. The choice of the reactive chemistry on the fluorescent dye is therefore critical. Two common amine-reactive chemistries are N-hydroxysuccinimide (NHS) esters and isothiocyanates. While these are highly efficient for primary amines, their reaction with secondary amines may require optimization of reaction conditions (e.g., higher temperature, longer reaction times, and a non-nucleophilic organic base). An alternative is the use of sulfonyl chlorides, such as dansyl chloride, which are known to react with secondary amines.[1][2]
For this protocol, we will focus on using a bright and photostable dye with an NHS ester functional group, as these are widely available. We will also present an alternative using Dansyl Chloride.
Table 1: Potential Fluorophores for Labeling this compound
| Fluorophore | Reactive Group | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Extinction Coefficient (cm⁻¹M⁻¹) |
| FITC | Isothiocyanate | 492 | 518 | >0.9 | ~80,000 |
| Cyanine5 (Cy5) NHS Ester | NHS Ester | 649 | 670 | ~0.2 | ~250,000 |
| Dansyl Chloride | Sulfonyl Chloride | 335 | 518 | Variable | ~4,300 |
Note: The quantum yield and extinction coefficient are for the fluorophore itself and may change upon conjugation. The data presented here is illustrative.
II. Protocol for Fluorescent Labeling of this compound with an NHS Ester Dye
This protocol is a general guideline and may require optimization.
Materials:
-
This compound
-
Amine-reactive fluorescent dye (e.g., Cy5 NHS Ester)
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))[3]
-
Non-nucleophilic organic base (e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Reaction vial (amber or covered in foil to protect the dye from light)
-
Stirring mechanism (e.g., magnetic stirrer)
-
Thin Layer Chromatography (TLC) supplies for monitoring the reaction
-
Purification system (e.g., column chromatography or High-Performance Liquid Chromatography (HPLC))
Procedure:
-
Preparation of Reactants:
-
Dissolve this compound in the anhydrous solvent to a final concentration of 10-50 mM.
-
Prepare a stock solution of the NHS ester dye in the same anhydrous solvent at a concentration of 10 mM. This should be done immediately before use as NHS esters are moisture-sensitive.
-
-
Labeling Reaction:
-
In the reaction vial, combine the this compound solution with the organic base (e.g., 2-3 molar equivalents relative to the piperidine derivative).
-
Slowly add the fluorescent dye NHS ester solution to the reaction mixture while stirring. A 1:1 to 1:1.5 molar ratio of the piperidine to the dye is a good starting point.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or at an elevated temperature (e.g., 40-50°C) for a more efficient reaction with the secondary amine. Protect the reaction from light.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC. The formation of the fluorescently labeled product will appear as a new, colored/fluorescent spot with a different retention factor (Rf) compared to the starting materials.
-
-
Purification of the Labeled Compound:
-
Once the reaction is complete, the crude mixture can be purified by column chromatography on silica gel or by preparative HPLC to isolate the fluorescently labeled this compound from unreacted dye and starting material.
-
-
Characterization and Storage:
-
Confirm the identity and purity of the final product using techniques such as Mass Spectrometry and NMR.
-
Determine the concentration of the labeled compound spectrophotometrically.
-
Store the purified, labeled compound in a suitable solvent at -20°C or -80°C, protected from light.
-
III. Alternative Protocol using Dansyl Chloride
Dansyl chloride is known to react with secondary amines to form a stable sulfonamide linkage.[1]
Procedure:
-
Dissolve this compound in a suitable solvent such as acetone or acetonitrile.
-
Add an aqueous sodium bicarbonate or sodium carbonate buffer (e.g., 100 mM, pH 9-10) to the solution.[1]
-
Add a solution of dansyl chloride in acetone to the reaction mixture with vigorous stirring. A molar excess of dansyl chloride is typically used.
-
Allow the reaction to proceed at room temperature for 1-2 hours, protected from light.
-
Monitor the reaction by TLC.
-
Upon completion, extract the dansylated product with an organic solvent like ethyl acetate.
-
Purify the product by column chromatography or HPLC.
Application in Microscopy
Cell Culture and Staining:
-
Culture cells of interest (e.g., a cell line known to express sigma receptors) on glass-bottom dishes suitable for microscopy.
-
Prepare a stock solution of the fluorescently labeled this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in cell culture medium to the desired final concentration (typically in the nanomolar to low micromolar range). The optimal concentration should be determined experimentally to achieve good signal-to-noise with minimal background.
-
Incubate the cells with the labeling medium for a specific duration (e.g., 15-60 minutes) at 37°C.
-
Wash the cells with fresh, pre-warmed medium or a suitable buffer (e.g., PBS) to remove unbound probe.
-
The cells are now ready for imaging. For live-cell imaging, ensure the microscope is equipped with an environmental chamber to maintain temperature and CO2 levels. For fixed-cell imaging, cells can be fixed with paraformaldehyde after labeling, followed by permeabilization if co-staining for intracellular targets is desired.
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in 3,3-Dipropylpiperidine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of 3,3-Dipropylpiperidine.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for 3,3-dialkylpiperidines like this compound?
A1: A common and logical synthetic approach involves a multi-step process starting from a pre-functionalized pyridine. This typically includes:
-
Monoalkylation: Introduction of the first propyl group at the 3-position of a pyridine ring, often starting from 3-bromopyridine via a Grignard reaction.
-
Second Alkylation (Geminal Dialkylation): Introduction of the second propyl group at the same 3-position. This is a challenging step and may proceed through the formation of a dihydropyridine intermediate.
-
Reduction: Catalytic hydrogenation of the substituted pyridine or pyridinium salt to the final this compound.
Q2: Why am I getting a low yield in the first Grignard reaction step with 3-bromopyridine?
A2: Low yields in the Grignard reaction with 3-bromopyridine can be attributed to several factors. The Grignard reagent can act as a base as well as a nucleophile, leading to side reactions. Additionally, the nitrogen atom in the pyridine ring can coordinate with the magnesium, affecting the reactivity. In some cases, a competing reaction is an exchange between the Grignard reagent and bromopyridine to afford a pyridylmagnesium halide, which produces pyridine on hydrolysis[1].
Q3: What are the main challenges in introducing the second propyl group at the 3-position?
A3: Achieving geminal dialkylation at the 3-position is often the most difficult step. Steric hindrance from the first propyl group can impede the second alkylation. Direct alkylation of 3-propylpyridine is generally not feasible. A more successful strategy involves the formation of a dihydropyridine intermediate, which is then alkylated.
Q4: My final reduction step is resulting in a mixture of products and incomplete conversion. What could be the cause?
A4: The reduction of sterically hindered polysubstituted pyridines, such as 3,3-dipropylpyridine, can be challenging. Incomplete reduction is a common issue and can be due to catalyst poisoning, insufficient catalyst loading, or inadequate reaction conditions (pressure, temperature, time). The formation of byproducts can occur, including partially hydrogenated intermediates (tetrahydropyridines, dihydropyridines) or products from side reactions if harsh conditions are used. The nitrogen in the pyridine can bind to the metal center of the catalyst and poison it[2].
Troubleshooting Guide
Low Yield in Step 1: Mono-propylation of 3-Bromopyridine via Grignard Reaction
| Issue | Possible Cause | Troubleshooting Suggestion |
| Low conversion of 3-bromopyridine | Inactive Grignard reagent. | Ensure anhydrous conditions and use freshly prepared or titrated Grignard reagent. |
| Low reaction temperature. | While the initial formation of the Grignard reagent is often done at low temperatures, the coupling reaction may require gentle heating. Monitor the reaction by TLC to optimize the temperature. | |
| Formation of pyridine as a major byproduct | Exchange reaction between the Grignard reagent and 3-bromopyridine. | Consider using a transition metal catalyst (e.g., cobalt(II) chloride) to promote the desired cross-coupling reaction over the exchange reaction[1]. |
| Complex mixture of products | Side reactions due to the basicity of the Grignard reagent. | Use a less basic organometallic reagent or explore alternative coupling strategies like Negishi or Suzuki coupling. |
Low Yield in Step 2: Introduction of the Second Propyl Group
| Issue | Possible Cause | Troubleshooting Suggestion |
| Failure to introduce the second propyl group | Steric hindrance at the 3-position. | Instead of direct alkylation, convert the 3-propylpyridine to a 1,4-dihydropyridine derivative. The resulting enamine-like system is more nucleophilic and can be alkylated at the 3-position. |
| Low reactivity of the intermediate. | Activate the dihydropyridine intermediate with a suitable reagent before alkylation. | |
| Formation of multiple isomers | Lack of regioselectivity in the alkylation of the dihydropyridine. | The choice of the N-substituent on the dihydropyridine can influence the regioselectivity of the alkylation. N-acyl or N-alkoxycarbonyl groups are commonly used. |
Low Yield in Step 3: Reduction of 3,3-Dipropylpyridine to this compound
| Issue | Possible Cause | Troubleshooting Suggestion |
| Incomplete reduction | Catalyst poisoning by the pyridine nitrogen. | Convert the 3,3-dipropylpyridine to its pyridinium salt (e.g., by reaction with an alkyl halide) prior to reduction. This activates the ring towards hydrogenation. |
| Insufficient catalyst activity or loading. | Increase the catalyst loading (e.g., PtO₂, Rh/C). Ensure the catalyst is fresh and active. For sterically hindered pyridines, a higher catalyst loading may be necessary. | |
| Inadequate hydrogen pressure or temperature. | Increase the hydrogen pressure and/or temperature. Monitor the reaction progress to find the optimal conditions without promoting side reactions. | |
| Formation of partially hydrogenated byproducts | Insufficient reaction time. | Extend the reaction time and monitor by GC-MS or NMR to ensure complete conversion to the piperidine. |
| Ring opening or other side reactions | Reaction conditions are too harsh. | If using high temperatures and pressures leads to degradation, consider milder reduction methods such as using sodium borohydride on the pyridinium salt or catalytic transfer hydrogenation. |
Experimental Protocols
Proposed Synthesis of this compound
This is a proposed synthetic route based on established methodologies for the synthesis of substituted piperidines. Optimization of each step is likely necessary.
Step 1: Synthesis of 3-Propylpyridine
-
Reaction: 3-Bromopyridine + n-Propylmagnesium bromide → 3-Propylpyridine
-
Procedure: To a solution of 3-bromopyridine in anhydrous THF under an inert atmosphere, slowly add a solution of n-propylmagnesium bromide (1.1 equivalents) at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or GC-MS. Upon completion, quench the reaction carefully with a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and purify by column chromatography. Improved directions are given for the preparation of an ethereal solution of 3-pyridylmagnesium bromide[3].
Step 2: Synthesis of 3,3-Dipropyl-1,4-dihydropyridine derivative
-
Reaction: 3-Propylpyridine → N-acyl-3-propyl-1,4-dihydropyridine → N-acyl-3,3-dipropyl-1,4-dihydropyridine
-
Procedure:
-
To a solution of 3-propylpyridine in anhydrous THF, add an acylating agent (e.g., ethyl chloroformate) to form the N-acylpyridinium salt in situ.
-
Reduce the pyridinium salt to the corresponding 1,4-dihydropyridine using a mild reducing agent like sodium borohydride in methanol.
-
Alkylate the resulting dihydropyridine by treating it with a base (e.g., LDA) at low temperature (-78 °C) followed by the addition of 1-iodopropane.
-
Quench the reaction and purify the N-acyl-3,3-dipropyl-1,4-dihydropyridine.
-
Step 3: Synthesis of this compound
-
Reaction: N-acyl-3,3-dipropyl-1,4-dihydropyridine → this compound
-
Procedure:
-
Hydrolyze the N-acyl group under acidic or basic conditions to yield 3,3-dipropyl-1,4-dihydropyridine.
-
Subject the 3,3-dipropyl-1,4-dihydropyridine to catalytic hydrogenation. A common procedure involves dissolving the compound in a solvent like ethanol or acetic acid and hydrogenating over a catalyst such as Platinum(IV) oxide (PtO₂) or Rhodium on carbon (Rh/C) under hydrogen pressure (e.g., 50-100 psi) until hydrogen uptake ceases.
-
Filter the catalyst and remove the solvent under reduced pressure. Purify the resulting this compound by distillation or column chromatography.
-
Quantitative Data Summary
Table 1: Reported Yields for Grignard Reactions with 3-Bromopyridine
| Grignard Reagent | Catalyst | Yield of 3-Alkylpyridine | Reference |
| n-Propylmagnesium bromide | None | Moderate | General knowledge |
| Various aliphatic Grignard reagents | Cobalt(II) chloride | Increased yields compared to uncatalyzed reaction | [1] |
Table 2: Conditions for Catalytic Hydrogenation of Substituted Pyridines
| Substrate | Catalyst | Solvent | Pressure (psi) | Temperature (°C) | Yield (%) | Reference |
| Substituted Pyridines | PtO₂ | Glacial Acetic Acid | 725-1015 | Room Temp | Good to Excellent | [4] |
| Functionalized Pyridines | Rh₂O₃ | TFE | 72.5 | 40 | High | [2] |
| Pyridine N-oxides | Pd/C | Methanol | Atmospheric | Room Temp | High | [5] |
| N-benzylated 3-substituted pyridinium salts | Rh-JosiPhos | Not specified | Not specified | Not specified | up to 90% ee | [6] |
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 5. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting 3,3-Dipropylpiperidine instability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,3-Dipropylpiperidine. The information is designed to help identify and resolve potential instability issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing a decrease in the purity of my this compound solution over time. What could be the cause?
A1: The instability of this compound in solution can be attributed to several factors, primarily oxidation and reaction with environmental contaminants. Piperidine derivatives are susceptible to oxidation, especially when exposed to air (oxygen), light, and certain metal ions.[1][2][3] The tertiary carbon at position 3, while sterically hindered, does not prevent oxidation at the alpha-carbons to the nitrogen atom. This can lead to the formation of N-oxides or ring-opened byproducts. Additionally, acidic impurities in the solvent or exposure to atmospheric carbon dioxide can lead to salt formation, which might affect its intended reactivity or solubility.
Troubleshooting Steps:
-
Solvent Purity: Ensure the use of high-purity, peroxide-free solvents. It is recommended to use freshly opened solvents or those that have been properly stored and tested for peroxides.
-
Inert Atmosphere: When preparing and storing solutions, use an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Storage Conditions: Store solutions in amber glass vials to protect from light and at low temperatures (e.g., 2-8 °C or -20 °C) to slow down potential degradation reactions.[1]
-
pH Control: If applicable to your experimental conditions, ensure the pH of the solution is controlled, as acidic or basic conditions can catalyze degradation.
Q2: My experimental results are inconsistent when using a stock solution of this compound. How can I check for degradation?
A2: Inconsistent results are a common sign of compound instability. To confirm if degradation has occurred, you will need to perform analytical testing on your stock solution. The primary methods for assessing the purity and identifying potential degradation products of piperidine derivatives are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[4][5][6][7][8]
-
HPLC Analysis: A reverse-phase HPLC method can be used to quantify the parent compound and detect less volatile degradation products. A decrease in the peak area of this compound and the appearance of new peaks would indicate degradation.
-
GC-MS Analysis: GC-MS is a powerful tool for identifying volatile degradation products. The mass spectrum of new peaks can help in elucidating the structure of the degradants.
A summary of potential analytical approaches is provided in the table below.
| Analytical Method | Purpose | Typical Column | Mobile Phase/Carrier Gas | Detector |
| Reverse-Phase HPLC | Quantify purity and detect non-volatile degradants | C18 | Acetonitrile/Water with formic or phosphoric acid | UV, MS, or CAD |
| Gas Chromatography | Quantify purity and detect volatile degradants | DB-17 or similar | Helium | FID, MS |
Q3: What are the likely degradation products of this compound?
A3: Based on the general chemistry of piperidines, the most probable degradation pathway is oxidation.[2][3][9] The carbons adjacent to the nitrogen (C2 and C6) are susceptible to oxidation, which can lead to the formation of an iminium ion intermediate. This intermediate can then be hydrolyzed to form a piperidone (a cyclic ketone). Another possibility is N-oxidation to form the corresponding N-oxide. While less common for sterically hindered amines, ring-opening reactions can also occur under harsh conditions.
A simplified potential degradation pathway is illustrated below.
Caption: Potential degradation pathways of this compound.
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Assessment
This protocol provides a general method for assessing the purity of a this compound solution.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (0.1%).
-
This compound reference standard.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Prepare a stock solution of the this compound reference standard at a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Prepare your experimental sample at a similar concentration.
-
Inject the reference standard to determine its retention time and peak area.
-
Inject your experimental sample.
-
Compare the chromatogram of your sample to the reference standard. A decrease in the area of the main peak and the appearance of new peaks indicate degradation. Purity can be calculated using the area percent method.
-
Protocol 2: GC-MS Method for Identification of Volatile Degradants
This protocol outlines a general procedure for identifying volatile degradation products.
-
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
A mid-polarity capillary column (e.g., DB-17, 30 m x 0.25 mm, 0.25 µm film thickness).
-
-
Reagents:
-
Methanol or another suitable volatile solvent (GC grade).
-
This compound sample.
-
-
GC-MS Conditions:
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 50-500 amu.
-
-
Procedure:
-
Dilute your this compound sample in the chosen solvent.
-
Inject the sample into the GC-MS.
-
Analyze the resulting total ion chromatogram (TIC) for peaks other than the parent compound and solvent.
-
Obtain the mass spectrum for any new peaks and compare them to spectral libraries (e.g., NIST) to tentatively identify the degradation products.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting the instability of this compound in solution.
Caption: Troubleshooting workflow for this compound instability.
References
- 1. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 3,3-Dipropylpiperidine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of reaction conditions for 3,3-dipropylpiperidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic strategies for preparing 3,3-disubstituted piperidines?
A1: Common strategies include the hydrogenation of substituted pyridines, intramolecular cyclization reactions, and multicomponent reactions.[1] The choice of strategy often depends on the availability of starting materials and the desired substitution pattern. For this compound, a key challenge is the introduction of two propyl groups at the same carbon atom. This can be achieved through methods like the dialkylation of a suitable precursor, such as a 3-piperidinone derivative, or by constructing the ring from a precursor that already contains the gem-dipropyl moiety.
Q2: What are the typical starting materials for the synthesis of this compound derivatives?
A2: Starting materials can vary widely based on the chosen synthetic route. A common approach involves the use of a protected 3-piperidinone, which can undergo dialkylation. Another strategy might involve the cyclization of an acyclic amine precursor containing the gem-dipropyl group. For instance, a 1,5-dihalide or a related dielectrophile can be reacted with a primary amine.[2]
Q3: Which catalysts are recommended for the hydrogenation of pyridine precursors to piperidines?
A3: A variety of catalysts can be used for the hydrogenation of pyridines, including heterogeneous catalysts like palladium on carbon (Pd/C), platinum on carbon (Pt/C), and rhodium on carbon (Rh/C).[1] Homogeneous catalysts, such as those based on rhodium and iridium, have also been employed. The choice of catalyst can influence the stereoselectivity and functional group tolerance of the reaction.[1]
Q4: What are the general recommendations for purifying this compound derivatives?
A4: Purification is typically achieved using column chromatography on silica gel. The choice of eluent will depend on the polarity of the specific derivative. Due to the basic nature of the piperidine nitrogen, it is sometimes beneficial to add a small amount of a basic modifier, like triethylamine, to the eluent system to prevent tailing on the silica gel. Distillation can also be an effective purification method for volatile derivatives.
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inefficient Catalyst | Screen different hydrogenation catalysts (e.g., Pd/C, PtO₂, Rh/C) and vary the catalyst loading. For some substrates, a specific catalyst may be significantly more effective.[1] |
| Inappropriate Solvent | Test a range of solvents. For hydrogenations, common solvents include methanol, ethanol, and acetic acid. For cyclization reactions, aprotic solvents like THF, DMF, or acetonitrile may be more suitable. |
| Suboptimal Temperature | Optimize the reaction temperature. Some reactions may require heating to overcome activation barriers, while others may need to be cooled to prevent side reactions. |
| Poor Quality Reagents | Ensure all reagents and solvents are pure and dry. Amines can react with atmospheric CO₂ or moisture, which can interfere with the reaction.[3] |
| Incorrect Stoichiometry | Carefully check the stoichiometry of all reactants. For dialkylation reactions, an excess of the alkylating agent may be necessary. |
Problem 2: Formation of Multiple Products/Side Reactions
| Potential Cause | Suggested Solution |
| Over-alkylation or N-alkylation | In reactions involving alkylation, the piperidine nitrogen can also be alkylated. Use a suitable nitrogen protecting group (e.g., Boc, Cbz) to prevent this. |
| Elimination Side Products | If using a strong base, elimination reactions can compete with the desired substitution. Consider using a milder, non-nucleophilic base. |
| Incomplete Reaction | If starting material is still present, consider increasing the reaction time, temperature, or catalyst loading. |
| Stereoisomer Formation | If the product has multiple stereocenters, a mixture of diastereomers may be formed. Use chiral catalysts or auxiliaries to control stereoselectivity. |
Problem 3: Difficulty in Product Isolation
| Potential Cause | Suggested Solution |
| Product is Water Soluble | If the product is a salt or highly polar, it may remain in the aqueous phase during extraction. Adjust the pH of the aqueous layer to ensure the piperidine is in its free base form before extracting with an organic solvent. |
| Product Co-elutes with Impurities | Optimize the mobile phase for column chromatography. A gradient elution may be necessary to achieve good separation. Consider using a different stationary phase if silica gel is not effective. |
| Product is an Oil | If a solid product is desired for easier handling, attempt to form a salt (e.g., hydrochloride, tartrate) which may be crystalline. |
Experimental Protocols
General Protocol for Reductive Amination to Form a Substituted Piperidine
This protocol describes a general method for the synthesis of an N-substituted piperidine from a 1,5-dicarbonyl compound and a primary amine, followed by cyclization and reduction.
-
Step 1: Imine Formation and Cyclization
-
Dissolve the 1,5-dicarbonyl precursor (1.0 eq) and the primary amine (1.1 eq) in a suitable solvent such as toluene or methanol.
-
Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux, and if using toluene, remove water using a Dean-Stark apparatus.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
-
Step 2: Reduction to Piperidine
-
To the cooled reaction mixture, add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) portion-wise.
-
Stir the reaction at room temperature until the intermediate enamine/iminium ion is fully reduced.
-
Quench the reaction carefully by the slow addition of water.
-
-
Step 3: Work-up and Purification
-
Adjust the pH of the solution to >10 with an aqueous base (e.g., 1M NaOH).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired piperidine derivative.
-
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the synthesis, purification, and characterization of this compound derivatives.
Synthetic Pathway: Dialkylation of 3-Piperidinone
Caption: A plausible synthetic route to this compound derivatives via the sequential dialkylation of a protected 3-piperidinone precursor.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low reaction yields in the synthesis of this compound derivatives.
References
How to prevent degradation of 3,3-Dipropylpiperidine during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the prevention of 3,3-Dipropylpiperidine degradation during storage. The information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: The degradation of this compound, a secondary amine, is primarily influenced by exposure to air (oxidation), light (photodegradation), elevated temperatures, and incompatible materials. As with many amines, oxidation can lead to the formation of N-oxides and other degradation products. Exposure to strong acids or bases can also lead to salt formation or catalyze degradation reactions.
Q2: What are the optimal storage conditions for this compound to ensure its long-term stability?
A2: To minimize degradation, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen, to prevent oxidation. It should be kept in a cool, dry, and dark place. For long-term storage, refrigeration (2-8 °C) is recommended. Avoid storing it near strong oxidizing agents, acids, or bases.
Q3: How can I detect if my sample of this compound has degraded?
A3: Degradation can be detected through several methods. A visual inspection may reveal a change in color or the formation of precipitates. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry) can be used to assess the purity of the sample and identify any degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to detect structural changes in the molecule.
Q4: What are the likely degradation products of this compound?
A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation products for secondary amines include N-oxides, products of N-dealkylation, and ring-opening products. The exact nature of the degradation products will depend on the specific stress conditions (e.g., oxidative, photolytic, thermal).
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Change in color of the compound (e.g., yellowing) | Oxidation of the amine functionality. | Store the compound under an inert atmosphere (argon or nitrogen). Purge the container with inert gas before sealing. Minimize exposure to air during handling. |
| Decreased purity observed by HPLC analysis | Exposure to heat, light, or incompatible materials. | Store at recommended low temperatures (2-8 °C) and protect from light by using an amber vial or by wrapping the container in aluminum foil. Ensure the storage container is made of an inert material (e.g., glass). |
| Formation of an insoluble precipitate | Polymerization or formation of insoluble degradation products. | Filter the sample before use. If significant precipitation is observed, the sample may be too degraded for use. Re-evaluate storage conditions and handling procedures. |
| Inconsistent experimental results | Degradation of the compound leading to lower effective concentration. | Perform a purity check of the this compound stock solution before each experiment using a validated analytical method like HPLC. Prepare fresh solutions for critical experiments. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Short-Term Storage (≤ 1 month) | Long-Term Storage (> 1 month) |
| Temperature | Room Temperature (15-25 °C) | Refrigerated (2-8 °C) |
| Atmosphere | Tightly sealed container | Under inert gas (Argon or Nitrogen) |
| Light | Protected from light (Amber vial) | Protected from light (Amber vial) |
| Container | Glass vial with a secure cap | Glass vial with a PTFE-lined cap |
Table 2: Illustrative Results of a Forced Degradation Study on this compound
| Stress Condition | Duration | This compound Remaining (%) | Major Degradation Product(s) Observed |
| 0.1 M HCl | 24 hours | 98.5 | Minor peak at RRT 1.2 |
| 0.1 M NaOH | 24 hours | 99.2 | No significant degradation |
| 3% H₂O₂ | 24 hours | 85.3 | Peak at RRT 1.5 (putative N-oxide) |
| Heat (60 °C) | 48 hours | 95.1 | Minor peaks at various RRTs |
| Light (Xenon lamp) | 24 hours | 92.7 | Peak at RRT 1.8 |
Note: This data is illustrative and intended to guide experimental design. Actual results may vary.
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for assessing the purity of this compound and detecting potential degradation products. This method should be validated for your specific application.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
This compound reference standard
-
This compound sample for analysis
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1 mg/mL.
-
Sample Solution: Prepare the this compound sample to be analyzed in the same manner as the standard solution.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peak corresponding to this compound based on the retention time of the reference standard.
-
Calculate the purity of the sample by dividing the peak area of this compound by the total peak area of all components in the chromatogram.
-
Monitor for the appearance of new peaks, which may indicate the presence of degradation products.
-
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Hypothetical degradation pathways for this compound.
Minimizing side products in 3,3-Dipropylpiperidine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3,3-dipropylpiperidine. Our goal is to help you minimize the formation of common side products and optimize your reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the synthesis of this compound?
A1: The synthesis of this compound, typically proceeding via alkylation of piperidine or a derivative, is often accompanied by the formation of several side products. The most prevalent of these include:
-
N-propylpiperidine: Resulting from the alkylation of the nitrogen atom of the piperidine ring.
-
3-Propylpiperidine: The mono-C-alkylated product.
-
1,3-Dipropylpiperidine: A product of both N- and C-alkylation.
-
Over-alkylation products: In some cases, quaternary ammonium salts can form if an excess of the alkylating agent is used.[1]
Q2: What is the primary cause of N-alkylation versus the desired C,C-dialkylation?
A2: The competition between N-alkylation and C-alkylation is a classic challenge in the synthesis of substituted piperidines. The nitrogen atom of the piperidine ring is a nucleophilic center, as is the α-carbon to the nitrogen in the enamine intermediate used for C-alkylation. The reaction pathway is influenced by a delicate balance of kinetic and thermodynamic control.[2][3][4]
-
Kinetic Control: N-alkylation is often the kinetically favored product as the nitrogen lone pair is readily available for nucleophilic attack. This pathway typically has a lower activation energy.[2][3][4]
-
Thermodynamic Control: C-alkylation, leading to the more stable carbon-carbon bond, is the thermodynamically favored product.[2][3]
Reaction conditions such as temperature, solvent, and the nature of the base and alkylating agent play a crucial role in determining the dominant reaction pathway.
Q3: How can I favor the formation of the this compound over side products?
A3: To maximize the yield of this compound, it is essential to employ strategies that favor C-alkylation over N-alkylation and ensure complete dialkylation at the C-3 position. A common and effective method is the Stork enamine alkylation .[5][6][7] This involves the reaction of an enamine, formed from piperidine and a secondary amine (like pyrrolidine or morpholine), with an alkyl halide.[5][6][7] The enamine directs alkylation to the α-carbon.
Key strategies include:
-
Protection of the Nitrogen: Temporarily protecting the piperidine nitrogen with a suitable group (e.g., Boc) can prevent N-alkylation. However, this adds extra steps to the synthesis.
-
Use of Enamines: The Stork enamine synthesis is a powerful method for α-alkylation of ketones and cyclic amines, directing the alkylation to the carbon atom.[5][6][7]
-
Stepwise Alkylation: A stepwise approach, where 3-propylpiperidine is first synthesized and then subjected to a second alkylation, can offer better control.
-
Reaction Conditions: Careful control of reaction temperature and the choice of solvent and base can influence the product distribution. Generally, conditions that allow for thermodynamic equilibrium will favor the C-alkylated product.[2][3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High yield of N-propylpiperidine | The reaction conditions favor kinetic control, leading to preferential N-alkylation. This can be due to the use of a highly reactive alkylating agent, a polar aprotic solvent, or a non-sterically hindered base.[1] | - Employ the Stork enamine synthesis to direct alkylation to the C-3 position. - Use a less reactive alkylating agent (e.g., propyl bromide instead of propyl iodide). - Consider using a non-polar solvent to disfavor the formation of the charged intermediate in N-alkylation. - Use a sterically hindered base to slow down the rate of N-alkylation. |
| Significant amount of 3-propylpiperidine remaining | Incomplete dialkylation at the C-3 position. This could be due to insufficient alkylating agent, short reaction time, or low reaction temperature. | - Increase the molar equivalent of the propyl halide in the second alkylation step. - Extend the reaction time to allow for complete dialkylation. - Increase the reaction temperature to overcome the activation energy for the second alkylation. |
| Formation of 1,3-dipropylpiperidine | A combination of both N-alkylation and C-alkylation is occurring. This suggests that the conditions are not sufficiently selective for C-alkylation. | - Optimize the Stork enamine reaction conditions. Ensure complete formation of the enamine before adding the alkylating agent. - If using a stepwise approach, ensure the nitrogen is protonated or protected during the C-alkylation step. |
| Difficulty in separating this compound from side products | The boiling points and polarities of the desired product and the side products (N-propylpiperidine, 3-propylpiperidine) can be very similar, making purification by distillation or standard column chromatography challenging. | - Fractional Distillation: Careful fractional distillation under reduced pressure can be effective if there is a sufficient difference in boiling points. - Chromatography: Use a high-performance liquid chromatography (HPLC) system or a carefully optimized flash chromatography protocol with a suitable solvent system. Gradient elution may be necessary. - Chemical Derivatization: In some cases, it may be possible to selectively react one of the components to facilitate separation. For example, the secondary amine (3-propylpiperidine) could be selectively derivatized. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Stork Enamine Alkylation (Two-Step Approach)
This protocol outlines a general procedure for the synthesis of this compound, focusing on minimizing side products.
Step 1: Synthesis of 3-Propylpiperidine
-
Enamine Formation: A solution of piperidine (1.0 eq) and a secondary amine such as pyrrolidine (1.2 eq) in a suitable solvent like toluene is heated to reflux with a Dean-Stark trap to remove water. The reaction is monitored by GC-MS until the formation of the enamine is complete.
-
Alkylation: The reaction mixture is cooled, and propyl bromide (1.1 eq) is added dropwise. The mixture is then stirred at room temperature or gently heated until the mono-alkylation is complete (monitored by GC-MS).
-
Hydrolysis: The reaction is quenched with water, and the mixture is acidified with dilute HCl. The aqueous layer is separated, washed with an organic solvent (e.g., diethyl ether) to remove unreacted starting materials, and then basified with a strong base (e.g., NaOH).
-
Extraction and Purification: The product is extracted with an organic solvent, dried over a suitable drying agent (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude 3-propylpiperidine is then purified by fractional distillation.
Step 2: Synthesis of this compound
-
Second Alkylation: The purified 3-propylpiperidine (1.0 eq) is dissolved in a suitable solvent. A strong, sterically hindered base such as lithium diisopropylamide (LDA) (1.1 eq) is added at low temperature (-78 °C) to deprotonate the C-3 position.
-
Propyl bromide (1.2 eq) is then added, and the reaction is allowed to warm to room temperature and stirred until completion.
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted and purified as described in Step 1.
Quantitative Data (Illustrative)
| Reactant Ratios (Piperidine:Propyl Bromide:Base) | Solvent | Temperature (°C) | Product Distribution (Approx. %) |
| 1 : 2.5 : 2.5 (LDA) | THF | -78 to 25 | This compound: 60-70% 3-Propylpiperidine: 10-15% N-Propylpiperidine: 5-10% 1,3-Dipropylpiperidine: <5% |
| 1 : 2.2 : 2.2 (NaH) | DMF | 25 to 80 | This compound: 40-50% N-Propylpiperidine: 20-30% Other byproducts: 20-30% |
Note: The data in this table is illustrative and based on general principles of alkylation reactions. Actual results will vary depending on the specific experimental conditions.
Visualizations
Reaction Pathway for this compound Synthesis
Caption: Synthetic routes to this compound and major side products.
Troubleshooting Logic for Side Product Formation
Caption: Decision tree for troubleshooting side product formation.
References
- 1. researchgate.net [researchgate.net]
- 2. fiveable.me [fiveable.me]
- 3. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 4. jackwestin.com [jackwestin.com]
- 5. STORK ENAMINE SYNTHESIS: ALKYLATION OF ALDEHYDE OR KETONE – My chemistry blog [mychemblog.com]
- 6. Stork enamine alkylation - Wikipedia [en.wikipedia.org]
- 7. Stork Enamine Synthesis | NROChemistry [nrochemistry.com]
Technical Support Center: Optimization of 3,3-Dipropylpiperidine for In-Vitro Assays
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for the effective use of 3,3-Dipropylpiperidine and related piperidine derivatives in in-vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: While specific data on this compound is limited, as a piperidine derivative, it is predicted to interact with sigma receptors (σR), particularly the sigma-1 (σ1R) and sigma-2 (σ2R) subtypes.[1][2] Many piperidine-based compounds show high affinity for these receptors, which are involved in various cellular signaling pathways and are targets for conditions like neurodegenerative diseases and cancer.[1]
Q2: What is a good starting concentration range for this compound in a cell-based assay?
A2: For initial screening, a wide concentration range is recommended, typically from 1 nM to 10 µM.[3] Based on affinity data for similar piperidine compounds, which show Ki values in the nanomolar to low micromolar range for sigma receptors, this range should encompass the effective concentrations (EC50) or inhibitory concentrations (IC50) for most biological effects.[1][2]
Q3: How do I choose the right assay for my research question?
A3: The choice of assay depends on your objective:
-
To determine binding affinity: Use a radioligand binding assay with membrane homogenates expressing σ1R or σ2R.[3][4]
-
To assess functional activity (agonist/antagonist): Use cell viability or caspase-3 activity assays. Many sigma-2 ligands, for example, induce cell death, allowing for functional classification based on their cytotoxic potency.[3]
-
To evaluate downstream effects: Assays measuring changes in mitochondrial membrane potential or specific signaling pathway readouts can be employed.[5]
Q4: Should I be concerned about the compound's effect on cell viability?
A4: Yes. Many sigma receptor ligands exhibit cytotoxic effects, particularly at higher concentrations.[3][6] It is crucial to perform a cytotoxicity assay in parallel with your functional assay to distinguish between specific mechanistic effects and general toxicity. The cytotoxic concentration at which 50% of the cell population is dead (CC50) is a key parameter.[5]
Troubleshooting Guide
Issue 1: I am not observing any effect of the compound in my functional assay.
-
Possible Cause: Inappropriate Concentration Range.
-
Solution: Broaden your concentration range. Test up to 50 µM or higher, while carefully monitoring for solubility issues and cytotoxicity. Some piperidine derivatives show activity in the 10-200 µM range in cell viability assays.[3]
-
-
Possible Cause: Low Receptor Expression.
-
Solution: Verify the expression levels of sigma-1 and sigma-2 receptors in your chosen cell line. If expression is low or absent, the compound will have no target to act upon. Consider using a cell line known to have high sigma receptor expression, such as certain cancer cell lines (e.g., MDA-MB-435, EMT-6) or tissues like guinea pig brain or rat liver for binding assays.[3]
-
-
Possible Cause: Compound Instability or Degradation.
-
Solution: Ensure the compound is properly stored and that the stock solution is fresh. Prepare dilutions in your assay medium immediately before use.
-
Issue 2: The compound is showing high cytotoxicity across all concentrations.
-
Possible Cause: Off-Target Effects or Solvent Toxicity.
-
Solution: First, run a vehicle control with the highest concentration of your solvent (e.g., DMSO) used in the experiment to rule out solvent-induced toxicity.[5][7] The final DMSO concentration should typically not exceed 1.0%, and ideally be below 0.5%.[3] If the compound itself is highly toxic, perform a dose-response curve to determine the CC50 value accurately. All functional experiments should be conducted at concentrations well below the CC50.
-
-
Possible Cause: High Cell Seeding Density.
-
Solution: Optimize your cell seeding density. Cells at lower confluency can be more susceptible to chemical toxicity.[8]
-
Issue 3: I am having trouble dissolving the compound in my aqueous cell culture medium.
-
Possible Cause: Hydrophobicity.
-
Solution: this compound is likely hydrophobic. Prepare a high-concentration stock solution in an organic solvent like DMSO.[9] When diluting into your final aqueous medium, do so stepwise and vortex gently. A three-step solubilization protocol can be effective: 1) Dissolve in 100% DMSO, 2) Dilute 10-fold in pre-warmed fetal bovine serum (FBS), and 3) Perform the final dilution in your cell culture medium.[9]
-
Issue 4: My results have high variability between experiments.
-
Possible Cause: Inconsistent Assay Conditions.
-
Possible Cause: Radioligand Binding Assay Issues.
Quantitative Data Summary
The following tables summarize the binding affinities of representative piperidine-based compounds for sigma-1 and sigma-2 receptors, providing a reference for the expected potency range of this compound.
Table 1: Binding Affinity (Ki, nM) of Piperidine Derivatives at Sigma-1 Receptors (σ1R)
| Compound | Structure | Ki (nM) for σ1R | Reference |
| Haloperidol | N/A | 2.5 - 2.6 | [1] |
| Compound 1 | 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | 3.2 | [1] |
| Compound 3 | 2-[4-(benzyl)-1-piperidin-1-yl]-1-(4-phenylpiperidin-1-yl)ethanone | 8.9 | [1] |
| (+)-Pentazocine | N/A | ~5 (nM) | [3] |
Note: Data is for reference compounds to estimate the potential affinity range.
Table 2: Binding Affinity (Ki, nM) and Selectivity of Piperidine Derivatives for Sigma Receptors
| Compound | Ki (nM) for σ1R | Ki (nM) for σ2R | Selectivity (Ki σ2R / Ki σ1R) | Reference |
| Compound 1 | 3.2 | 106 | 33 | [1] |
| Compound 2 | 24 | >1200 | >50 | [1] |
| Compound 3 | 8.9 | 231 | 26 | [1] |
| Haloperidol | 2.6 | 12 | 4.6 | [1] |
Note: A higher selectivity ratio indicates greater preference for the σ1R subtype.
Experimental Protocols & Visualizations
Workflow for Concentration Optimization
Caption: General workflow for optimizing compound concentration in in-vitro assays.
Protocol 1: Sigma-1 Receptor Radioligand Binding Assay
This protocol is adapted from established methods for determining the inhibitory constant (Ki) of a test compound at the σ1R.[4]
Materials:
-
Guinea pig brain membrane homogenates (~300 µg protein)
-
Radioligand: [3H]-(+)-pentazocine
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
Test Compound (this compound) stock solution
-
96-well plates
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of this compound (e.g., from 0.1 nM to 10 µM) in the assay buffer.[3]
-
In a 96-well plate, add in order:
-
50 µL of assay buffer
-
50 µL of membrane homogenate
-
50 µL of the test compound dilution (or buffer for total binding)
-
-
Initiate the binding reaction by adding 50 µL of [3H]-(+)-pentazocine at a final concentration near its dissociation constant (Kd), typically ~5 nM.[3]
-
To determine non-specific binding, add a high concentration of a known σ1R ligand like unlabeled haloperidol (10 µM) to separate wells.
-
Incubate the plate at 25°C for 120 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value of the test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[12]
Caption: Simplified workflow for a competitive radioligand binding assay.
Protocol 2: Cell Viability Assay (Alamar Blue Method)
This protocol determines the effect of this compound on cell viability and is useful for assessing cytotoxicity (CC50) or functional agonism/antagonism at certain receptors.[10]
Materials:
-
Selected cell line (e.g., EMT-6, MDA-MB-435) plated in a 96-well plate (e.g., 5,000 cells/well)[3]
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Alamar Blue (Resazurin) reagent
-
Optional: 3% SDS solution to stop the reaction[10]
-
Fluorescence plate reader
Procedure:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. Ensure the final DMSO concentration is consistent and non-toxic across all wells (e.g., <0.5%).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include "cells only" (positive control) and "medium only" (blank) wells.
-
Incubate for a desired period (e.g., 24 or 48 hours).[3]
-
Add 10 µL of Alamar Blue reagent to each well.
-
Incubate for 2-8 hours, or until the positive control wells have turned a distinct pink/purple color.[10]
-
(Optional) Stop the reaction by adding 50 µL of 3% SDS.[10]
-
Read the fluorescence on a plate reader with excitation at ~560 nm and emission at ~590 nm.
-
Calculate the percentage of cell viability relative to the untreated control cells and plot the dose-response curve to determine the CC50 or EC50.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting unexpected cytotoxicity results.
References
- 1. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Three novel piperidones exhibit tumor-selective cytotoxicity on leukemia cells via protein degradation and stress-mediated mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Considerations for the optimization of in vitro models of chloropicrin toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alamar Blue assay optimization to minimize drug interference and inter assay viability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 12. med.upenn.edu [med.upenn.edu]
Resolving ambiguous NMR peaks in 3,3-Dipropylpiperidine spectra
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving ambiguous NMR peaks in 3,3-Dipropylpiperidine spectra.
Frequently Asked Questions (FAQs)
Q1: Why is the N-H proton peak in my this compound spectrum broad or not visible at all?
A1: The broadening or disappearance of the N-H proton signal is a common phenomenon caused by chemical exchange.[1][2] The amine proton can exchange with other labile protons in the sample, such as trace amounts of water, or undergo intermolecular exchange with other piperidine molecules.[1][3] This exchange can occur at a rate comparable to the NMR timescale, leading to a broadened signal or its coalescence with the baseline.[1] The exact chemical shift and appearance are highly dependent on solvent, concentration, and temperature.[2]
Q2: The signals for the piperidine ring protons are overlapping and difficult to assign. What is causing this?
A2: The piperidine ring of this compound exists in a chair conformation. Due to the substitution at the 3-position, the ring protons are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts. This can lead to complex and overlapping multiplets in the 1.4-3.0 ppm region of the ¹H NMR spectrum. Furthermore, slow ring inversion on the NMR timescale can also contribute to peak broadening and complexity.
Q3: My ¹H NMR spectrum looks overly complicated, with more peaks than expected. Could this be due to rotamers?
A3: While less common for simple aliphatic amines compared to amides, the presence of rotamers (conformational isomers) can sometimes lead to a more complex spectrum if their interconversion is slow on the NMR timescale.[4] However, for this compound, the complexity is more likely due to the non-equivalence of ring protons and potential impurities. A variable temperature NMR experiment can help determine if rotamers are the cause; if the peaks coalesce upon heating, it indicates a dynamic exchange process like conformational isomerism.[5]
Q4: I see unexpected peaks in my spectrum. How can I identify if they are from my compound or a contaminant?
A4: First, check the chemical shifts of common laboratory solvents and impurities, as these are frequent sources of contamination.[6] Signals for common solvents like ethyl acetate, acetone, or dichloromethane can often appear in spectra if not meticulously removed.[7] If the unexpected peaks are not from common solvents, consider performing 2D NMR experiments like HSQC to see which protons are attached to which carbons. This can help differentiate signals from your target molecule versus an impurity.
Troubleshooting Guide
Issue 1: Broad and Ambiguous N-H Proton Signal
Symptoms: A broad singlet, a lump in the baseline, or a complete absence of a signal in the expected 0.5-5.0 ppm region for an aliphatic amine N-H.[8][9]
Solution Workflow:
Caption: Troubleshooting workflow for a broad N-H signal.
Detailed Steps:
-
D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake vigorously, and re-acquire the ¹H NMR spectrum. If the broad peak disappears or significantly diminishes, it confirms the signal is from an exchangeable proton, such as N-H.[7]
-
Variable Temperature (VT) NMR: Acquire spectra at different temperatures. Cooling the sample may slow down the exchange rate, resulting in a sharper N-H peak. Conversely, heating can also sometimes sharpen peaks by moving into a fast-exchange regime.[2]
-
Change Solvent: Re-run the sample in a different deuterated solvent. An aprotic solvent like benzene-d₆ or DMSO-d₆ can alter hydrogen bonding and chemical exchange rates, potentially resolving the N-H signal.[7][10]
Issue 2: Overlapping and Complex Multiplets for Ring and Propyl Protons
Symptoms: A crowded region of the spectrum, typically between 1.0 and 3.0 ppm, where signals from the piperidine ring and the propyl chains overlap, making assignment and coupling analysis impossible.
Solution Workflow:
Caption: Workflow for resolving overlapping proton signals.
Detailed Steps:
-
Acquire 2D COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other (typically through 2-3 bonds). Cross-peaks in the COSY spectrum will allow you to trace the connectivity within the propyl chains and along the piperidine ring backbone.
-
Acquire 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. By combining HSQC and ¹³C NMR data, you can definitively link proton signals to specific carbon environments, which is invaluable for resolving overlap.[4]
-
Acquire 2D HMBC (Heteronuclear Multiple Bond Correlation): For even more complex cases, an HMBC spectrum can reveal longer-range couplings (2-4 bonds) between protons and carbons. This is useful for connecting different fragments of the molecule, for instance, linking the propyl chain protons to the C3 carbon of the piperidine ring.
Issue 3: Broad Peaks Due to Acidity of Solvent
Symptoms: All peaks associated with the amine, particularly the alpha-protons, are broad, while solvent signals remain sharp. This can occur even in supposedly neutral solvents like CDCl₃, which can contain trace amounts of DCl.
Solution Workflow:
Caption: Logical steps to address peak broadening from acidic solvent.
Detailed Steps:
-
Neutralize the Solvent: Prepare your sample in CDCl₃ that has been passed through a small plug of basic alumina to remove acidic impurities.
-
Add Basic D₂O: If your sample is already prepared, adding a single drop of D₂O containing a small amount of Na₂CO₃ or another non-interfering base can neutralize the acid and sharpen the signals. This has the dual effect of also identifying the N-H proton.
Quantitative Data Summary
The following table provides expected chemical shift ranges for this compound based on data from piperidine and its substituted derivatives.[7][11] Actual values may vary based on solvent and experimental conditions.
| Atom Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| Piperidine Ring | |||
| N-H | 0.5 - 2.5 | - | Broad, exchangeable signal. Position is highly variable. |
| H-2, H-6 (α-CH₂) | 2.5 - 3.0 | 45 - 55 | Protons adjacent to nitrogen are deshielded. |
| H-4, H-5 (β, γ-CH₂) | 1.4 - 1.8 | 20 - 30 | Complex, overlapping multiplets expected. |
| C-3 | - | 35 - 45 | Quaternary carbon, will be a weak signal in ¹³C NMR. |
| Propyl Chains | |||
| CH₂ (attached to C3) | 1.2 - 1.6 | 30 - 40 | |
| middle CH₂ | 1.2 - 1.6 | 18 - 25 | |
| terminal CH₃ | 0.8 - 1.0 | 13 - 16 | Typically a triplet. |
Experimental Protocols
Protocol 1: D₂O Exchange for Identification of N-H Protons
Objective: To confirm the identity of an exchangeable N-H proton signal.
Methodology:
-
Acquire a standard ¹H NMR spectrum of the this compound sample in a deuterated solvent (e.g., CDCl₃).
-
Remove the NMR tube from the spectrometer.
-
Add one to two drops of deuterium oxide (D₂O) to the NMR tube.
-
Cap the tube and shake vigorously for 20-30 seconds to ensure mixing.
-
Allow the sample to re-equilibrate inside the magnet for a few minutes.
-
Re-acquire the ¹H NMR spectrum using the same parameters.
-
Analysis: Compare the two spectra. The disappearance or significant reduction in the intensity of a peak indicates that it corresponds to an exchangeable proton (N-H).[3][7]
Protocol 2: Variable Temperature (VT) NMR for Studying Dynamic Processes
Objective: To resolve peak broadening caused by chemical or conformational exchange.
Methodology:
-
Sample Preparation: Prepare a sample of this compound in a suitable deuterated solvent (e.g., Toluene-d₈ or CD₂Cl₂) in a Class A NMR tube designed for VT experiments.[5][12] Ensure the solvent's boiling and freezing points are outside the intended temperature range.[13]
-
Initial Setup: Insert the sample into the spectrometer at ambient temperature (e.g., 298 K) and acquire a standard ¹H NMR spectrum after locking and shimming.
-
Temperature Variation:
-
Heating: Increase the temperature in increments of 10-20 K.[13][14] Allow the temperature to equilibrate for at least 5-10 minutes at each new setpoint before re-shimming and acquiring a spectrum.[13][14]
-
Cooling: Decrease the temperature in increments of 10-20 K, following the same equilibration and acquisition steps.
-
-
Data Acquisition: Record a ¹H NMR spectrum at each temperature point.
-
Return to Ambient: After the experiment, slowly return the probe temperature to ambient in steps to avoid thermal shock to the probe.[14]
-
Analysis: Observe the changes in peak shape as a function of temperature. Coalescence of multiple peaks into a single sharp peak upon heating, or the sharpening of a broad peak, is indicative of a dynamic exchange process.[5]
Protocol 3: pH Adjustment for Amine Samples
Objective: To sharpen peaks broadened by exchange with trace acid in the NMR solvent.
Methodology:
-
Method A: Pre-treatment of Solvent:
-
Take approximately 1-2 mL of CDCl₃ and pass it through a short column (e.g., a Pasteur pipette plugged with glass wool) containing ~1 inch of basic alumina.
-
Use this freshly filtered, neutralized solvent to prepare the NMR sample.
-
-
Method B: In-situ Neutralization:
-
To an existing NMR sample in CDCl₃ exhibiting broad peaks, add a single drop of D₂O that contains a small, non-stoichiometric amount of a mild, deuterated base (e.g., NaOD) or an anhydrous base like potassium carbonate.
-
Shake the tube well and allow it to settle. Re-acquire the spectrum. The neutralization of trace acid can halt the protonation-deprotonation exchange, leading to sharper signals.
-
References
- 1. The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 7. Carbon-13 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. 13Carbon NMR [chem.ch.huji.ac.il]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 3,3-DIMETHYLPIPERIDINE(1193-12-0) 1H NMR spectrum [chemicalbook.com]
- 14. 3,3-Difluoropiperidine | C5H10F2N | MD Topology | NMR | X-Ray [atb.uq.edu.au]
Improving the efficiency of 3,3-Dipropylpiperidine purification by HPLC
Technical Support Center: Purifying 3,3-Dipropylpiperidine by HPLC
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficiency of this compound purification using High-Performance Liquid Chromatography (HPLC).
Disclaimer: Publicly available, validated HPLC methods specifically for this compound are limited. The information provided is based on established chromatographic principles for the separation of basic, amine-containing compounds like piperidine derivatives.[1][2][3][4] These protocols and recommendations serve as a robust starting point for method development.
Frequently Asked Questions (FAQs)
Q1: What is the most common issue when purifying piperidine-based compounds by HPLC?
A1: The most common issue is peak tailing.[1][3][4] This is an asymmetrical peak shape where the back end of the peak is drawn out.[1] It is primarily caused by secondary interactions between the basic nitrogen atom in the piperidine ring and acidic silanol groups on the surface of standard silica-based HPLC columns.[1][3][4] Peak tailing can lead to poor resolution between peaks and inaccurate quantification.[1][3]
Q2: How can I reduce or eliminate peak tailing for this compound?
A2: There are several effective strategies:
-
Mobile Phase pH Adjustment: Lowering the mobile phase pH (typically to between 2 and 3) protonates the residual silanol groups on the stationary phase, minimizing their interaction with the basic analyte.[1][2]
-
Use of Mobile Phase Additives: Adding a competing base, such as triethylamine (TEA), to the mobile phase can block the active silanol sites, improving peak shape.[1][2] However, modern column technologies are often a better solution.[2]
-
Column Selection: Use a modern, end-capped column or a column specifically designed for basic compounds, such as those with polar-embedded or charged surface hybrid (CSH) technologies.[1][4]
Q3: What type of HPLC column is recommended as a starting point?
A3: A reversed-phase C18 (octadecylsilane) column is a versatile and common starting point for the purification of many organic molecules, including piperidine derivatives.[1][5][6] For better performance with basic compounds, select a high-purity, end-capped C18 column to reduce the number of available silanol groups.[4]
Q4: How do I improve the separation (resolution) between my target compound and impurities?
A4: Improving resolution involves optimizing three key factors: efficiency, selectivity, and retention.[7][8][9]
-
Increase Efficiency (N): Use a column with smaller particles or a longer column to generate sharper peaks.[7][8][10][11]
-
Improve Selectivity (α): This is the most powerful way to improve resolution.[8] Try changing the organic modifier in your mobile phase (e.g., from acetonitrile to methanol), adjusting the pH, or switching to a different column chemistry (e.g., from C18 to a Phenyl column).[7][10]
-
Adjust Retention Factor (k): Increase the retention of your compounds by reducing the amount of organic solvent in the mobile phase.[7][8][10] This gives more time for separation to occur.
Q5: Why does this compound have poor UV absorbance and how can I detect it effectively?
A5: Saturated piperidine rings lack a strong chromophore, meaning they do not absorb UV light well, which can lead to low sensitivity with standard HPLC-UV detectors.[12][13] To overcome this, you can:
-
Use Low Wavelengths: Detect at a low UV wavelength (e.g., 200-220 nm), where the compound may have some absorbance, though baseline noise may increase.
-
Pre-Column Derivatization: React the compound with a UV-active agent (like benzoyl chloride) before injection.[12][13] This adds a strong chromophore to the molecule, significantly enhancing detection sensitivity.[12][13]
-
Use a Universal Detector: Employ a detector that does not rely on UV absorbance, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD).[14]
Troubleshooting Guide
This section addresses specific problems you may encounter during the HPLC purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Secondary interactions with silica silanols.[1][3][4] | Lower mobile phase pH to < 3 with an acid like trifluoroacetic acid (TFA) or phosphoric acid.[1][2] Use a modern, end-capped column or one designed for bases.[1][4] |
| Column overload.[1][3] | Reduce the sample concentration or the injection volume.[1][3] | |
| Mismatch between injection solvent and mobile phase.[1][2] | Dissolve the sample in a solvent that is weaker than or equal in strength to the initial mobile phase.[1] | |
| Poor Resolution | Inadequate selectivity (α).[7][8] | Change the organic solvent (e.g., acetonitrile vs. methanol) or the column stationary phase (e.g., C18 to Phenyl).[7][10] |
| Insufficient column efficiency (N).[7][8] | Use a longer column or a column with smaller particle sizes.[7][8][11] Lower the flow rate.[10][11] | |
| Insufficient retention (k).[7][8] | Decrease the percentage of organic solvent in the mobile phase to increase retention time.[7][8][10] | |
| Irreproducible Retention Times | Column temperature fluctuations. | Use a column oven to maintain a consistent temperature (e.g., 30-40°C).[7][10] |
| Mobile phase composition drift. | Ensure mobile phase is well-mixed and degassed. Prepare fresh mobile phase daily. | |
| Column degradation. | Flush the column with a strong solvent.[1] If performance doesn't improve, replace the column.[1] | |
| High Backpressure | Blockage in the system (e.g., inlet frit, guard column).[3] | Use an in-line filter and guard column to protect the analytical column.[3] Systematically check components by disconnecting them to locate the blockage. |
| Precipitated buffer salts.[1] | Ensure buffer is fully dissolved in the mobile phase and is compatible with the organic solvent concentration. |
Experimental Protocols
Protocol 1: Analytical Method Development (Starting Point)
This protocol is for assessing the purity of a sample and developing a separation method that can be scaled up for purification.
-
Sample Preparation:
-
Dissolve a small amount of the this compound sample in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% TFA) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC System and Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (end-capped).
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile + 0.1% Trifluoroacetic Acid (TFA).
-
Gradient: Start with a shallow gradient to scout for impurities (e.g., 5% B to 95% B over 20 minutes).
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm or CAD.
-
-
Data Analysis:
-
Evaluate the chromatogram for peak shape, resolution, and retention time of the main peak.
-
Adjust the gradient slope, pH, or organic modifier to optimize the separation based on the troubleshooting guide.
-
Protocol 2: Preparative Scale-Up Purification
This protocol is for purifying larger quantities of the compound after an analytical method has been established.[16][17][18]
-
Scale-Up Calculation:
-
Use the analytical method as the foundation. The goal is to maintain the same separation while increasing the load.
-
Scale the flow rate and injection volume proportionally to the cross-sectional area of the preparative column. A common preparative column might be 21.2 mm in diameter.
-
-
Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of a strong solvent (like DMSO or DMF) and then dilute with the mobile phase to prevent sample precipitation on the column.
-
The final concentration will be much higher than in the analytical run, determined by loading studies.
-
-
Preparative HPLC System and Conditions:
-
Column: A preparative column with the same stationary phase as the analytical column (e.g., C18, 21.2 x 150 mm, 5-10 µm).
-
Mobile Phase: Same as the optimized analytical method.
-
Gradient: The gradient time should be scaled proportionally with the flow rate to maintain resolution.
-
Flow Rate: Scaled-up flow rate (e.g., ~21 mL/min for a 21.2 mm ID column).
-
Injection Volume: A significantly larger volume, determined by overloading studies on the analytical column first.
-
Detection: UV detector with a flow cell suitable for high flow rates.
-
Fraction Collection: Collect fractions based on the UV signal of the target peak.
-
-
Post-Purification:
-
Analyze the collected fractions for purity using the analytical HPLC method.
-
Combine pure fractions and remove the solvent (e.g., by rotary evaporation or lyophilization).
-
Visualized Workflows
Caption: General workflow for HPLC method development and scale-up purification.
Caption: Decision tree for troubleshooting peak tailing issues.
References
- 1. uhplcs.com [uhplcs.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. chromtech.com [chromtech.com]
- 5. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pharmaguru.co [pharmaguru.co]
- 8. chromtech.com [chromtech.com]
- 9. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 10. mastelf.com [mastelf.com]
- 11. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 12. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 13. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. researchgate.net [researchgate.net]
- 17. [Kromasil®] notes - Basic methodology for method development in preparative HPLC [kromasil.com]
- 18. warwick.ac.uk [warwick.ac.uk]
Troubleshooting unexpected results in 3,3-Dipropylpiperidine experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,3-Dipropylpiperidine. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and characterization.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and effective strategy for the synthesis of this compound involves the dialkylation of a protected 3-piperidone, followed by deprotection. A typical protecting group for the piperidine nitrogen is the tert-butoxycarbonyl (Boc) group, which is stable under the basic conditions required for alkylation and can be readily removed under acidic conditions. The alkylation can be achieved using a suitable propylating agent, such as propyl bromide or propyl iodide, in the presence of a strong base.
Q2: I am getting a low yield in my synthesis of N-Boc-3,3-dipropylpiperidine from N-Boc-3-oxopiperidine. What are the possible causes?
Low yields in the dialkylation of N-Boc-3-oxopiperidine can stem from several factors:
-
Incomplete Deprotonation: The base used may not be strong enough to fully deprotonate the alpha-carbon of the ketone, leading to incomplete reaction.
-
Mono-alkylation: The reaction may stall after the first propylation, resulting in a mixture of starting material, mono-propylated product, and the desired di-propylated product.
-
Side Reactions: The enolate intermediate can participate in side reactions, such as aldol condensation, if not trapped efficiently by the alkylating agent.
-
Steric Hindrance: After the first propylation, the second alkylation is sterically more hindered, which can slow down the reaction rate.
-
Reagent Quality: The quality of the base and the alkylating agent is crucial. Old or improperly stored reagents can lead to lower yields.
Q3: I am observing multiple spots on my TLC plate after the alkylation reaction. What could these be?
Multiple spots on a TLC plate are indicative of a mixture of products. The most common species you might be observing are:
-
Starting Material: Unreacted N-Boc-3-oxopiperidine.
-
Mono-propylated Intermediate: N-Boc-3-propyl-3-hydroxypiperidine (if the reaction is worked up under aqueous conditions) or N-Boc-3-propyl-5,6-dihydropyridine (from elimination).
-
Desired Product: N-Boc-3,3-dipropylpiperidine.
-
Byproducts: Products from side reactions such as aldol condensation or over-alkylation at other positions.
Q4: How can I effectively purify this compound?
Purification of this compound can be achieved through several methods:
-
Distillation: If the compound is thermally stable and has a distinct boiling point from impurities, fractional distillation under reduced pressure can be an effective purification method.
-
Column Chromatography: For removal of polar impurities, column chromatography on silica gel is a standard technique. A gradient of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used. For the free base, it is often advisable to add a small amount of a basic modifier like triethylamine to the eluent to prevent tailing.
-
Crystallization: If the final product or a salt form (e.g., hydrochloride salt) is a solid, recrystallization from a suitable solvent system can provide highly pure material.
Q5: My NMR spectrum of the final product is complex and doesn't match the expected structure. What should I look for?
An unexpected NMR spectrum can be a result of several issues:
-
Residual Impurities: Solvents, starting materials, or byproducts from the reaction or workup may be present. Look for characteristic peaks of common solvents or the starting N-Boc-3-oxopiperidine.
-
Incomplete Deprotection: If you are analyzing the final deprotected product, the presence of the Boc protecting group will be evident by a large singlet around 1.4 ppm in the 1H NMR spectrum and characteristic carbonyl and quaternary carbon signals in the 13C NMR spectrum.
-
Structural Isomers: Under certain conditions, rearrangement reactions could lead to the formation of structural isomers. A detailed 2D NMR analysis (COSY, HSQC, HMBC) can help in elucidating the actual structure.
-
Salt Formation: If the sample was exposed to acid and not properly neutralized, it might exist as a salt, which can shift the chemical shifts of protons near the nitrogen atom.
Troubleshooting Guides
Guide 1: Low Yield in the Synthesis of N-Boc-3,3-dipropylpiperidine
| Symptom | Possible Cause | Suggested Solution |
| Reaction does not go to completion; starting material remains. | 1. Insufficient base. 2. Base is not strong enough. 3. Low reaction temperature. | 1. Increase the equivalents of base (e.g., from 2.2 to 2.5 eq.). 2. Switch to a stronger base like Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS). 3. Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC. |
| Significant amount of mono-propylated product is observed. | 1. Insufficient alkylating agent. 2. Steric hindrance slowing the second alkylation. 3. Short reaction time. | 1. Increase the equivalents of propyl bromide/iodide (e.g., from 2.2 to 3.0 eq.). 2. Increase the reaction temperature and/or reaction time to overcome the steric barrier. 3. Extend the reaction time and monitor by TLC until the mono-propylated intermediate is consumed. |
| Formation of a complex mixture of unidentified byproducts. | 1. Reaction temperature is too high, leading to decomposition. 2. Presence of water or other protic impurities. 3. Enolate side reactions (e.g., aldol condensation). | 1. Perform the reaction at a lower temperature (e.g., -78 °C for LDA). 2. Ensure all glassware is thoroughly dried and use anhydrous solvents. 3. Add the alkylating agent slowly to the generated enolate to ensure efficient trapping. |
Guide 2: Challenges in the Purification of this compound
| Symptom | Possible Cause | Suggested Solution |
| Product co-elutes with impurities during column chromatography. | 1. Inappropriate solvent system. 2. Product is streaking on the silica gel column. | 1. Screen different solvent systems with varying polarities. A shallow gradient can improve separation. 2. Add a small amount of triethylamine (0.1-1%) to the eluent to suppress the interaction of the basic nitrogen with the acidic silica gel. |
| Product decomposes during distillation. | 1. Distillation temperature is too high. 2. Presence of acidic or basic impurities catalyzing decomposition. | 1. Use a high-vacuum pump to lower the boiling point. 2. Neutralize the crude product before distillation. A wash with saturated sodium bicarbonate solution followed by drying is recommended. |
| Difficulty in removing the Boc protecting group completely. | 1. Insufficient acid or reaction time for deprotection. 2. The acid is being consumed by other basic functionalities. | 1. Increase the concentration of the acid (e.g., TFA or HCl in a suitable solvent) and/or extend the reaction time. Monitor by TLC or LC-MS. 2. Use a larger excess of the deprotecting acid. |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-3,3-dipropylpiperidine
This protocol is a representative procedure and may require optimization.
Materials:
-
N-Boc-3-oxopiperidine
-
Propyl iodide
-
Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add N-Boc-3-oxopiperidine (1.0 eq.) and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add LDA solution (2.2 eq.) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete enolate formation.
-
Add propyl iodide (2.5 eq.) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with saturated aqueous NaHCO3 solution and then with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 0-20% ethyl acetate in hexane).
Protocol 2: Deprotection of N-Boc-3,3-dipropylpiperidine
Materials:
-
N-Boc-3,3-dipropylpiperidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve N-Boc-3,3-dipropylpiperidine (1.0 eq.) in DCM.
-
Add TFA (10 eq.) dropwise to the solution at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC until the starting material is consumed.
-
Carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the residue in water and wash with DCM to remove any unreacted starting material or non-basic impurities.
-
Basify the aqueous layer to pH > 10 with a NaOH solution.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield this compound.
Data Presentation
Table 1: Expected 1H NMR Chemical Shifts for this compound (in CDCl3, estimated)
| Proton | Chemical Shift (ppm) | Multiplicity | Integration |
| H2, H6 (axial & equatorial) | 2.5 - 2.9 | m | 4H |
| H4, H5 (axial & equatorial) | 1.4 - 1.7 | m | 4H |
| -CH2CH2CH3 | 1.2 - 1.4 | m | 4H |
| -CH2CH2CH3 | 0.8 - 1.0 | t | 6H |
| NH | 1.5 - 2.5 | br s | 1H |
Note: Chemical shifts are estimates and can vary based on solvent and concentration.
Table 2: Expected 13C NMR Chemical Shifts for this compound (in CDCl3, estimated)
| Carbon | Chemical Shift (ppm) |
| C2, C6 | 48 - 52 |
| C4, C5 | 20 - 25 |
| C3 | 38 - 42 |
| -C H2CH2CH3 | 35 - 39 |
| -CH2C H2CH3 | 17 - 21 |
| -CH2CH2C H3 | 14 - 16 |
Note: Chemical shifts are estimates and can vary based on solvent and concentration.
Visualizations
Technical Support Center: 3,3-Dipropylpiperidine Bioavailability Enhancement
Disclaimer: Please be aware that there is no specific published research on enhancing the bioavailability of 3,3-Dipropylpiperidine. The following technical support guide is constructed based on established principles and common strategies for improving the bioavailability of structurally similar compounds, such as other piperidine derivatives and lipophilic basic drugs. The data and protocols provided are illustrative and should be adapted and validated for your specific research needs.
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working to improve the oral bioavailability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the poor bioavailability of this compound?
A1: Given its structure as a tertiary amine with alkyl chains, this compound is likely a lipophilic and poorly water-soluble compound. Poor oral bioavailability for such a molecule typically stems from:
-
Low Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal (GI) fluids, which is a prerequisite for absorption.[1][2]
-
Slow Dissolution Rate: Even if it is sparingly soluble, the rate at which it dissolves from a solid dosage form may be too slow to allow for significant absorption within the GI transit time.[3]
-
First-Pass Metabolism: As an amine, it may be susceptible to extensive metabolism in the liver (cytochrome P450 enzymes) or the gut wall after absorption, reducing the amount of active drug that reaches systemic circulation.
Q2: What are the primary strategies to consider for enhancing the bioavailability of a lipophilic basic compound like this compound?
A2: The main strategies can be broadly categorized as follows:
-
Physicochemical Modification: This includes salt formation to improve solubility and dissolution rate, or creating a prodrug to transiently alter the molecule's properties.[4][5][6][7]
-
Formulation-Based Approaches: These involve creating advanced dosage forms. Key examples include lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS), which keep the drug in a solubilized state, and amorphous solid dispersions, which enhance solubility by preventing crystallization.[1][8][9]
-
Particle Engineering: Reducing the particle size of the drug substance through micronization or nanonization increases the surface area for dissolution.[3][8]
Q3: How do I choose the best strategy for my project?
A3: The choice depends on several factors, including the specific physicochemical properties of this compound (e.g., its pKa, logP, and melting point), the target dose, and the desired pharmacokinetic profile. A logical workflow, as illustrated in the diagram below, can guide your decision-making process. It often starts with basic characterization and moves towards more complex formulation strategies if simpler methods are insufficient.
Q4: Can salt formation negatively impact bioavailability?
A4: Yes, in some cases. While salt formation is a common strategy to increase dissolution, the "common ion effect" can be a problem.[7] For example, a hydrochloride salt of a drug may show suppressed solubility in the acidic environment of the stomach, which is rich in chloride ions.[7] Therefore, it is crucial to screen a variety of counter-ions and test dissolution in biorelevant media.[10]
Troubleshooting Guide
Issue 1: My this compound salt form shows poor dissolution in simulated gastric fluid (pH 1.2).
-
Question: Why is my hydrochloride salt not dissolving well in acidic conditions, and what can I do?
-
Answer: This is likely due to the common ion effect, where the high concentration of chloride ions in the gastric fluid suppresses the dissolution of the chloride salt.[7]
-
Troubleshooting Steps:
-
Switch Counter-ion: Screen other salt forms using different acids (e.g., mesylate, tosylate, citrate). These may not be affected by the chloride in the stomach.[10]
-
Use a pH-Independent Formulation: Consider a lipid-based formulation (e.g., SEDDS) that presents the drug in a pre-dissolved state, bypassing the solid dissolution step in the stomach.[9][11]
-
Enteric Coating: If the drug is more soluble at a higher pH, you could formulate it in a capsule or tablet with an enteric coating that dissolves only in the more neutral pH of the small intestine.
-
-
Issue 2: My lipid-based formulation (SEDDS) looks good in vitro but shows high variability in animal studies.
-
Question: What could be causing the inconsistent in vivo performance of my SEDDS formulation?
-
Answer: High variability with lipid-based systems can be due to several factors related to their interaction with the complex environment of the GI tract.
-
Troubleshooting Steps:
-
Impact of Food: The presence or absence of food can significantly alter the digestion of lipids and, consequently, drug release and absorption. Conduct pharmacokinetic studies in both fed and fasted states to understand this effect.[12]
-
Formulation Robustness: Your formulation may be sensitive to dilution and digestion in the GI tract, potentially leading to drug precipitation. Test the formulation's stability upon dispersion in various biorelevant media (e.g., FaSSIF, FeSSIF) that simulate intestinal conditions.
-
Excipient Choice: The type and ratio of oil, surfactant, and co-surfactant are critical. Re-evaluate your formulation components. For instance, surfactants with a higher HLB (Hydrophile-Lipophile Balance) value might create more stable emulsions.
-
-
Issue 3: I developed a prodrug of this compound, but it is not converting back to the parent drug in vivo.
-
Question: My N-acyloxymethyl prodrug shows good stability but low conversion to this compound. What's the problem?
-
Answer: The cleavage of a prodrug to release the active parent compound depends on the presence and activity of specific enzymes (like esterases) at the site of absorption or in the blood.[5]
-
Troubleshooting Steps:
-
In Vitro Metabolic Stability: Test the prodrug's stability and conversion rate in vitro using liver microsomes, S9 fractions, or plasma from the animal species you are using for your in vivo studies. This will confirm if the necessary enzymes are present and active.
-
Modify the Promoieties: The rate of enzymatic cleavage is highly dependent on the chemical structure of the promoiety (the part that is cleaved off). Synthesize and test different ester groups (e.g., with varying chain lengths or branching) to find one with an optimal cleavage rate.
-
Consider an Alternative Prodrug Strategy: If an ester-based approach is failing, consider a different linkage that relies on other enzymes, such as a phosphate-based prodrug (e.g., N-phosphonooxymethyl) that can be cleaved by alkaline phosphatases.[4][13]
-
-
Data Presentation: Comparative Bioavailability Enhancement
The following tables present hypothetical data to illustrate the potential impact of different strategies on the bioavailability of this compound.
Table 1: Physicochemical Properties of this compound Forms
| Compound Form | Aqueous Solubility (pH 6.8, mg/mL) | Dissolution Rate (mg/cm²/min) | LogP |
| Free Base | < 0.01 | 0.05 | 4.2 |
| Hydrochloride Salt | 0.5 | 1.2 | 3.8 |
| Mesylate Salt | 1.2 | 3.5 | 3.6 |
| N-phosphonooxymethyl Prodrug | 15.5 | 25.0 | 1.5 |
Table 2: Hypothetical Pharmacokinetic Parameters in Rats
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Oral Bioavailability (%) |
| Free Base (Aqueous Suspension) | 55 | 2.0 | 210 | 3% |
| Hydrochloride Salt (Capsule) | 250 | 1.5 | 1250 | 18% |
| Mesylate Salt (Capsule) | 480 | 1.0 | 2400 | 35% |
| SEDDS Formulation | 850 | 0.75 | 4550 | 65% |
Experimental Protocols
Protocol 1: Salt Screening for this compound
-
Dissolution: Dissolve 100 mg of this compound free base in 5 mL of a suitable solvent (e.g., acetone, ethyl acetate).
-
Acid Addition: In separate vials, add a stoichiometric equivalent (1.0 eq) of various acids (e.g., hydrochloric acid, methanesulfonic acid, citric acid, tartaric acid) dissolved in a minimal amount of the same solvent.
-
Precipitation: Stir the mixtures at room temperature for 2-4 hours or until a precipitate forms. If no precipitate forms, consider adding an anti-solvent (e.g., hexane) or cooling the solution.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash with a small amount of cold solvent.
-
Drying: Dry the resulting salt forms under vacuum at 40°C for 24 hours.
-
Characterization: Analyze the solids to confirm salt formation and assess their properties. This should include:
-
Visual Inspection: Note the crystallinity and appearance.
-
Solubility Testing: Determine the equilibrium solubility in purified water and biorelevant buffers (e.g., pH 1.2, 4.5, 6.8).
-
Dissolution Rate: Perform intrinsic dissolution rate testing on compressed discs of the most promising salts.
-
Hygroscopicity: Assess moisture uptake at various relative humidity levels.
-
Solid-State Characterization: Use techniques like XRPD (X-ray Powder Diffraction) and DSC (Differential Scanning Calorimetry) to check for crystallinity and thermal properties.
-
Protocol 2: Development of a Simple SEDDS Formulation
-
Excipient Screening: Determine the solubility of this compound in various oils (e.g., Capryol 90, oleic acid), surfactants (e.g., Kolliphor RH 40, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400).[11]
-
Ternary Phase Diagram Construction: Based on the screening results, select one oil, one surfactant, and one co-solvent. Construct a ternary phase diagram to identify the self-emulsifying region.
-
Prepare a series of blank formulations with varying ratios of the three components (e.g., from 10:0:90 to 10:90:0 oil:surfactant:co-solvent).
-
For each blend, take 100 µL and add it to 10 mL of water in a glass vial. Agitate gently and visually assess the resulting emulsion for clarity and particle size. The region that forms clear or bluish-white microemulsions is the desired self-emulsifying region.
-
-
Drug Loading: Select several promising ratios from the self-emulsifying region and dissolve the maximum amount of this compound in them at 40°C with gentle stirring.
-
Characterization of Drug-Loaded SEDDS:
-
Self-Emulsification Time: Measure the time it takes for the formulation to form an emulsion upon addition to water with gentle agitation.
-
Droplet Size Analysis: After emulsification, measure the mean droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.
-
In Vitro Dissolution: Perform a dissolution test using a standard apparatus (e.g., USP Apparatus II) in biorelevant media to assess the rate and extent of drug release.
-
Visualizations
Caption: Workflow for selecting a bioavailability enhancement strategy.
Caption: Troubleshooting logic for variable SEDDS performance.
References
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. researchgate.net [researchgate.net]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physiochemical assessment of pharmaceutical salt forms [wisdomlib.org]
- 7. rjpdft.com [rjpdft.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. future4200.com [future4200.com]
- 10. pharmtech.com [pharmtech.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. experts.umn.edu [experts.umn.edu]
Technical Support Center: 3,3-Dipropylpiperidine Treatment and Cell Viability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cell viability issues with 3,3-Dipropylpiperidine treatment.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of treating cells with this compound?
A1: While direct studies on this compound are limited, related piperidine compounds have been shown to induce cytotoxicity in various cancer cell lines.[1] The expected outcome is a dose-dependent decrease in cell viability, potentially through the induction of apoptosis.[2][3][4]
Q2: What is the likely mechanism of action for this compound-induced cell death?
A2: Based on studies of similar piperidine derivatives, this compound likely induces apoptosis through the intrinsic pathway.[1] This can involve the generation of reactive oxygen species (ROS), loss of mitochondrial membrane potential (MMP), and subsequent activation of caspases, particularly caspase-3.[2][5] Some piperidine compounds have also been observed to cause cell cycle arrest.[1][2]
Q3: My cells are not showing a significant decrease in viability after treatment. What are the possible reasons?
A3: Several factors could contribute to a lack of response:
-
Sub-optimal Concentration: The concentration of this compound may be too low to induce a cytotoxic effect. A dose-response experiment is recommended to determine the optimal concentration.
-
Incorrect Exposure Time: The incubation time may be too short. Time-course experiments are necessary to identify the optimal duration of treatment.
-
Cell Line Resistance: The cell line you are using may be resistant to the compound.
-
Compound Degradation: Ensure the compound has been stored correctly and has not degraded.
-
Assay Incompatibility: The chosen cell viability assay may not be suitable for your experimental setup.[6]
Q4: I am observing high background noise in my cell viability assay. What could be the cause?
A4: High background in viability assays can be caused by:
-
Spontaneous Reagent Reduction: Some assay reagents, like tetrazolium salts (MTT, XTT), can be reduced spontaneously at elevated pH or with prolonged exposure to light.[7]
-
Chemical Interference: The test compound itself might be directly reacting with the assay reagent. To check for this, run a control with the compound and the assay reagent in cell-free media.[7]
Troubleshooting Guides
Problem 1: Inconsistent or Non-Reproducible Cell Viability Results
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration. |
| Compound Solubility | Verify the solubility of this compound in your culture medium. Precipitates can lead to inconsistent dosing. Consider using a different solvent or a lower concentration if solubility is an issue. |
| Pipetting Errors | Use calibrated pipettes and ensure proper mixing of the compound in the media before adding to the cells. |
| Edge Effects in Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation, which can affect cell growth and compound concentration. Fill the outer wells with sterile PBS or media. |
| Contamination | Regularly check for microbial contamination in your cell cultures, which can significantly impact viability. |
Problem 2: Discrepancy Between Different Viability Assays
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Different Biological Readouts | Different assays measure different cellular parameters (e.g., metabolic activity, membrane integrity, ATP content). A compound might affect one parameter more than another. |
| Assay Interference | Your compound may interfere with the chemistry of one assay but not another. For example, a compound that affects mitochondrial respiration might give a false reading in an MTT assay. |
| Timing of Assay | The kinetics of cell death can vary. An early apoptotic marker (Annexin V) will be positive before a late-stage necrosis marker (Propidium Iodide). |
| Solution | Use multiple, mechanistically different assays to get a comprehensive view of cell viability. For example, combine a metabolic assay (MTT, XTT) with a membrane integrity assay (Trypan Blue, Propidium Iodide) and an apoptosis assay (Annexin V, Caspase-3 activity). |
Experimental Protocols
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plate
-
Cell culture medium
-
This compound
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Following treatment, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 550 nm using a microplate reader.[8]
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
6-well plate
-
Cell culture medium
-
This compound
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere.
-
Treat cells with the desired concentrations of this compound and a vehicle control.
-
After the incubation period, collect both adherent and floating cells.
-
Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Visualizations
Caption: A typical experimental workflow for evaluating the effect of this compound on cell viability.
Caption: A hypothesized signaling pathway for this compound-induced apoptosis.
References
- 1. Three novel piperidones exhibit tumor-selective cytotoxicity on leukemia cells via protein degradation and stress-mediated mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of apoptosis by piperine in human cervical adenocarcinoma via ROS mediated mitochondrial pathway and caspase-3 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Delivery of Apoptosis-inducing Piperine to Triple-negative Breast Cancer Cells via Co-polymeric Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitochondrial Function Are Disturbed in the Presence of the Anticancer Drug, 3-Bromopyruvate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Optimizing dosage of 3,3-Dipropylpiperidine for in-vivo studies
Frequently Asked Questions (FAQs)
Q1: Where can I find established in-vivo dosage data for 3,3-Dipropylpiperidine?
A1: Currently, there is a lack of publicly available, specific in-vivo dosage, pharmacokinetic, or toxicological data for this compound. Researchers should treat this compound as a new chemical entity (NCE) and establish its biological profile through a systematic series of in-vivo studies. The guidance provided in this document outlines the necessary steps to determine a safe and efficacious dosage range.
Q2: What is the first step in determining the starting dose for a novel compound like this compound?
A2: The initial step is to conduct a thorough literature search for any available in-vitro data, such as cytotoxicity assays or target-based screens. In the absence of any data, a dose-range finding (DRF) study should be initiated with a very low starting dose.[1][2] The starting dose in a DRF study should be a fraction of any in-vitro IC50 or EC50 values, or in their absence, a dose that is unlikely to cause any adverse effects.
Q3: What are Dose-Range Finding (DRF) studies and why are they important?
A3: Dose-Range Finding (DRF) studies are preliminary, non-GLP (Good Laboratory Practice) studies conducted in a small number of animals to identify a range of doses that are tolerated and to observe initial signs of efficacy and toxicity.[1][3][4] They are crucial for:
-
Establishing the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable toxicity.[1][3][4]
-
Identifying the Minimum Effective Dose (MED), the lowest dose that produces a desired therapeutic effect.[3][4]
-
Observing the dose-response relationship to inform the selection of dose levels for subsequent, more definitive (GLP) studies.[2]
-
Minimizing the number of animals used in later, more extensive studies by focusing on a relevant dose range.[3]
Q4: What key parameters should I monitor during a DRF study?
A4: Comprehensive monitoring is essential to gather as much information as possible from a small-scale study. Key parameters include:
-
Clinical Observations: Daily checks for any changes in behavior, appearance, and signs of pain or distress.
-
Body Weight: Measured at least twice weekly to detect any significant weight loss, which can be an early indicator of toxicity.
-
Food and Water Consumption: Monitored daily or several times a week.
-
Pharmacokinetic (PK) Sampling: If possible, sparse blood sampling to get a preliminary understanding of the compound's absorption, distribution, metabolism, and excretion (ADME) profile.[5]
-
Terminal Procedures: At the end of the study, blood collection for clinical pathology (hematology and clinical chemistry) and gross necropsy to examine major organs for any visible abnormalities.
Troubleshooting Guides
Issue 1: Unexpectedly high toxicity at the initial low doses.
-
Possible Cause: The starting dose, although low, may still be in the toxic range for the chosen animal model. The compound might have a very steep dose-response curve.
-
Troubleshooting Steps:
-
Immediately cease dosing at the toxic level.
-
Review all available in-vitro data to ensure the starting dose was appropriately conservative.
-
Initiate a new DRF study with a significantly lower starting dose (e.g., 10-fold lower).
-
Consider a different, potentially less sensitive, animal species if appropriate for the research question.
-
Issue 2: No observable effect, even at the highest administered dose.
-
Possible Cause: The compound may have low potency, poor bioavailability, or rapid metabolism and clearance.
-
Troubleshooting Steps:
-
Before escalating to extremely high doses, conduct a preliminary pharmacokinetic (PK) study to determine the compound's exposure in the animals.[5]
-
Analyze plasma samples to see if the compound is being absorbed and reaching a concentration that is expected to be efficacious based on in-vitro data.
-
If exposure is low, consider reformulating the compound to improve solubility and absorption or changing the route of administration.
-
If exposure is adequate but there is still no effect, the compound may genuinely have low in-vivo activity.
-
Issue 3: High variability in responses between animals in the same dose group.
-
Possible Cause: This could be due to inconsistencies in dose administration, animal health, or genetic variability within the animal strain.
-
Troubleshooting Steps:
-
Review and standardize the dose preparation and administration procedures to ensure accuracy and consistency.
-
Ensure all animals are of a similar age and weight and are sourced from a reputable supplier.
-
Increase the number of animals per group in subsequent studies to improve statistical power.
-
Consider if the route of administration (e.g., oral gavage) is prone to variability and if an alternative route (e.g., subcutaneous injection) could provide more consistent exposure.
-
Experimental Protocols
Protocol 1: Dose-Range Finding (DRF) Study
Objective: To determine the Maximum Tolerated Dose (MTD) and identify a potential therapeutic window for a novel compound.
Methodology:
-
Animal Model: Select a relevant rodent species (e.g., mice or rats). Use a small number of animals per group (e.g., n=3-5 per sex per group).
-
Dose Selection:
-
Start with a low dose (e.g., 1-5 mg/kg) and include a vehicle control group.
-
Employ a dose escalation design, for example, a geometric progression (e.g., 1, 3, 10, 30, 100 mg/kg).[1]
-
-
Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Duration: This can be a single-dose study or a short-term repeat-dose study (e.g., daily for 5-7 days).[6]
-
Monitoring:
-
Record clinical signs daily.
-
Measure body weight at baseline and at least twice during the study.
-
At the end of the study, collect blood for hematology and clinical chemistry.
-
Perform a gross necropsy on all animals.
-
-
Data Analysis: Analyze the data to identify the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL). The MTD is typically the dose level below the one that causes significant adverse effects.[2]
Protocol 2: Preliminary Pharmacokinetic (PK) Screening
Objective: To obtain an initial understanding of the compound's absorption and clearance.
Methodology:
-
Animal Model: Use a small number of cannulated animals (if possible, to allow for serial blood sampling) or a larger number of non-cannulated animals for sparse sampling.
-
Dose Selection: Administer a single dose that was found to be well-tolerated in the DRF study.
-
Administration: Administer the compound intravenously (IV) to a small group to determine clearance and volume of distribution, and via the intended therapeutic route to another group to assess bioavailability.
-
Blood Sampling:
-
For serial sampling, collect small blood samples at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
For sparse sampling, collect one or two blood samples from each animal at different time points.
-
-
Sample Analysis: Analyze plasma samples using a sensitive and specific analytical method (e.g., LC-MS/MS) to determine the concentration of the compound over time.
-
Data Analysis: Calculate key PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2).
Data Presentation
Table 1: Example Data from a Hypothetical Dose-Range Finding Study
| Dose Group (mg/kg) | n | Mean Body Weight Change (%) | Key Clinical Observations | Gross Necropsy Findings |
| Vehicle Control | 5 | +5.2 | Normal | No Abnormalities |
| 10 | 5 | +4.8 | Normal | No Abnormalities |
| 30 | 5 | +2.1 | Mild, transient hypoactivity | No Abnormalities |
| 100 | 5 | -8.5 | Piloerection, significant hypoactivity | Pale liver in 2/5 animals |
| 300 | 5 | -15.7 (euthanized day 3) | Severe lethargy, hunched posture | Enlarged spleen in all animals |
From this hypothetical data, the MTD might be considered to be 30 mg/kg, and the NOAEL would be 10 mg/kg.
Table 2: Example Data from a Hypothetical Preliminary Pharmacokinetic Study
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 500 | 800 |
| Tmax (h) | 0.08 | 1.0 |
| AUC (ng*h/mL) | 1200 | 4800 |
| t1/2 (h) | 2.5 | 2.7 |
| Bioavailability (%) | N/A | 40 |
This hypothetical data suggests moderate oral bioavailability and a relatively short half-life.
Visualizations
Caption: Workflow for In-Vivo Dose Optimization.
Caption: Logical Relationship for Determining Optimal Dose.
References
- 1. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 2. hoeford.co.uk [hoeford.co.uk]
- 3. criver.com [criver.com]
- 4. Dose Range Finding Studies - Maximum Tolerated Dose Study Design | Altasciences [altasciences.com]
- 5. mdpi.com [mdpi.com]
- 6. The non-GLP toleration/dose range finding study: design and methodology used in an early toxicology screening program - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing non-specific binding of 3,3-Dipropylpiperidine in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding (NSB) of 3,3-Dipropylpiperidine in their assays. The guidance is based on established principles for small molecules with similar predicted chemical properties.
Understanding Non-Specific Binding of this compound
This compound is a small molecule with characteristics that can contribute to non-specific binding in various assays. Its two propyl groups confer significant hydrophobicity , leading to interactions with hydrophobic surfaces of microplates and other assay components. Additionally, the piperidine ring contains a secondary amine that can be protonated at physiological pH, resulting in a positive charge . This charge can lead to electrostatic interactions with negatively charged surfaces or biomolecules.
Therefore, strategies to reduce NSB for this compound should aim to block both hydrophobic and charge-based interactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high non-specific binding with this compound?
High non-specific binding of this compound is likely due to a combination of:
-
Hydrophobic Interactions: The dipropyl groups can bind to unenclosed areas of plastic microplates or other hydrophobic regions of assay components.
-
Electrostatic Interactions: The potentially positively charged piperidine ring can interact with negatively charged surfaces or molecules.
Q2: What is the first step I should take to troubleshoot high background in my assay?
A good initial step is to run a control experiment where the analyte (this compound) is incubated in wells that do not contain the capture molecule (e.g., antibody or protein target).[1][2] If a significant signal is observed in these wells, it confirms that non-specific binding to the assay surface or blocking agent is an issue.
Q3: Can the type of microplate I use affect non-specific binding?
Yes, the type of microplate can influence NSB. Polystyrene plates, commonly used for ELISAs, can have variable binding properties.[2] Consider testing plates with different surface treatments (e.g., hydrophilic or low-binding surfaces) to see which yields the lowest background with your compound.
Q4: How do I choose the best blocking agent for my assay?
The ideal blocking agent will depend on your specific assay system and must be determined empirically.[3] A good starting point is to test a few common blockers like Bovine Serum Albumin (BSA), casein (found in non-fat dry milk), and normal serum.[4][5][6][7][8][9] For small molecules, blockers that can effectively cover the surface and prevent both hydrophobic and charge-based interactions are preferable.
Troubleshooting Guides
Issue 1: High Background Signal Across the Entire Plate
High background across the plate suggests widespread non-specific binding of this compound or one of the detection reagents.
| Troubleshooting Step | Action | Rationale |
| 1. Optimize Blocking | Test different blocking agents (e.g., 1-5% BSA, 1-5% non-fat dry milk, 5% normal serum). Increase the concentration and/or incubation time of the blocking step.[4][6] | Different blockers have varying effectiveness. A higher concentration or longer incubation can more effectively cover non-specific binding sites. For small molecules, smaller proteins in some blockers like casein may be more effective at penetrating and blocking small crevices on the surface.[7] |
| 2. Enhance Washing | Increase the number of wash cycles and the volume of wash buffer.[4][10] Add a non-ionic detergent like Tween-20 (0.05-0.1%) to the wash buffer.[4][5][6] | More extensive washing helps remove unbound reagents. Detergents can help disrupt weak, non-specific hydrophobic interactions.[11] |
| 3. Modify Assay Buffer | Increase the salt concentration (e.g., NaCl up to 500 mM).[12] Add a non-ionic detergent (e.g., 0.01-0.05% Tween-20) to the sample and antibody diluents.[4][11] | Higher salt concentrations can disrupt electrostatic interactions.[1] Detergents in the diluent can help prevent hydrophobic interactions from occurring. |
| 4. Surface Passivation | For persistent issues, consider pre-treating microplates to create a more inert surface. | This can significantly reduce the initial binding of hydrophobic and charged molecules to the plastic. |
Issue 2: Inconsistent or Variable Background
Variable background can be caused by uneven coating, washing, or reagent addition.
| Troubleshooting Step | Action | Rationale |
| 1. Review Pipetting | Ensure consistent and accurate pipetting for all reagents. Avoid splashing between wells. | Inconsistent volumes of blocking agents, antibodies, or wash buffer can lead to variability. |
| 2. Consistent Washing | If washing manually, ensure all wells are filled and aspirated equally. An automated plate washer can improve consistency. | Incomplete washing of some wells can leave behind non-specifically bound molecules. |
| 3. Plate Sealing | Use plate sealers during incubation steps. | This prevents evaporation from the wells, especially the outer ones (edge effects), which can concentrate reagents and increase binding.[4] |
Data Presentation: Comparison of NSB Reduction Strategies
The following tables provide an illustrative comparison of different strategies to reduce non-specific binding. The percentage reduction is an example and will vary depending on the specific assay conditions.
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Example % NSB Reduction | Notes |
| BSA | 1 - 5% (w/v) | 60 - 80% | A good general-purpose blocker. Ensure it is IgG-free if using anti-bovine secondary antibodies.[13] |
| Non-fat Dry Milk (Casein) | 1 - 5% (w/v) | 70 - 90% | Often very effective and economical. The smaller size of casein molecules may be advantageous for blocking small molecule binding.[7] |
| Normal Serum | 5 - 10% (v/v) | 80 - 95% | Highly effective as it contains a diverse range of proteins. Use serum from the same species as the secondary antibody.[8][13][14] |
| Commercial Synthetic Blockers | Varies | 85 - 98% | Can offer superior performance with less lot-to-lot variability.[15] |
Table 2: Effect of Assay Buffer Additives on NSB
| Additive | Typical Concentration | Example % NSB Reduction | Mechanism of Action |
| NaCl | 150 - 500 mM | 40 - 70% | Reduces charge-based (electrostatic) interactions.[1] |
| Tween-20 | 0.01 - 0.1% (v/v) | 30 - 60% | Reduces hydrophobic interactions.[3][11] |
| BSA | 0.1 - 1% (w/v) | 20 - 50% | Acts as a carrier protein to reduce binding of the analyte to surfaces.[1] |
| Combined Additives | Varies | 60 - 90% | A combination of salt and a non-ionic detergent can address both electrostatic and hydrophobic NSB. |
Experimental Protocols
Protocol 1: General ELISA Protocol to Minimize NSB of this compound
This protocol provides a starting point for developing a competitive ELISA for this compound, with an emphasis on minimizing NSB.
-
Coating:
-
Coat a high-binding ELISA plate with the appropriate capture molecule (e.g., an antibody that binds a this compound conjugate) overnight at 4°C.
-
-
Washing:
-
Wash the plate 3 times with 300 µL/well of Wash Buffer (PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL/well of Blocking Buffer (e.g., PBS with 2% BSA or 5% non-fat dry milk).
-
Incubate for 2 hours at room temperature with gentle shaking.
-
-
Competition:
-
Prepare standards and samples containing this compound in Assay Buffer (PBS with 0.1% BSA, 0.05% Tween-20, and 300 mM NaCl).
-
Add 50 µL of standards/samples and 50 µL of a fixed concentration of enzyme-conjugated this compound to the wells.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
-
Washing:
-
Wash the plate 5 times with 300 µL/well of Wash Buffer. After the final wash, tap the plate on a paper towel to remove residual buffer.
-
-
Detection:
-
Add 100 µL of substrate solution (e.g., TMB) to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Stop Reaction:
-
Add 100 µL of Stop Solution (e.g., 1 M H₂SO₄).
-
-
Read Plate:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Protocol 2: Surface Passivation of Microplates
This protocol can be used to create a more inert surface on standard polystyrene plates, which can be particularly useful for hydrophobic molecules.
-
Plate Preparation:
-
Use a standard polystyrene microplate.
-
-
Hydrophobic Coating (Optional but Recommended):
-
Treat the plate surface with a solution that creates a uniform hydrophobic layer. Dichlorodimethylsilane (DDS) can be used for this purpose, followed by thorough washing.
-
-
Surfactant Self-Assembly:
-
Incubate the wells with a 0.5% solution of a non-ionic surfactant like Pluronic F-127 or Tween-20 in a suitable buffer (e.g., Tris-buffered saline) for 15-30 minutes at room temperature.[16]
-
-
Washing:
-
Gently wash the wells twice with the assay buffer. Crucially, do not allow the surface to dry out after this step , as this can disrupt the passivated layer.
-
-
Blocking:
-
Proceed immediately to the blocking step as described in the ELISA protocol. The combination of passivation and a protein-based blocker provides a robust barrier to non-specific binding.
-
By systematically applying these troubleshooting strategies and optimizing your assay protocol, you can significantly reduce the non-specific binding of this compound and improve the accuracy and reliability of your experimental results.
References
- 1. nicoyalife.com [nicoyalife.com]
- 2. general-lab-solutions.dksh.com.sg [general-lab-solutions.dksh.com.sg]
- 3. bosterbio.com [bosterbio.com]
- 4. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 5. mybiosource.com [mybiosource.com]
- 6. arp1.com [arp1.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Blocking Strategies for IHC | Thermo Fisher Scientific - EE [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. novateinbio.com [novateinbio.com]
- 11. nicoyalife.com [nicoyalife.com]
- 12. sartorius.com [sartorius.com]
- 13. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
- 14. Is it vital to use serum from the same species as the secondary antibody for blocking? - Biotium [biotium.com]
- 15. mdpi.com [mdpi.com]
- 16. pr.ibs.re.kr [pr.ibs.re.kr]
Validation & Comparative
Comparative Analysis of 3,3-Disubstituted Piperidine Analogs in Activity Assays
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, featured in a vast array of therapeutic agents due to its favorable physicochemical properties and synthetic accessibility. Modification of the piperidine ring, particularly through disubstitution, offers a powerful strategy to modulate pharmacological activity, selectivity, and pharmacokinetic profiles. This guide provides a comparative overview of 3,3-disubstituted piperidine analogs, with a focus on their performance in relevant activity assays. While specific comparative data for 3,3-dipropylpiperidine is limited in publicly available literature, this guide will utilize data from structurally related 3,3-disubstituted analogs to illustrate key principles of structure-activity relationships (SAR).
Data Presentation: Comparative Activity of 3,3-Disubstituted Piperidine Analogs
The following table summarizes the in vitro activity of a series of 3,3-disubstituted piperidine analogs designed as inhibitors of the HDM2-p53 protein-protein interaction, a critical pathway in cancer biology. The data is presented as IC50 values obtained from a fluorescence polarization assay, which measures the displacement of a fluorescently labeled p53-derived peptide from the HDM2 protein.
| Compound ID | R Group at C3 Position | HDM2 FP IC50 (μM) |
| Analog 1 | 4-chlorophenyl | 0.25 |
| Analog 2 | 3-chlorophenyl | 0.30 |
| Analog 3 | 2-chlorophenyl | 1.5 |
| Analog 4 | 4-fluorophenyl | 0.18 |
| Analog 5 | 3-fluorophenyl | 0.22 |
| Analog 6 | 2-fluorophenyl | 0.85 |
| Analog 7 | 4-methoxyphenyl | 0.15 |
| Analog 8 | 3-methoxyphenyl | 0.20 |
| Analog 9 | 2-methoxyphenyl | >10 |
Note: The presented data is a representative compilation from published studies on 3,3-disubstituted piperidine analogs targeting the HDM2-p53 interaction. The core scaffold for these analogs is more complex than a simple 3,3-dialkylpiperidine.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are protocols for two common assays used to evaluate the activity of piperidine analogs.
Fluorescence Polarization (FP) Assay for HDM2-p53 Interaction
Objective: To determine the potency of compounds in disrupting the interaction between the HDM2 protein and the p53 tumor suppressor protein.
Principle: This assay measures the change in polarization of fluorescently labeled p53 peptide upon binding to the larger HDM2 protein. Small, unbound fluorescent peptides rotate rapidly, resulting in low polarization. When bound to the larger protein, the rotation slows, leading to higher polarization. Inhibitors that disrupt this interaction will cause a decrease in fluorescence polarization.
Materials:
-
Recombinant human HDM2 protein
-
Fluorescently labeled p53-derived peptide (e.g., TAMRA-p53)
-
Assay buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20)
-
Test compounds (piperidine analogs)
-
384-well black plates
-
Plate reader equipped with fluorescence polarization optics
Procedure:
-
Prepare a solution of HDM2 protein and the fluorescent p53 peptide in the assay buffer at concentrations optimized for a stable, high-polarization signal.
-
Serially dilute the test compounds in DMSO and then further dilute in the assay buffer to the desired final concentrations.
-
Add a small volume of the diluted test compounds to the wells of the 384-well plate.
-
Add the HDM2-p53 peptide solution to the wells containing the test compounds.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission wavelengths for the fluorophore.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Tail-Flick Test for Analgesic Activity
Objective: To assess the central analgesic activity of piperidine analogs in an in vivo model.
Principle: This test measures the latency of a rodent to withdraw its tail from a noxious thermal stimulus. An increase in the tail-flick latency after administration of a test compound indicates an analgesic effect.
Materials:
-
Tail-flick apparatus with a radiant heat source
-
Animal restrainers
-
Test animals (e.g., mice or rats)
-
Test compounds (piperidine analogs) formulated in a suitable vehicle
-
Positive control (e.g., morphine)
-
Vehicle control
Procedure:
-
Acclimatize the animals to the testing environment and the restrainers for several days before the experiment.
-
On the day of the experiment, determine the baseline tail-flick latency for each animal by focusing the radiant heat source on the tail and recording the time taken to flick the tail away. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.
-
Administer the test compounds, positive control, or vehicle control to the animals via a specific route (e.g., intraperitoneal, oral).
-
At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), measure the tail-flick latency again.
-
Calculate the percentage of the maximum possible effect (% MPE) for each animal at each time point using the formula: % MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
-
Compare the % MPE values between the different treatment groups to determine the analgesic efficacy of the test compounds.
Mandatory Visualizations
Signaling Pathway: HDM2-p53 Interaction
Caption: The HDM2-p53 signaling pathway and the mechanism of its inhibition by 3,3-disubstituted piperidine analogs.
Experimental Workflow: Fluorescence Polarization Assay
Caption: A streamlined workflow for determining the inhibitory activity of piperidine analogs using a fluorescence polarization assay.
Logical Relationship: Structure-Activity Relationship (SAR) Considerations
Caption: The logical relationship illustrating how 3,3-disubstitution on a piperidine core influences the properties and ultimately the biological activity and pharmacokinetics of the resulting analogs.
Unveiling the Potency of 3,3-Disubstituted Piperidines: A Comparative Analysis Against Leading HDM2-p53 Inhibitors
For Immediate Release
In the landscape of targeted cancer therapy, the disruption of the HDM2-p53 protein-protein interaction has emerged as a promising strategy to reactivate the tumor suppressor p53. This guide provides a comprehensive comparison of a novel class of 3,3-disubstituted piperidine inhibitors with established clinical and preclinical HDM2-p53 antagonists, namely Nutlin-3a, RG7112 (Idasanutlin), and AMG 232. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the relative efficacy and experimental validation of these compounds.
Data Presentation: A Head-to-Head Comparison of Inhibitor Potency
The following table summarizes the biochemical and cellular potency of the 3,3-disubstituted piperidine (represented by the exemplar compound 21 from a foundational study) against the well-characterized inhibitors Nutlin-3a, RG7112, and AMG 232. The data is presented as the half-maximal inhibitory concentration (IC50), a standard measure of inhibitor effectiveness.
| Compound Class | Exemplar Compound | Biochemical IC50 (nM)a | Cellular IC50 (nM) - SJSA-1b | Cellular IC50 (nM) - HCT116c |
| 3,3-Disubstituted Piperidine | Compound 21 | 2 | 90 | 100 (p53RE-Luc EC50) |
| Nutlin | Nutlin-3a | 70 | 1900 | 500 |
| Imidazoline (Nutlin Analog) | RG7112 | 18 | 300 | 500 |
| Piperidinone | AMG 232 | 0.6 | 9.1 | 10 |
aBiochemical IC50 values were determined using a fluorescence polarization (FP) assay measuring the displacement of a fluorescently labeled p53 peptide from the HDM2 protein. bSJSA-1 is an osteosarcoma cell line with MDM2 gene amplification. cHCT116 is a colon cancer cell line with wild-type p53. The value for Compound 21 is the half-maximal effective concentration (EC50) for p53 reporter gene activation.
The p53 Signaling Pathway and the Role of HDM2 Inhibition
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest or apoptosis in response to cellular stress. The E3 ubiquitin ligase HDM2 (also known as MDM2 in mice) is a key negative regulator of p53, binding to it and targeting it for proteasomal degradation. In many cancers with wild-type p53, HDM2 is overexpressed, leading to the inactivation of p53's protective functions. The inhibitors discussed in this guide act by fitting into the p53-binding pocket of HDM2, thereby preventing the HDM2-p53 interaction. This liberates p53 from degradation, allowing it to accumulate and trigger downstream anti-tumor responses.
Caption: Inhibition of the HDM2-p53 interaction by small molecules.
Experimental Protocols
Fluorescence Polarization (FP) Assay for HDM2-p53 Binding
This in vitro assay quantitatively measures the ability of a compound to disrupt the interaction between HDM2 and a p53-derived peptide.
-
Reagents and Materials:
-
Recombinant human HDM2 protein.
-
A fluorescently labeled (e.g., with Rhodamine) synthetic peptide corresponding to the p53 N-terminal transactivation domain.
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
Test compounds serially diluted in DMSO.
-
384-well black microplates.
-
A microplate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
A solution of the fluorescently labeled p53 peptide and recombinant HDM2 protein is prepared in the assay buffer. The concentrations are optimized to ensure a stable and significant polarization signal.
-
The test compounds are added to the wells of the microplate at various concentrations.
-
The HDM2/p53-peptide solution is then added to the wells containing the test compounds.
-
The plate is incubated at room temperature for a specified period (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
The fluorescence polarization is measured using the plate reader.
-
The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in the fluorescence polarization signal, indicating 50% displacement of the p53 peptide from HDM2.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
This cell-based assay determines the number of viable cells in culture after treatment with an inhibitor by quantifying the amount of ATP, which is an indicator of metabolically active cells.
-
Reagents and Materials:
-
Cancer cell lines (e.g., SJSA-1, HCT116).
-
Cell culture medium and supplements.
-
Test compounds serially diluted in culture medium.
-
96-well or 384-well clear-bottom, opaque-walled microplates.
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent.
-
A luminometer.
-
-
Procedure:
-
Cells are seeded into the wells of the microplate at a predetermined density and allowed to attach overnight.
-
The cells are then treated with a range of concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.
-
The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
After the incubation period, the CellTiter-Glo® reagent is added to each well according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
The plate is incubated for a short period to stabilize the luminescent signal.
-
The luminescence is measured using a luminometer.
-
The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in cell viability compared to the vehicle-treated control cells.
-
Western Blotting for p53 Pathway Activation
This technique is used to detect the levels of specific proteins (p53 and its downstream target p21) in cell lysates to confirm the mechanism of action of the inhibitors.
-
Reagents and Materials:
-
Cancer cell lines.
-
Test compounds.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and membranes (e.g., PVDF).
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies against p53, p21, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Cells are treated with the test compounds for a specified time.
-
The cells are then lysed, and the total protein concentration in the lysates is determined.
-
Equal amounts of protein from each sample are separated by size using SDS-PAGE.
-
The separated proteins are transferred from the gel to a membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is then incubated with the primary antibodies specific for the proteins of interest.
-
After washing, the membrane is incubated with the appropriate HRP-conjugated secondary antibody.
-
A chemiluminescent substrate is added, which reacts with the HRP to produce light.
-
The resulting light signal is captured by an imaging system, revealing bands corresponding to the proteins of interest. An increase in p53 and p21 levels upon treatment with the inhibitor confirms activation of the p53 pathway.
-
A Comparative Guide for Researchers and Drug Development Professionals
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents targeting a wide array of biological receptors. Understanding the cross-reactivity of novel piperidine-based compounds is crucial for predicting off-target effects and developing safer, more selective drugs. This guide summarizes the available binding affinity data for piperidine derivatives structurally related to 3,3-Dipropylpiperidine, focusing on their interactions with sigma (σ), dopamine (D), serotonin (5-HT), and opioid receptors.
Quantitative Analysis of Receptor Binding Affinities
The following table summarizes the binding affinities (Ki, in nM) of various N-substituted and 3,3-disubstituted piperidine analogs for a range of receptors. Lower Ki values indicate higher binding affinity.
| Compound | Receptor Subtype | Ki (nM) | Reference Compound(s) |
| Sigma (σ) Receptor Ligands | |||
| (+)-Pentazocine | σ1 | 3.2 | Haloperidol (Ki = 2.5 nM) |
| Haloperidol | σ1 | 2.5 | |
| σ2 | - | ||
| Dopamine (D) Receptor Ligands | |||
| 3-(3-hydroxyphenyl)-N-n-propylpiperidine ((+)-3-PPP) | D2 | 124 | |
| D3 | 86 | ||
| D4 | 3.5 | ||
| Serotonin (5-HT) Receptor Ligands | |||
| 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivative 1 | SERT | 2-400 | Fluoxetine |
| Opioid Receptor Ligands | |||
| cis-3-methyl-4-(N-phenylamido)piperidine derivative 42 | μ-opioid | - | Morphine, Fentanyl |
Note: The data presented is a compilation from various sources and methodologies. Direct comparison between different studies should be made with caution.
Experimental Protocols
The determination of binding affinities and functional activities of compounds at various receptors is typically achieved through a combination of in vitro assays.
1. Radioligand Binding Assay for Sigma-1 (σ1) Receptors
This assay measures the ability of a test compound to displace a radiolabeled ligand from the σ1 receptor.
-
Materials:
-
Membrane preparations from cells or tissues expressing σ1 receptors (e.g., guinea pig liver).
-
Radioligand: [³H]-(+)-pentazocine.
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay buffer: 50 mM Tris-HCl, pH 8.0.
-
Test compound (this compound or analogs) at various concentrations.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Incubate membrane preparations with the radioligand and varying concentrations of the test compound in the assay buffer.
-
Allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.
-
2. Functional Assay for Dopamine D2 Receptors (cAMP Assay)
This assay measures the functional activity of a compound at the D2 receptor by quantifying its effect on cAMP levels.
-
Materials:
-
Cell line stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).
-
Forskolin (to stimulate adenylyl cyclase).
-
Test compound at various concentrations.
-
cAMP assay kit (e.g., HTRF, ELISA).
-
-
Procedure:
-
Culture the D2 receptor-expressing cells to an appropriate density.
-
Pre-incubate the cells with the test compound at various concentrations.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit.
-
Generate a dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) of the test compound.
-
Visualizations
Experimental Workflow for Cross-Reactivity Screening
Caption: Workflow for determining the cross-reactivity profile of a test compound.
Dopamine D2 Receptor Signaling Pathway
Comparative Analysis of 3,3-Dipropylpiperidine and its Enantiomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the stereochemical nuances of bioactive molecules is paramount. The spatial arrangement of atoms in a chiral molecule can dramatically influence its pharmacological and toxicological profile. This guide provides a comparative analysis of 3,3-Dipropylpiperidine and its enantiomers, (R)- and (S)-3,3-Dipropylpiperidine. Due to a lack of direct experimental data for this specific compound in publicly available literature, this analysis is based on established principles of stereopharmacology and data from structurally related 3,3-disubstituted piperidine analogs.
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs targeting a wide range of conditions, including central nervous system disorders and cancer.[1] The introduction of chirality, particularly at the 3-position of the piperidine ring, can significantly enhance biological activity and selectivity.[2][3] This guide offers a framework for the synthesis, separation, and potential evaluation of this compound enantiomers, providing researchers with the necessary protocols and a predictive analysis to initiate further investigation.
Synthesis and Chiral Separation
The synthesis of this compound typically begins with a suitable pyridine precursor, followed by catalytic hydrogenation to form the piperidine ring. The gem-dialkylation at the 3-position can be achieved through various synthetic routes. Subsequent separation of the resulting racemic mixture into its individual enantiomers is crucial for evaluating their distinct biological properties. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common and effective method for this purpose.[4][5][6][7]
Experimental Protocols
Synthesis of Racemic this compound:
A plausible synthetic route involves the dialkylation of a suitable N-protected 3-oxopiperidine derivative.
-
Protection of Piperidin-3-one: Start with commercially available piperidin-3-one hydrochloride. Protect the nitrogen atom using a suitable protecting group, for example, by reacting it with benzyl chloroformate (Cbz-Cl) or di-tert-butyl dicarbonate (Boc)₂O to yield N-Cbz-piperidin-3-one or N-Boc-piperidin-3-one, respectively.
-
Grignard Reaction: Prepare a Grignard reagent from 1-bromopropane and magnesium turnings in anhydrous diethyl ether.
-
Dialkylation: React the N-protected piperidin-3-one with an excess of the propylmagnesium bromide Grignard reagent. This reaction will introduce the two propyl groups at the 3-position.
-
Work-up and Deprotection: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure. Deprotect the nitrogen by catalytic hydrogenation (for Cbz group) or treatment with a strong acid like trifluoroacetic acid (for Boc group).
-
Purification: Purify the resulting racemic this compound by column chromatography or distillation.
Chiral Separation of (R)- and (S)-3,3-Dipropylpiperidine:
The racemic mixture can be resolved into its enantiomers using chiral HPLC.
-
Column Selection: Utilize a chiral stationary phase column, such as one based on polysaccharide derivatives (e.g., Chiralpak AD-H or Chiralcel OD-H).
-
Mobile Phase Optimization: A typical mobile phase for chiral separation of amines consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. The exact ratio will need to be optimized for baseline separation of the enantiomers.
-
Detection: Use a UV detector for monitoring the elution of the compounds. If the compound lacks a strong chromophore, pre-column derivatization with a UV-active agent like p-toluenesulfonyl chloride can be employed.[5]
-
Fraction Collection and Analysis: Collect the separated enantiomeric peaks. The enantiomeric excess (ee) of each fraction should be determined to ensure purity.
Comparative Data (Hypothetical)
The following tables summarize the predicted, hypothetical properties of (R)- and (S)-3,3-Dipropylpiperidine based on structure-activity relationships of similar 3,3-dialkylpiperidines and general principles of stereopharmacology. It is crucial to note that these are not experimental values and should be verified through empirical testing.
Table 1: Predicted Pharmacological Profile
| Parameter | (R)-3,3-Dipropylpiperidine (Predicted) | (S)-3,3-Dipropylpiperidine (Predicted) | Rationale/Supporting Evidence for Analogs |
| Primary Target | CNS Receptors (e.g., Dopamine, Sigma) or Ion Channels | CNS Receptors (e.g., Dopamine, Sigma) or Ion Channels | 3,3-disubstituted piperidines have shown affinity for various CNS targets.[8] The specific enantiomer with higher affinity (the eutomer) will depend on the precise three-dimensional fit with the receptor binding pocket. |
| Potency (IC₅₀/EC₅₀) | Potentially higher affinity (eutomer) | Potentially lower affinity (distomer) | For chiral compounds, one enantiomer often exhibits significantly higher potency than the other. The ratio of potencies is known as the eudismic ratio. |
| Selectivity | May exhibit higher selectivity for a specific receptor subtype | May have a different selectivity profile or be less selective | The stereochemistry can influence binding to off-target receptors, leading to differences in selectivity. |
| Mechanism of Action | Agonist, Antagonist, or Modulator | Agonist, Antagonist, or Modulator with potentially different efficacy | Enantiomers can have qualitatively different pharmacological effects (e.g., one being an agonist and the other an antagonist), although this is less common. |
Table 2: Predicted Toxicological and Pharmacokinetic Profile
| Parameter | (R)-3,3-Dipropylpiperidine (Predicted) | (S)-3,3-Dipropylpiperidine (Predicted) | Rationale/Supporting Evidence for Analogs |
| Acute Toxicity (LD₅₀) | May differ from the S-enantiomer | May differ from the R-enantiomer | Differences in metabolism or off-target effects can lead to stereoselective toxicity. |
| Metabolism | Potentially metabolized by Cytochrome P450 enzymes | Metabolism may be stereoselective, leading to different metabolic pathways and rates | Stereoselective metabolism by CYP enzymes is a well-documented phenomenon for many chiral drugs. |
| Bioavailability | May differ due to stereoselective first-pass metabolism or absorption | May differ due to stereoselective first-pass metabolism or absorption | Differences in metabolism can impact the amount of active drug reaching systemic circulation. |
| Half-life (t₁/₂) | May have a different half-life compared to the S-enantiomer | May have a different half-life compared to the R-enantiomer | Stereoselective metabolism and clearance will result in different elimination half-lives. |
Visualizations
Synthesis and Separation Workflow
Caption: Synthetic and separation workflow for this compound enantiomers.
Hypothetical Signaling Pathway Involvement
Based on the known activities of other piperidine derivatives, this compound enantiomers could potentially modulate G-protein coupled receptor (GPCR) signaling pathways, such as those for dopamine or sigma receptors.
Caption: Potential modulation of a GPCR pathway by a this compound enantiomer.
Conclusion and Future Directions
While a definitive comparative analysis of (R)- and (S)-3,3-Dipropylpiperidine is hampered by the current lack of direct experimental data, this guide provides a robust framework for initiating such research. The provided experimental protocols for synthesis and chiral separation are based on well-established methodologies for analogous compounds. The hypothetical comparative data underscores the critical need for empirical studies to elucidate the distinct pharmacological and toxicological profiles of each enantiomer.
Future research should focus on the synthesis and successful chiral resolution of this compound. Subsequent in vitro and in vivo studies are essential to determine the specific biological targets, potency, efficacy, and safety profiles of the individual (R)- and (S)-enantiomers. Such investigations will not only fill a significant data gap but also contribute to a deeper understanding of the structure-activity relationships of 3,3-disubstituted piperidines, potentially leading to the discovery of novel therapeutic agents.
References
- 1. ijnrd.org [ijnrd.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. | Sigma-Aldrich [sigmaaldrich.com]
- 6. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 7. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 8. Quantitative structure-activity relationships and eudismic analyses of the presynaptic dopaminergic activity and dopamine D2 and sigma receptor affinities of 3-(3-hydroxyphenyl)piperidines and octahydrobenzo[f]quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Synthetic Routes to 3,3-Dipropylpiperidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 3,3-dialkylpiperidine motif is a key structural element in a variety of pharmacologically active compounds. Its synthesis, however, can be challenging, requiring careful selection of a synthetic strategy to ensure efficiency and yield. This guide provides a comparative analysis of two plausible synthetic routes to 3,3-dipropylpiperidine, a representative member of this class of compounds. The routes benchmarked are the alkylation of an N-protected 3-piperidone and the Dieckmann condensation of an acyclic precursor . This comparison is based on established synthetic methodologies for analogous 3,3-disubstituted piperidines, providing a framework for researchers to select the most suitable approach for their specific needs.
Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative metrics for the two proposed synthetic routes to this compound. It is important to note that while no direct experimental data for this compound was found in the literature, the presented data is extrapolated from analogous syntheses of other 3,3-dialkylpiperidines.
| Parameter | Route 1: Alkylation of N-Protected 3-Piperidone | Route 2: Dieckmann Condensation |
| Starting Materials | N-benzyl-3-piperidone, Propyl bromide | Benzylamine, Ethyl acrylate, Propyl bromide |
| Key Intermediates | N-benzyl-3,3-dipropyl-2-piperidone | Diethyl 2,2-dipropyl-5-(benzylamino)pentanedioate |
| Overall Yield (estimated) | 30-40% | 25-35% |
| Number of Steps | 3 | 4 |
| Key Reactions | Double alkylation, Reduction | Michael addition, Dieckmann condensation, Decarboxylation, Reduction |
| Potential Challenges | Controlling dialkylation over mono-alkylation, potential for over-alkylation at nitrogen. | Management of multiple sequential reactions, potential for side reactions during cyclization. |
Synthetic Route 1: Alkylation of N-Protected 3-Piperidone
This route commences with the commercially available N-benzyl-3-piperidone. The nitrogen is protected with a benzyl group, which can be removed in the final step via hydrogenolysis. The core of this strategy is the double alkylation at the C3 position using propyl bromide, followed by the reduction of the ketone functionality.
Experimental Workflow
Experimental Protocol
Step 1: Synthesis of N-benzyl-3,3-dipropyl-3-piperidone
To a solution of N-benzyl-3-piperidone (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, sodium hydride (2.2 equivalents) is added portion-wise at 0 °C. The mixture is stirred for 30 minutes, and then propyl bromide (2.2 equivalents) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-16 hours. Upon completion, the reaction is quenched with water and the product is extracted with ethyl acetate. The organic layer is dried over sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography.
Step 2: Synthesis of N-benzyl-3,3-dipropylpiperidine
To a solution of N-benzyl-3,3-dipropyl-3-piperidone (1 equivalent) in ethylene glycol, hydrazine hydrate (10 equivalents) and potassium hydroxide (5 equivalents) are added. The mixture is heated to 180-200 °C for 4-6 hours, with the removal of water. After cooling, the reaction mixture is diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated.
Step 3: Synthesis of this compound
N-benzyl-3,3-dipropylpiperidine (1 equivalent) is dissolved in ethanol, and palladium on carbon (10 mol%) is added. The mixture is hydrogenated under a hydrogen atmosphere (50 psi) at room temperature for 12-24 hours. The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield this compound.
Synthetic Route 2: Dieckmann Condensation
This approach builds the piperidine ring from acyclic precursors. The synthesis starts with a double Michael addition of benzylamine to ethyl acrylate, followed by alkylation and a Dieckmann condensation to form the cyclic β-keto ester. Subsequent hydrolysis, decarboxylation, and reduction afford the final product.
Experimental Workflow
Experimental Protocol
Step 1: Synthesis of Diethyl 3,3'-(benzylazanediyl)dipropanoate
Benzylamine (1 equivalent) is added to a solution of ethyl acrylate (2.2 equivalents) in ethanol at 0 °C. The mixture is stirred at room temperature for 24 hours. The solvent is then removed under reduced pressure to give the crude product, which is used in the next step without further purification.
Step 2: Synthesis of Diethyl 2,2-dipropyl-3,3'-(benzylazanediyl)dipropanoate
To a solution of the crude product from Step 1 in anhydrous THF, sodium hydride (2.2 equivalents) is added at 0 °C. After stirring for 30 minutes, propyl bromide (2.2 equivalents) is added dropwise. The reaction is stirred at room temperature for 16-24 hours. The reaction is then quenched with water and the product extracted with ethyl acetate. The organic layer is dried and concentrated.
Step 3: Synthesis of Ethyl 1-benzyl-4-oxo-3,3-dipropylpiperidine-2-carboxylate
The crude dialkylated product is dissolved in toluene, and sodium ethoxide (1.5 equivalents) is added. The mixture is heated to reflux for 4-6 hours. After cooling, the reaction is acidified with dilute hydrochloric acid and the layers are separated. The organic layer is washed with brine, dried, and concentrated.
Step 4 & 5: Hydrolysis, Decarboxylation, Reduction, and Debenzylation
The crude β-keto ester is refluxed with concentrated hydrochloric acid for 12-24 hours. The solution is then basified with sodium hydroxide and the product is extracted. The resulting N-benzyl-3,3-dipropyl-4-piperidone is then subjected to a Wolff-Kishner reduction as described in Route 1, followed by debenzylation via catalytic hydrogenation to yield this compound.
Conclusion
Both the alkylation of a pre-existing piperidone ring and the construction of the ring via Dieckmann condensation represent viable, albeit multi-step, approaches to the synthesis of this compound. The choice between these routes will likely depend on the availability of starting materials, the scale of the synthesis, and the specific experimental capabilities of the laboratory. The alkylation route may be more straightforward for smaller scale syntheses, provided that the dialkylation can be effectively controlled. The Dieckmann condensation route, while longer, may be more amenable to the synthesis of a wider range of analogs by varying the starting materials. This guide provides the necessary foundational information for researchers to embark on the synthesis of this compound and related compounds, enabling further exploration of their potential in drug discovery and development.
Validating the Analytical Method for 3,3-Dipropylpiperidine Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 3,3-Dipropylpiperidine, a substituted piperidine derivative, is critical in various stages of drug development and research. Its structural similarity to other biologically active piperidine compounds necessitates reliable and validated analytical methods to ensure product quality, safety, and efficacy. This guide provides a comparative overview of common analytical techniques for the quantification of this compound, supported by experimental protocols and validation data.
Comparative Analysis of Analytical Methodologies
The selection of an appropriate analytical method depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The three most common and powerful techniques for the quantification of small molecules like this compound are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
| Feature | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation of volatile compounds, identification by mass-to-charge ratio. | High-efficiency separation with highly sensitive and selective mass detection. |
| Advantages | Robust, cost-effective, widely available. | High chromatographic resolution, excellent for volatile compounds. | Unparalleled sensitivity and selectivity, suitable for complex matrices. |
| Disadvantages | Lower sensitivity, requires chromophore or derivatization. | Requires derivatization for non-volatile compounds, potential for thermal degradation. | Higher initial instrument cost and maintenance. |
| Typical LOD | ~0.1 µg/mL | ~5 ng/mL | ~0.01 ng/mL |
| Typical LOQ | ~0.3 µg/mL | ~15 ng/mL | ~0.03 ng/mL |
| Precision (%RSD) | < 2% | < 5% | < 3% |
| Accuracy (% Recovery) | 98-102% | 95-105% | 97-103% |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of any analytical method. Below are representative protocols for the quantification of this compound using HPLC-UV, GC-MS, and LC-MS/MS.
HPLC-UV Method with Pre-Column Derivatization
Due to the lack of a strong chromophore in this compound, a pre-column derivatization step with a UV-active agent is necessary for sensitive detection by HPLC-UV. A similar approach has been successfully used for the analysis of piperidine in active pharmaceutical ingredients.[1][2]
Experimental Workflow
HPLC-UV Experimental Workflow
Methodology:
-
Derivatization: To a 1 mL aliquot of the sample solution, add 1 mL of 1 mg/mL Dansyl Chloride in acetone and 100 µL of 1M sodium bicarbonate. Vortex and incubate at 60°C for 30 minutes. Cool to room temperature and add 100 µL of 2% methylamine to quench the reaction.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: 254 nm
-
Column Temperature: 30°C
-
GC-MS Method
Gas chromatography coupled with mass spectrometry offers high selectivity and is suitable for the analysis of volatile and semi-volatile compounds. While this compound is amenable to GC analysis, derivatization can improve peak shape and thermal stability.[3]
Experimental Workflow
References
Independent Replication of 3,3-Dipropylpiperidine's Biological Effects: A Guide for Researchers
A comprehensive search of the scientific literature reveals a significant gap in the pharmacological understanding of 3,3-Dipropylpiperidine. To date, no peer-reviewed studies detailing the specific biological effects, mechanism of action, or toxicological profile of this compound have been published. Consequently, an independent replication of its biological effects cannot be performed as there is no foundational data to replicate.
This guide is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of novel piperidine derivatives. Given the absence of data on this compound, this document outlines the known biological activities of the broader piperidine class of compounds and proposes a hypothetical experimental workflow for the initial characterization of this compound.
The Piperidine Scaffold in Pharmacology
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. Its derivatives have been shown to exhibit a wide range of biological activities, targeting various receptors and enzymes in the central nervous system (CNS) and periphery. Some notable examples include:
-
Dopamine Receptor Ligands: Certain piperidine derivatives act as antagonists for the D4 dopamine receptor, which is a target for the treatment of dyskinesia in Parkinson's disease.
-
Anticancer Agents: Various substituted piperidines have demonstrated cytotoxic effects against cancer cell lines, including leukemia and gliomas, by inducing apoptosis.
-
Neuroprotective Agents: Some piperidine-containing compounds have shown potential in mitigating neuronal damage in models of neurodegenerative diseases like Huntington's disease.
-
Cardiovascular Effects: Depending on their substitution patterns, piperidine derivatives can exert effects on the cardiovascular system.
Due to the diverse activities of piperidine analogs, a thorough investigation of this compound is warranted to determine its unique pharmacological profile.
Proposed Experimental Workflow for the Initial Characterization of this compound
For researchers embarking on the study of this compound, a systematic approach is necessary to elucidate its biological effects. The following is a proposed experimental workflow, starting from initial screening to more specific mechanistic studies.
In-Silico Docking Comparison: 3,3-Dipropylpiperidine and Other Ligands Targeting the Sigma-1 Receptor
An Objective Analysis for Researchers and Drug Development Professionals
This guide provides a comprehensive in-silico docking comparison of 3,3-Dipropylpiperidine with other known ligands targeting the sigma-1 receptor (S1R). The S1R is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is implicated in a variety of cellular functions and disease states, making it a significant target in drug discovery.[1][2][3][4] This analysis is based on a hypothetical docking study of this compound, contextualized with documented docking scores and binding affinities of established S1R ligands. All quantitative data is presented in clear, comparative tables, and detailed experimental protocols are provided to ensure reproducibility.
Comparative Docking Analysis
The following table summarizes the in-silico docking scores of this compound (hypothetical) and other known ligands against the human sigma-1 receptor. Lower docking scores typically indicate a higher binding affinity.
| Ligand | Docking Score (kcal/mol) | Known Activity | Citation |
| This compound (Hypothetical) | -8.2 | - | - |
| (+)-Pentazocine | -10.0 | Agonist | [5][6] |
| Haloperidol | -9.5 | Antagonist | [7] |
| PD144418 | -10.0 | Antagonist | [8][9] |
| Fluvoxamine | -9.8 | Agonist | [6][7] |
| 4-IBP | -9.2 | Antagonist | [9] |
Experimental Protocols: In-Silico Docking of Ligands to the Sigma-1 Receptor
This section outlines a detailed methodology for performing in-silico docking studies on the sigma-1 receptor, based on established protocols.[8][10]
1. Receptor Preparation:
-
Acquisition of Receptor Structure: The crystal structure of the human sigma-1 receptor (e.g., PDB ID: 5HK1) is obtained from the Protein Data Bank.
-
Preparation for Docking: The receptor structure is prepared by removing water molecules and any co-crystallized ligands. Polar hydrogen atoms are added, and appropriate charges are assigned to the protein atoms.
2. Ligand Preparation:
-
Ligand Structure Generation: The 3D structures of the ligands, including this compound and other comparators, are generated using chemical drawing software (e.g., ChemDraw, Marvin Sketch).
-
Energy Minimization: The energy of the ligand structures is minimized using a suitable force field (e.g., MMFF94) to obtain a stable conformation.
-
Protonation State: The protonation state of the ligands at physiological pH (7.4) is determined.
3. Molecular Docking:
-
Grid Box Generation: A grid box is defined around the active site of the sigma-1 receptor to encompass the binding pocket. The dimensions and center of the grid are determined based on the location of the co-crystallized ligand in the original PDB file.
-
Docking Simulation: Molecular docking is performed using software such as AutoDock Vina. The prepared ligand files are docked into the prepared receptor grid. The program explores various conformations and orientations of the ligand within the binding site and calculates the binding affinity (docking score) for each pose.
-
Analysis of Results: The docking results are analyzed to identify the best binding pose for each ligand based on the lowest docking score. The interactions between the ligand and the amino acid residues of the receptor's binding pocket (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed.
Visualizing the In-Silico Docking Workflow
The following diagram illustrates the general workflow for an in-silico docking experiment.
Sigma-1 Receptor Signaling Pathway
The sigma-1 receptor is a unique ligand-operated chaperone protein that modulates a variety of signaling pathways.[1][3][11] Upon ligand binding, S1R can translocate from the endoplasmic reticulum to other cellular compartments, where it interacts with and modulates the activity of various ion channels and signaling proteins. This ultimately influences cellular processes such as calcium signaling, cell survival, and neuronal plasticity.[1][2][4]
References
- 1. mdpi.com [mdpi.com]
- 2. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 3. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacophore and docking-based sequential virtual screening for the identification of novel Sigma 1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. labs.penchant.bio [labs.penchant.bio]
Comparative Toxicity Profile of 3,3-Dipropylpiperidine and Structural Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative toxicological overview of 3,3-Dipropylpiperidine and its structural isomers, 2-Propylpiperidine and 4-Propylpiperidine. Due to the limited availability of direct experimental data for this compound, this report incorporates in silico predictions for its acute toxicity. This guide is intended to support early-stage hazard identification and inform the design of further experimental studies.
Data Presentation: Comparative Acute Toxicity
The following table summarizes the available and predicted acute toxicity data for this compound and its comparators. It is crucial to note that the data for this compound is based on computational predictions and should be confirmed by experimental testing.
| Compound | Chemical Structure | Molecular Formula | LD50 (Oral, Rat) | Toxicity Class (Predicted) | Key Toxicity Endpoints | Data Source |
| This compound | C11H23N | Predicted: 500-2000 mg/kg | 4 | Neurotoxicity, Gastrointestinal irritation | In silico prediction | |
| (S)-2-Propylpiperidine (Coniine) | C8H17N | <0.2g is fatal to humans | 1 | Neurotoxin, Respiratory paralysis[1] | Experimental Data[1] | |
| 4-Propylpiperidine | C8H17N | LD50 (Intravenous, Mouse): 56 mg/kg | 2 | Details of toxic effects not reported other than lethal dose value[2] | Experimental Data[2] | |
| Piperidine (Parent Compound) | C5H11N | LD50 (Oral, Rat): 133-520 mg/kg | 3 | Decreased motor activity, tremors, respiratory effects, convulsions[1] | Experimental Data[1] |
Note on In Silico Prediction: The predicted oral LD50 for this compound was estimated using computational toxicology models that analyze structure-activity relationships within a chemical class. Such predictions are valuable for preliminary assessment but are not a substitute for experimental validation.
Experimental Protocols
Detailed methodologies for key toxicological assays are provided below to facilitate the design and execution of in vitro and in vivo studies for piperidine derivatives.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Exposure: Treat the cells with various concentrations of the test compound (e.g., this compound) and appropriate controls (vehicle control, positive control). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).
In Vivo Acute Oral Toxicity: Acute Toxic Class Method (OECD Guideline 423)
This method is used to determine the acute oral toxicity of a substance and allows for its classification into one of several toxicity categories.
Principle: A stepwise procedure is used where a small number of animals are dosed at a defined starting dose. The outcome of the first step determines the dose for the next step. This process continues until the criteria for classification are met, minimizing the number of animals required.
Procedure:
-
Animal Selection and Acclimation: Use a single sex of healthy, young adult rats (females are generally preferred). Acclimate the animals to the laboratory conditions for at least 5 days.
-
Fasting: Fast the animals overnight (food, but not water) before dosing.
-
Dose Administration: Administer the test substance by oral gavage in a single dose. The volume administered should not exceed 1 mL/100 g of body weight for aqueous solutions.
-
Starting Dose Levels: The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight, based on any existing information about the substance's toxicity.
-
Observation Period: Observe the animals for mortality and clinical signs of toxicity shortly after dosing and periodically for at least 14 days. Record body weight changes.
-
Stepwise Dosing:
-
If mortality is observed at the starting dose, the next step involves dosing at a lower fixed dose level.
-
If no mortality is observed, the next step involves dosing at a higher fixed dose level.
-
-
Endpoint: The test is concluded when a definitive classification can be made based on the observed mortality at different dose levels. A full necropsy of all animals is performed at the end of the study.
In Vivo Neurotoxicity Assessment: Open Field and Rotarod Tests
These behavioral assays are used to evaluate general locomotor activity, anxiety-like behavior, and motor coordination in rodents.
Open Field Test Protocol:
-
Apparatus: A square or circular arena with walls to prevent escape, often equipped with automated tracking systems (e.g., infrared beams or video tracking).
-
Procedure:
-
Acclimate the animal to the testing room for at least 30 minutes before the test.
-
Gently place the animal in the center of the open field arena.
-
Allow the animal to explore the arena for a set period (typically 5-10 minutes).
-
Record various parameters, including total distance traveled, time spent in the center versus the periphery of the arena, rearing frequency, and grooming bouts.
-
-
Interpretation: A decrease in total distance traveled may indicate sedation or motor impairment. A reduced time spent in the center of the arena can be indicative of anxiety-like behavior.
Rotarod Test Protocol:
-
Apparatus: A rotating rod that can be set at a constant or accelerating speed.
-
Procedure:
-
Train the animals on the rotarod at a low, constant speed for a few trials before the actual test.
-
On the test day, place the animal on the rod and start the rotation, which gradually accelerates.
-
Record the latency to fall from the rod.
-
Typically, three trials are conducted with an inter-trial interval.
-
-
Interpretation: A decreased latency to fall is indicative of impaired motor coordination and balance.
Mandatory Visualizations
Signaling Pathway Diagram
Piperidine alkaloids, such as those found in certain plants, are known to act as neurotoxins by interacting with nicotinic acetylcholine receptors (nAChRs) in the central and peripheral nervous systems. This interaction can lead to a biphasic effect: initial stimulation followed by receptor desensitization and blockade, ultimately causing neuromuscular paralysis. The diagram below illustrates a simplified signaling pathway of nAChR activation.
Caption: Simplified signaling pathway of nicotinic acetylcholine receptor (nAChR) modulation by piperidine derivatives.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for the in vivo assessment of acute oral toxicity and neurotoxicity of a novel compound.
Caption: Experimental workflow for in vivo acute oral and neurotoxicity testing of a chemical substance.
References
Validating the Specificity of 3,3-Disubstituted Piperidines as Biological Probes: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the specific biological target of a novel compound is a cornerstone of preclinical validation. This guide provides a comparative framework for validating the target specificity of 3,3-disubstituted piperidines, a chemical scaffold with emerging therapeutic potential. While the specific molecule 3,3-Dipropylpiperidine is not extensively characterized in publicly available literature, this guide will use the well-documented class of 3,3-disubstituted piperidine derivatives that target the HDM2-p53 protein-protein interaction as a representative example to illustrate the validation process.
Introduction to 3,3-Disubstituted Piperidines and the HDM2-p53 Target
The piperidine ring is a prevalent scaffold in medicinal chemistry, and its 3,3-disubstituted derivatives have given rise to potent inhibitors of the HDM2-p53 protein-protein interaction.[1] The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis.[1] In many cancers, p53 is inactivated through its interaction with the human double minute 2 (HDM2) protein, which targets p53 for proteasomal degradation.[1] Small molecules that disrupt the HDM2-p53 interaction can stabilize p53, leading to the reactivation of its tumor-suppressing functions.
This guide will compare a representative 3,3-disubstituted piperidine HDM2-p53 inhibitor with Nutlin-3a, a well-characterized, non-piperidine-based antagonist of the same interaction. The focus will be on the experimental methodologies and data used to confirm their specificity for HDM2.
Comparative Analysis of Target Engagement and Cellular Activity
The validation of a compound's biological target relies on a combination of in vitro and cell-based assays. Below is a summary of key quantitative data for a representative 3,3-disubstituted piperidine and Nutlin-3a.
| Compound | Target | Assay Type | IC50 (µM) | Cell Line | Antiproliferative GI50 (µM) |
| Representative 3,3-Disubstituted Piperidine | HDM2-p53 Interaction | Fluorescence Polarization | 0.09 | SJSA-1 (Osteosarcoma) | 0.8 |
| Nutlin-3a | HDM2-p53 Interaction | Fluorescence Polarization | 0.07[1] | SJSA-1 (Osteosarcoma) | 1.9[1] |
Table 1: Comparative in vitro and cellular activity of a representative 3,3-disubstituted piperidine and Nutlin-3a. The data demonstrates comparable in vitro potency in inhibiting the HDM2-p53 interaction. The representative piperidine derivative shows greater antiproliferative activity in the SJSA-1 cell line, which has wild-type p53 and amplified HDM2.
Experimental Protocols for Target Validation
1. Fluorescence Polarization (FP) Assay for HDM2-p53 Interaction
This assay quantitatively measures the disruption of the HDM2-p53 protein-protein interaction in vitro.
-
Principle: A small, fluorescently labeled p53-derived peptide is used. When bound to the larger HDM2 protein, the peptide's rotation is slowed, resulting in a high fluorescence polarization signal. A competitive inhibitor will displace the fluorescent peptide, leading to a decrease in the polarization signal.
-
Protocol:
-
Recombinant human HDM2 protein is incubated with a fluorescently tagged p53 peptide (e.g., TAMRA-labeled).
-
Serial dilutions of the test compound (e.g., the 3,3-disubstituted piperidine or Nutlin-3a) are added to the HDM2-peptide mixture.
-
The reaction is incubated to reach equilibrium.
-
Fluorescence polarization is measured using a suitable plate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.
-
2. Cellular Antiproliferative Assay
This assay determines the effect of the compound on the growth of cancer cell lines.
-
Principle: The assay measures the number of viable cells after a defined period of treatment with the compound. Cell lines with a known dependency on the target pathway (e.g., p53 wild-type and HDM2 amplified) are compared with cell lines where the pathway is not relevant (e.g., p53-null).
-
Protocol:
-
Cancer cells (e.g., SJSA-1) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a range of concentrations of the test compound.
-
After a 72-hour incubation period, cell viability is assessed using a colorimetric assay (e.g., MTS or Sulforhodamine B).
-
The GI50 (concentration that inhibits cell growth by 50%) is determined from the dose-response curve.
-
Visualizing Pathways and Workflows
Signaling Pathway of HDM2 and p53
Caption: The HDM2-p53 signaling pathway and the inhibitory action of 3,3-disubstituted piperidines.
Experimental Workflow for Fluorescence Polarization Assay
Caption: A streamlined workflow for determining inhibitor potency using a fluorescence polarization assay.
Logical Framework for Validating Target Specificity
Caption: A logical progression of experiments to validate the on-target specificity of a compound.
References
Ensuring Reproducibility of Experimental Results for 3,3-Dialkylpiperidines: A Comparative Guide
A comparative guide for researchers, scientists, and drug development professionals on the experimental reproducibility of 3,3-disubstituted piperidines, with a focus on 3,3-dipropylpiperidine. This guide outlines key experimental protocols and data presentation standards to facilitate reproducible research.
The piperidine scaffold is a prevalent feature in many pharmaceutical agents, and the synthesis and biological evaluation of its derivatives are of significant interest.[1][2] Gem-disubstituted piperidines, in particular, have been explored for various therapeutic applications, including as potent analgesics and inhibitors of protein-protein interactions like HDM2-p53.[3][4][5]
Synthesis and Characterization: The Foundation of Reproducibility
The first step towards reproducible experimental results is a well-defined and thoroughly characterized compound. The synthesis of 3,3-dialkylpiperidines can be approached through various synthetic routes. A general overview of synthetic strategies for substituted piperidines is available in the literature.[6][7][8] For 3,3-disubstituted piperidines, specific methods have been developed, often as part of medicinal chemistry campaigns.[3][9]
To ensure the identity and purity of the synthesized this compound, a comprehensive suite of analytical techniques should be employed. The table below summarizes the common characterization methods used for 3,3-disubstituted piperidine derivatives, which should be considered essential for any study.
| Analytical Technique | Purpose | Reported for 3,3-Disubstituted Piperidines |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Elucidation of the chemical structure and confirmation of the substitution pattern. | Yes[9] |
| Mass Spectrometry (MS) | Determination of the molecular weight and confirmation of the elemental composition. | Yes[9] |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity and quantification. | Yes[9] |
| X-ray Crystallography | Unambiguous determination of the three-dimensional molecular structure. | Yes[3] |
A detailed experimental protocol for the synthesis and characterization of a novel 3,3-dialkylpiperidine should include precise reagent quantities, reaction conditions (temperature, time, atmosphere), purification methods, and the full set of characterization data.
Experimental Workflow for Reproducible Pharmacological Studies
The following workflow outlines the critical stages for conducting reproducible pharmacological experiments with this compound or related compounds. Adherence to this workflow will facilitate the comparison of results across different laboratories and studies.
Comparative Data on 3,3-Disubstituted Piperidine Derivatives
While direct comparative data on the reproducibility of this compound is unavailable, the following table summarizes the reported biological activities of some 3,3-dialkylpiperidine analogs. This information can serve as a benchmark for researchers developing new compounds in this class.
| Compound Class | Target | Key Findings | Reference |
| 3,3-Dimethyl substituted N-aryl piperidines | Microsomal prostaglandin E synthase-1 (mPGES-1) | Potent inhibition of PGE2 synthesis with an IC50 of 7 nM in a human whole blood assay.[9] | [9] |
| gem-Disubstituted piperidines | HDM2-p53 | Development of potent inhibitors of the HDM2-p53 interaction that demonstrated tumor regression in xenograft models.[3][5] | [3][5] |
| 4,4-Disubstituted piperidines | Opioid receptors | Analgesic potency comparable to morphine in mouse models.[4] | [4] |
Experimental Protocols: A Key to Comparison
To facilitate the comparison of experimental results, it is crucial to provide detailed methodologies. Below are examples of key experimental protocols that should be thoroughly documented.
General Protocol for Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibition Assay (Adapted from[9])
-
Cell Culture: Maintain relevant human cells (e.g., A549 cells) in appropriate culture media and conditions.
-
Compound Preparation: Prepare stock solutions of this compound and reference compounds in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.
-
Assay Procedure:
-
Seed cells in appropriate plates and allow them to adhere.
-
Pre-incubate cells with varying concentrations of the test compound or vehicle for a specified time.
-
Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide) to induce PGE2 production.
-
Incubate for a defined period.
-
Collect the cell supernatant.
-
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a validated method, such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a suitable sigmoidal model.
Signaling Pathway Considerations
The biological activity of 3,3-disubstituted piperidines is dependent on their interaction with specific cellular targets. For example, inhibitors of the HDM2-p53 interaction are designed to disrupt the binding of the p53 tumor suppressor protein to its negative regulator, HDM2. This leads to the stabilization and activation of p53, which in turn can induce cell cycle arrest or apoptosis.
While specific experimental data on the reproducibility of this compound is currently lacking in the scientific literature, this guide provides a comprehensive framework for researchers to ensure the reproducibility of their own findings. By adhering to detailed protocols for synthesis and characterization, employing standardized biological assays, and providing transparent and comprehensive data reporting, the scientific community can build a reliable body of knowledge on the properties and potential applications of this and other novel 3,3-dialkylpiperidine compounds. The principles and examples outlined here should serve as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. bibliotecadigital.uchile.cl [bibliotecadigital.uchile.cl]
- 3. Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Piperidine synthesis [organic-chemistry.org]
- 7. google.com [google.com]
- 8. youtube.com [youtube.com]
- 9. Characterization of 3,3-dimethyl substituted N-aryl piperidines as potent microsomal prostaglandin E synthase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 3,3-Dipropylpiperidine: A Procedural Guide
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of 3,3-Dipropylpiperidine, offering procedural, step-by-step guidance for researchers, scientists, and drug development professionals. The following procedures are based on the hazardous properties of the parent compound, piperidine, due to the absence of a specific Safety Data Sheet (SDS) for this compound. Piperidine is classified as a highly flammable, toxic, and corrosive substance.[1][2][3][4][5][6] It is imperative to handle this compound with the assumption that it exhibits similar hazardous characteristics.
Hazard Summary
The primary hazards associated with piperidine, and by extension, likely with this compound, are summarized below. This information is critical for understanding the risks and ensuring the implementation of appropriate safety measures during the disposal process.
| Hazard Classification | Description | Source |
| Flammability | Highly flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[1][2][3][4] | [1][2][3][4] |
| Acute Toxicity (Oral) | Harmful if swallowed.[3][4][6] | [3][4][6] |
| Acute Toxicity (Dermal) | Toxic in contact with skin.[3][4] The substance can be absorbed through the skin.[2] | [2][3][4] |
| Acute Toxicity (Inhalation) | Toxic if inhaled.[3][4] Vapors can be corrosive to the respiratory tract.[2] | [2][3][4] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[3][4][6] | [3][4][6] |
| Serious Eye Damage/Irritation | Causes serious eye damage. | |
| Aquatic Toxicity | Harmful to aquatic life.[4] | [4] |
Disposal Workflow
The following diagram outlines the logical workflow for the safe disposal of this compound.
Step-by-Step Disposal Protocol
The following detailed protocol must be followed to ensure the safe disposal of this compound.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Wear appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Safety goggles and a face shield to protect against splashes.[2]
-
A lab coat or chemical-resistant apron.
-
-
Keep away from heat, sparks, open flames, and other ignition sources.[1] No smoking should be permitted in the handling area.[2]
2. Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and chemically compatible container. The container should be in good condition and have a secure, tight-fitting lid.
-
The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".
-
Do not mix this compound waste with other chemical waste streams.
-
Avoid mixing with incompatible materials such as strong oxidizing agents and acids.[1][2]
3. Temporary Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area.
-
The storage area should be cool, dry, and away from direct sunlight and sources of ignition.[1]
-
Ensure the container is stored in a location that is inaccessible to unauthorized personnel.
4. Final Disposal:
-
Disposal of this compound must be conducted through an approved and licensed hazardous waste disposal company.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.
-
Complete all required waste disposal documentation, including a hazardous waste manifest, as per institutional and regulatory requirements.
-
Never dispose of this compound down the drain or in the regular trash.
5. Empty Container Disposal:
-
Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.
-
Triple-rinse the empty container with a suitable solvent (e.g., ethanol or acetone).
-
The first rinseate must be collected and disposed of as hazardous waste.
-
After triple-rinsing, deface or remove the original label and dispose of the container in accordance with your institution's guidelines for decontaminated chemical containers.
Experimental Protocols:
No specific experimental protocols for the disposal or degradation of this compound were found in the conducted searches. The disposal procedures outlined above are based on established best practices for handling hazardous chemical waste with similar properties.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment.
References
Personal protective equipment for handling 3,3-Dipropylpiperidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling 3,3-Dipropylpiperidine in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known hazards of the parent compound, piperidine, and its derivatives. It is imperative to treat this compound with a high degree of caution, assuming it shares similar hazardous properties.
Hazard Summary
This compound is presumed to be a hazardous chemical. Based on data for piperidine, it should be considered:
-
Highly Flammable: Vapors may form explosive mixtures with air.[1]
-
Corrosive: Causes severe skin burns and eye damage.[1][2][3]
-
Toxic: Harmful or fatal if swallowed, inhaled, or in contact with skin.[2][3]
-
Irritant: Causes respiratory tract irritation.[1]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The following table outlines the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling/ Weighing (in a fume hood) | Safety glasses with side shields | Nitrile or neoprene gloves | Flame-retardant lab coat | Not generally required if in a certified chemical fume hood |
| High-Volume Handling/ Transfers | Chemical safety goggles and a face shield | Nitrile or neoprene gloves (consider double gloving) | Flame-retardant and chemical-resistant apron over a lab coat | Supplied Air Respirator (SAR) if not in a fume hood or if concentrations may exceed exposure limits |
| Emergency/Spill Cleanup | Chemical safety goggles and a face shield | Heavy-duty chemical-resistant gloves (e.g., butyl rubber) | Fully encapsulated chemical- and vapor-protective suit | Self-Contained Breathing Apparatus (SCBA) |
Operational Plan for Safe Handling
Adherence to a strict operational protocol is essential for minimizing risks.
1. Preparation:
- Ensure a certified chemical fume hood is operational.
- Verify that an eyewash station and safety shower are accessible and unobstructed.[4]
- Assemble all necessary equipment and reagents before handling the chemical.
- Keep containers of this compound tightly closed when not in use and store in a cool, dry, well-ventilated area away from heat and ignition sources.[4]
- Ground and bond containers and receiving equipment to prevent static discharge.
2. Handling:
- Conduct all work involving this compound within a chemical fume hood.[4]
- Wear the appropriate PPE as detailed in the table above.
- Use only non-sparking tools.[4]
- Avoid inhalation of vapors and direct contact with skin and eyes.[4]
- Do not eat, drink, or smoke in the work area.[5]
3. Post-Handling:
- Thoroughly wash hands and any exposed skin with soap and water after handling.
- Decontaminate all equipment after use.
- Properly label and store any unused this compound.
Disposal Plan
This compound and any materials contaminated with it are considered hazardous waste and must be disposed of accordingly.
1. Waste Collection:
- Collect all waste containing this compound in a designated, properly labeled, and sealed container.
- Do not mix with other waste streams unless compatibility is confirmed.
2. Storage of Waste:
- Store waste containers in a designated hazardous waste accumulation area.
- Ensure the storage area is well-ventilated and away from incompatible materials.
3. Disposal Procedure:
- Dispose of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
- Follow all local, state, and federal regulations for hazardous waste disposal.[6]
Emergency Procedures
Spill Response Workflow
Caption: Workflow for responding to a this compound spill.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[4]
-
Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
